molecular formula C9H14O B107533 4-Isopropyl-2-cyclohexenone CAS No. 500-02-7

4-Isopropyl-2-cyclohexenone

Cat. No.: B107533
CAS No.: 500-02-7
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-UHFFFAOYSA-N
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Description

(R)-Cryptone, also known as crypton, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond (R)-Cryptone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (R)-cryptone is primarily located in the cytoplasm. Outside of the human body, (R)-cryptone can be found in herbs and spices. This makes (R)-cryptone a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AANMVENRNJYEMK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
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DSSTOX Substance ID

DTXSID10862055
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Molecular Weight

138.21 g/mol
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Physical Description

Colourless liquid; woody minty herbaceous
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.950
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

500-02-7, 2158-61-4
Record name (±)-Cryptone
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Record name 4-Isopropyl-2-cyclohexenone
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Record name Crypton
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Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohex-2-en-1-one
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Record name 4-ISOPROPYL-2-CYCLOHEXENONE
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Record name (R)-Cryptone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-2-cyclohexenone: Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropyl-2-cyclohexenone, also known as cryptone, is a valuable chiral building block and a key intermediate in the synthesis of a multitude of complex organic molecules, including natural products and pharmaceuticals.[1] Its α,β-unsaturated ketone moiety provides a rich platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of the principal synthetic routes to this compound and a detailed analysis of its characteristic reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of a Cyclic Enone

This compound is a naturally occurring monoterpene found in the essential oils of various plants, including Eucalyptus species.[2] Its structure is characterized by a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation—the α,β-unsaturated ketone functional group. This arrangement is the cornerstone of its reactivity, creating two primary electrophilic centers: the carbonyl carbon and the β-carbon of the alkene.[3] This dual reactivity allows for a diverse range of chemical modifications, making it an exceptionally versatile tool for synthetic chemists. The cyclic nature of the enone imposes conformational constraints that can significantly influence the stereochemical outcome of reactions, a critical factor in the synthesis of complex, three-dimensional molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Spicy, woody, minty, herbaceous[3][5]
Boiling Point ~98-100 °C at 10 Torr[2]
Density 0.930-0.950 g/cm³[3][4]
Refractive Index 1.481-1.490[3][4]
Solubility Insoluble in water; soluble in ethanol and oils[3][4]

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

The Robinson Annulation: A Cornerstone of Ring Formation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[6] This reaction sequentially combines a Michael addition with an intramolecular aldol condensation to construct an α,β-unsaturated ketone within a new ring.[6][7][8] For the synthesis of a substituted cyclohexenone, this process is a convergent and efficient strategy.

Mechanistic Causality: The reaction is typically base-catalyzed. The base first deprotonates an active methylene compound (the Michael donor) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation, where a second enolate is formed and attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration yields the thermodynamically stable cyclohexenone product.[8][9]

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start Active Methylene Compound + α,β-Unsaturated Ketone Enolate Enolate Formation (Base-catalyzed) Start->Enolate Base Michael_Adduct 1,5-Diketone (Michael Adduct) Enolate->Michael_Adduct Conjugate Addition Intra_Enolate Intramolecular Enolate Formation Michael_Adduct->Intra_Enolate Cyclic_Alkoxide Cyclic β-Hydroxy Ketone (Alkoxide Intermediate) Intra_Enolate->Cyclic_Alkoxide Intramolecular Attack Dehydration Dehydration (-H₂O) Cyclic_Alkoxide->Dehydration Product Cyclohexenone Product Dehydration->Product

Caption: The Robinson Annulation Workflow.

Experimental Protocol: Microwave-Assisted Robinson Annulation

This protocol leverages microwave irradiation to significantly reduce reaction times and often improve yields, aligning with green chemistry principles.[10]

  • Reactant Preparation: In a mortar, thoroughly grind 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) to ensure uniform mixing.[10]

  • Microwave Irradiation: Transfer the resulting paste to a 50 mL beaker and place it inside a household microwave oven. Irradiate at a low power setting (e.g., 160W) for 2-5 minutes.[10] Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to prevent product decomposition from over-exposure.

  • Workup: After the reaction is complete, pour the mixture into cold water.

  • Isolation and Purification: Filter the solid product, dry it, and recrystallize from an ethanol-dioxane mixture to yield the pure cyclohexenone derivative.[10]

Oxidation of 4-Isopropylcyclohexanol

A more direct route involves the oxidation of the corresponding saturated or unsaturated alcohol. The oxidation of 4-isopropylcyclohexanol to this compound is a common transformation.

Causality of Reagent Choice: The choice of oxidizing agent is critical. Strong oxidants like chromic acid or potassium permanganate can be effective but may lead to over-oxidation or side reactions.[3] Milder, more selective reagents are often preferred in modern synthesis. For instance, palladium on carbon can be used for catalytic dehydrogenation, offering a cleaner conversion.[3]

Acid-Catalyzed Dehydration of 4-Isopropylcyclohexanol

This method involves the elimination of water from an alcohol to form an alkene.

Mechanistic Pathway:

  • Protonation: An acid catalyst (e.g., phosphoric acid) protonates the hydroxyl group of 4-isopropylcyclohexanol, converting it into a good leaving group (water).[3]

  • Carbocation Formation: The loss of a water molecule generates a carbocation intermediate.[3]

  • Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming the double bond of the cyclohexene ring.[3]

To achieve the final enone, this dehydration is often coupled with an oxidation step or starts from a diol precursor.

Key Reactions of this compound

The conjugated system in this compound dictates its reactivity, primarily as an electrophile in addition reactions.

The Duality of Reactivity: 1,2-Addition vs. 1,4-Conjugate Addition

Nucleophiles can attack the enone system at two distinct positions:

  • 1,2-Addition: Direct attack at the electrophilic carbonyl carbon. This pathway is often faster and favored by "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents).[11]

  • 1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon of the double bond. This pathway is thermodynamically controlled and favored by "soft" nucleophiles (e.g., organocuprates, enolates, thiols, amines).[11][12][13]

The choice between these two pathways is a crucial element of synthetic design and can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Michael Addition Reactions

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyls and is widely used to form new carbon-carbon and carbon-heteroatom bonds at the β-position.[13][14]

General Mechanism: A nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor), generating a resonance-stabilized enolate intermediate. This enolate is then protonated (typically by the solvent or during workup) to give the final 1,4-adduct.[13][14]

Caption: Generalized Mechanism of Michael Addition.

Experimental Protocol: Thiol Addition to a Cyclohexenone Scaffold

This protocol describes the addition of a thiol to a cyclohexenone using a mild organic base catalyst.[14]

  • Setup: Dissolve the cyclohexenone (1.0 mmol) and the desired thiol (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure thioether adduct.[14]

Reduction Reactions

The selective reduction of either the carbonyl group or the carbon-carbon double bond is a common and synthetically useful transformation.

Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or the use of the Meerwein-Ponndorf-Verley (MPV) reduction (using aluminum isopropoxide in isopropanol) can selectively reduce the ketone to an allylic alcohol, leaving the double bond intact.[15][16] Selective Alkene Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions can sometimes selectively reduce the double bond. However, often both functionalities are reduced. Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions will typically reduce both the ketone and the alkene, yielding 4-isopropylcyclohexanol.

Reducing AgentPrimary Product
NaBH₄, CeCl₃ (Luche Reduction)4-Isopropyl-2-cyclohexenol
Al(O-i-Pr)₃, i-PrOH (MPV)4-Isopropyl-2-cyclohexenol[15]
H₂, Pd/C4-Isopropylcyclohexanone or 4-Isopropylcyclohexanol
LiAlH₄4-Isopropylcyclohexanol
Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, providing a route to bicyclic systems. Photochemical [2+2] cycloadditions with other alkenes are particularly noteworthy, as they allow for the construction of strained four-membered rings.[17] The mechanism of these reactions is often stepwise, proceeding through diradical intermediates.[18] The regioselectivity and stereoselectivity of these cycloadditions are key considerations in their application.[18]

Spectroscopic and Analytical Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Data TypeKey Features
¹³C NMR Signals for carbonyl carbon (~200 ppm), vinylic carbons (~130-160 ppm), and aliphatic carbons.
¹H NMR Signals for vinylic protons, the proton alpha to the isopropyl group, and the isopropyl methyl protons (doublet).
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (m/z 138), characteristic fragmentation pattern.[4]

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. Its adducts, particularly from Michael additions, serve as key intermediates in the development of potential drug candidates.[14] The α,β-unsaturated ketone moiety itself can act as a "warhead" for covalent inhibitors, which form irreversible bonds with target proteins.[14] Furthermore, the cyclohexenone core is a common motif in numerous natural products, and synthetic strategies often rely on the reactions described herein to construct these intricate architectures.[1][6]

References

  • This compound | C9H14O | CID 92780 - PubChem. [Link]

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  • Robinson annulation - Wikipedia. [Link]

  • This compound, 500-02-7 - The Good Scents Company. [Link]

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  • Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions - Scholars Research Library. [Link]

  • Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. [Link]

  • Michael Addition - Organic Chemistry Portal. [Link]

  • Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers - ResearchGate. [Link]

  • Michael addition reaction - Wikipedia. [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

  • Reduction of cyclohex2enone with aluminium isopropoxide class 12 chemistry CBSE - Vedantu. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism) - YouTube. [Link]

  • Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? [Link]

  • (PDF) Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate - ResearchGate. [Link]

  • Reduction of C=O and C=C bonds of 2‐cyclohexanone (CH) with isopropanol... - ResearchGate. [Link]

  • and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - RSC Publishing. [Link]

  • 4-isopropyl-2-methylcyclohexene - NIST WebBook. [Link]

  • Reduction of cyclohex-2-enone with aluminium isopropoxide in excess... - YouTube. [Link]

Sources

4-Isopropyl-2-cyclohexenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of its Physicochemical Properties, Synthesis, and Reactivity for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyl-2-cyclohexenone, also known as cryptone, is a naturally occurring monoterpene and a versatile synthetic intermediate.[1] Its unique structural motif, an α,β-unsaturated ketone within a cyclohexene ring, imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and characteristic reactions of this compound, with a particular focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development.

Introduction: The Significance of a Versatile Ketone

This compound is a member of the cyclohexenone class of organic compounds.[1] Found in various natural sources such as Heracleum dissectum and Zingiber mioga, it contributes to the characteristic spicy, woody, and minty aroma of these plants.[1][2] Beyond its sensory properties, the true value of this molecule lies in its chemical reactivity. The presence of an α,β-unsaturated ketone functional group creates two key electrophilic sites: the carbonyl carbon and the β-carbon of the alkene.[2] This dual reactivity allows for a wide array of chemical transformations, establishing it as a foundational tool for synthetic chemists.[2]

The cyclic nature of this compound imposes conformational constraints that can significantly influence the stereochemical outcome of its reactions, a critical consideration in the synthesis of chiral molecules and complex natural products.[2] Its ability to undergo conjugate additions (Michael additions), carbonyl group modifications, and double bond functionalization makes it an ideal scaffold for introducing molecular diversity and building complex frameworks.[2] This versatility has positioned this compound as a key precursor in the synthesis of more intricate cyclohexenone and cyclohexanone derivatives, including bicyclic compounds.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is paramount for its effective use in a research and development setting. This section details the key physicochemical parameters and provides an analysis of the spectroscopic data for this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a distinct spicy and woody odor.[2] It is largely insoluble in water but soluble in organic solvents like ethanol and oils.[1][2]

PropertyValueReference
Molecular Formula C9H14O[1][2]
Molecular Weight 138.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Odor Spicy, woody, minty, herbaceous[2][4]
Boiling Point ~230–234 °C (estimated)[2]
98-100 °C at 10 Torr[4]
Density 0.930-0.950 g/cm³[1][2][3]
Refractive Index 1.481-1.490[1][2][3]
Solubility Insoluble in water; soluble in oils and ethanol[1][2][4]
Flash Point 87.22 °C (189.00 °F) TCC[3]
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

2.2.1. ¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons of the double bond, the proton at the chiral center bearing the isopropyl group, the methylene protons of the ring, and the methyl protons of the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the two olefinic carbons, the chiral carbon attached to the isopropyl group, the remaining ring carbons, and the carbons of the isopropyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone. A weaker C=C stretching absorption for the alkene will also be present.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (138).[1][5] Common fragmentation patterns for cyclic ketones and compounds with isopropyl groups would also be expected.[1][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common and effective approach involves an aldol condensation followed by a sigmatropic rearrangement.[2] This modular strategy allows for the synthesis of a variety of substituted cyclohexenones.[2]

General Synthetic Approach

A powerful method for synthesizing cyclohexenone derivatives involves an initial aldol condensation of a ketone, such as an isopropyl ketone, with an α,β-unsaturated carbonyl compound.[2] This reaction forms a γ,δ-unsaturated diketone intermediate which can then undergo a sigmatropic rearrangement to yield the desired cyclohexenone.[2]

Experimental Protocol: Synthesis via Aldol Condensation and Rearrangement

The following is a representative, step-by-step methodology for the synthesis of a cyclohexenone derivative, illustrating the key principles.

Step 1: Aldol Condensation

  • To a solution of an appropriate isopropyl ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude γ,δ-unsaturated diketone.

Step 2: Sigmatropic Rearrangement

  • Dissolve the crude diketone in a high-boiling solvent.

  • Heat the solution to the required temperature to induce the sigmatropic rearrangement. The optimal temperature is typically between 160–180°C.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product.

Purification

Purification of the crude this compound is typically achieved by flash column chromatography on silica gel.[7] A common eluent system is a mixture of hexane and ether.[7]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (Isopropyl Ketone & α,β-Unsaturated Carbonyl) Aldol Aldol Condensation Start->Aldol Intermediate γ,δ-Unsaturated Diketone Aldol->Intermediate Rearrangement Sigmatropic Rearrangement Intermediate->Rearrangement Crude Crude this compound Rearrangement->Crude Column Flash Column Chromatography Crude->Column Pure Pure this compound Column->Pure

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, which provides two electrophilic centers for nucleophilic attack.

Conjugate Addition (Michael Addition)

The β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as a Michael addition or conjugate addition.[2] This is a powerful C-C and C-heteroatom bond-forming reaction.

Carbonyl Group Reactions

The carbonyl group undergoes typical ketone reactions. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also be attacked by organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols.[8]

Double Bond Reactions

The double bond can also be functionalized through various addition reactions, although the presence of the electron-withdrawing carbonyl group deactivates it towards electrophilic attack compared to a simple alkene.

Key Reaction Pathways

Reactivity_Diagram cluster_conjugate Conjugate Addition cluster_carbonyl Carbonyl Reaction Start This compound Product1 β-Substituted Cyclohexanone Start->Product1 Product2 Allylic Alcohol Start->Product2 Nucleophile1 Nucleophile (e.g., R₂CuLi) Nucleophile1->Product1 1,4-Addition Reagent2 Reducing Agent (e.g., NaBH₄) Reagent2->Product2 1,2-Addition

Caption: Key reaction pathways of this compound.

Applications in Drug Development

Optically active γ-substituted cycloalkenones are crucial precursors in the synthesis of natural products and pharmaceutically active molecules.[9] The structural motif of this compound is a valuable starting point for the construction of more complex molecular scaffolds. The ability to introduce substituents at various positions on the cyclohexenone ring through a sequence of controlled reactions makes it a versatile platform for building molecular complexity.[2]

The introduction of small, conformationally restricted rings like the one present in this molecule can be advantageous in drug design. For instance, the cyclopropane ring, another small carbocycle, is widely used in small-molecule drugs to enhance potency, improve metabolic stability, and increase oral bioavailability.[10] While not a cyclopropane, the principles of using rigid scaffolds to control conformation and present substituents in a defined spatial orientation are applicable.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12][13] Protective gloves, clothing, and eye/face protection should be worn. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[13] Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a molecule of significant interest in organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characteristics, and reaction mechanisms is essential for leveraging its full potential in research, particularly in the field of drug discovery and development where the creation of novel and diverse molecular entities is paramount.

References

  • This compound | C9H14O | CID 92780 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Isopropyl-2-cyclohexen-1-one, (R)-(-)- | C9H14O | CID 642520 - PubChem. (n.d.). Retrieved from [Link]

  • This compound, 500-02-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

  • This compound - Chemical Compound - PlantaeDB. (n.d.). Retrieved from [Link]

  • 4-Isopropylcyclohexanone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022, August 26). Retrieved from [Link]

  • 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 2-Cyclohexen-1-one, 4-(1-methylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - YouTube. (2021, January 5). Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-isopropyl-2-cyclohexenone (also known as cryptone), a naturally occurring monoterpene ketone.[1][2] The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural characterization of this molecule. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation and the underlying principles of the experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound possesses a core α,β-unsaturated ketone moiety within a six-membered ring, substituted with an isopropyl group at the 4-position. This specific arrangement of functional groups gives rise to a unique and predictable spectroscopic fingerprint, which is invaluable for its identification and characterization.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl, allylic, and aliphatic protons. The chemical shifts and coupling constants are highly informative of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8d1HH-3
~6.0d1HH-2
~2.4m1HH-4
~2.3m2HH-6
~2.0m1HH-7
~1.9m2HH-5
~0.9d6HH-8, H-9

Data sourced from publicly available datasets and may vary slightly based on experimental conditions.

Interpretation:

  • Vinyl Protons (H-2 and H-3): The downfield signals around 6.8 and 6.0 ppm are characteristic of the vinyl protons of an α,β-unsaturated ketone. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting them to a lower field. Their coupling to each other results in a doublet for each signal.

  • Allylic and Aliphatic Protons (H-4, H-5, H-6): The protons on the cyclohexenone ring appear in the range of 1.9-2.4 ppm. The H-4 proton, being adjacent to both the double bond and the isopropyl group, will exhibit complex multiplicity due to coupling with H-3, H-5, and H-7.

  • Isopropyl Group Protons (H-7, H-8, H-9): The methine proton (H-7) of the isopropyl group is expected to be a multiplet around 2.0 ppm, coupled to the six methyl protons (H-8 and H-9) and the H-4 proton. The two methyl groups of the isopropyl moiety are diastereotopic due to the chirality at C-4, and thus may exhibit slightly different chemical shifts, appearing as a doublet of doublets or a more complex multiplet. However, they often appear as a simple doublet around 0.9 ppm due to the small difference in their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~200C-1 (C=O)
~158C-3
~128C-2
~45C-4
~35C-6
~33C-7
~30C-5
~20C-8, C-9

Data sourced from publicly available datasets and may vary slightly based on experimental conditions.[1]

Interpretation:

  • Carbonyl Carbon (C-1): The signal at approximately 200 ppm is characteristic of a ketone carbonyl carbon.

  • Vinyl Carbons (C-2 and C-3): The carbons of the double bond appear in the vinylic region, with C-3 being more downfield (~158 ppm) than C-2 (~128 ppm) due to the β-position relative to the carbonyl group.

  • Aliphatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9): The remaining aliphatic carbons resonate in the upfield region of the spectrum, with their specific chemical shifts determined by their local electronic environment.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (sp³)
~3100-3000MediumC-H stretching (sp²)
~1680StrongC=O stretching (conjugated ketone)
~1620MediumC=C stretching (conjugated alkene)

Data is based on typical values for α,β-unsaturated ketones and may vary.

Interpretation:

  • C-H Stretching: The strong absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the isopropyl and cyclohexenone ring. The medium intensity bands above 3000 cm⁻¹ are characteristic of the sp² hybridized C-H bonds of the alkene.

  • Carbonyl (C=O) Stretching: A strong absorption band around 1680 cm⁻¹ is a clear indication of a carbonyl group. The conjugation with the C=C double bond lowers the stretching frequency from that of a typical saturated ketone (which appears around 1715 cm⁻¹).

  • Carbon-Carbon Double Bond (C=C) Stretching: The absorption around 1620 cm⁻¹ corresponds to the stretching vibration of the C=C double bond.

Experimental Protocol for FT-IR Spectroscopy

Figure 3: A generalized workflow for acquiring an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Key Mass Spectral Data for this compound (EI-MS)

m/zRelative Intensity (%)Proposed Fragment
138~40[M]⁺ (Molecular Ion)
96100[M - C₃H₆]⁺
95~60[M - C₃H₇]⁺
68~30[C₄H₄O]⁺
43~45[C₃H₇]⁺

Data sourced from PubChem (CID 92780) and may vary based on instrumentation.[1]

Interpretation and Fragmentation Pathways:

The mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 138, confirming its molecular weight. The fragmentation pattern is influenced by the presence of the cyclohexenone ring and the isopropyl substituent.

  • Loss of Propene (m/z 96): The base peak at m/z 96 is likely due to a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

  • Loss of Isopropyl Radical (m/z 95): The peak at m/z 95 can be attributed to the loss of the isopropyl radical (C₃H₇•) from the molecular ion.

  • Retro-Diels-Alder Fragmentation (m/z 68): The cyclohexenone ring can undergo a retro-Diels-Alder reaction, leading to the formation of a charged vinylketene radical cation ([C₄H₄O]⁺) at m/z 68 and a neutral ethene molecule.

  • Isopropyl Cation (m/z 43): The peak at m/z 43 corresponds to the stable isopropyl cation ([C₃H₇]⁺).

MS_Fragmentation cluster_path1 McLafferty Rearrangement cluster_path2 Loss of Isopropyl Radical cluster_path3 Retro-Diels-Alder M [M]⁺ m/z 138 LossPropene Loss of Propene (C₃H₆) M->LossPropene - C₃H₆ LossIsopropyl Loss of Isopropyl Radical (C₃H₇•) M->LossIsopropyl - C₃H₇• RDA Retro-Diels-Alder Reaction M->RDA - C₂H₄ Frag96 [M - C₃H₆]⁺ m/z 96 LossPropene->Frag96 Frag95 [M - C₃H₇]⁺ m/z 95 LossIsopropyl->Frag95 Frag68 [C₄H₄O]⁺ m/z 68 RDA->Frag68

Figure 4: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

Figure 5: A generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. Together, these techniques offer an unambiguous identification of the molecule, which is essential for quality control, reaction monitoring, and further research in various scientific disciplines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Emerging Therapeutic Potential of 4-Isopropyl-2-cyclohexenone and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexenone scaffold is a privileged motif in medicinal chemistry, underpinning the structure of numerous natural products with significant biological activities. Within this class, 4-Isopropyl-2-cyclohexenone, also known as cryptone, and its derivatives are emerging as a promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound class, with a particular focus on their anticancer and antimicrobial potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols to empower further investigation into this versatile chemical scaffold.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a monoterpene ketone characterized by a six-membered ring with an α,β-unsaturated carbonyl system and an isopropyl group at the 4-position[1][2][3][4][5]. This structural arrangement is crucial for its chemical reactivity and biological activity. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by biological macromolecules, a key feature often implicated in the mechanism of action of bioactive cyclohexenones.

While direct and extensive research on the biological activities of this compound is still maturing, the broader class of cyclohexenone derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[6][7]. The strategic placement and nature of substituents on the cyclohexenone ring can significantly modulate this activity, making it a fertile ground for the design and synthesis of new drug candidates. This guide will delve into the known activities of related derivatives to extrapolate the potential of the this compound core.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. A common and effective method for creating the cyclohexenone core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

A generalized synthetic approach to generate derivatives of this compound often starts from readily available precursors. For instance, chalcones, which are α,β-unsaturated ketones, can be reacted with active methylene compounds like ethyl acetoacetate in the presence of a base to yield substituted cyclohexenones[7]. This method offers a versatile platform for introducing a variety of substituents onto the cyclohexenone ring, enabling the systematic exploration of chemical space to optimize biological activity.

Anticancer Activity: Mechanisms and Evaluation

The anticancer potential of cyclohexenone derivatives is a significant area of investigation. While specific data for this compound is limited, studies on related compounds provide valuable insights into potential mechanisms of action and methodologies for evaluation.

Postulated Mechanisms of Anticancer Action

Based on research into related compounds, several mechanisms can be proposed for the anticancer activity of this compound derivatives:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. A study on 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), a compound sharing the isopropyl-phenol moiety, demonstrated potent antiproliferative and apoptosis-inducing activity in cancer cells[8]. This compound was shown to increase DNA laddering, upregulate Annexin V positive cells, and activate caspases 3, 7, and 9. Furthermore, it modulated the expression of the Bcl-2 family protein Bax, a key regulator of the intrinsic apoptotic pathway.

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. The aforementioned study on KTH-13 also revealed a reduction in the phosphorylation of AKT and its upstream regulator PI3K, suggesting that inhibition of this pathway is a key component of its anticancer effect[8]. This provides a strong rationale for investigating the impact of this compound derivatives on this crucial signaling cascade.

The following diagram illustrates the potential mechanism of anticancer action based on the findings for the related compound KTH-13.

anticancer_mechanism This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibits Bax Bax This compound Derivative->Bax Activates Akt Akt PI3K->Akt Activates Akt->Bax Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Postulated anticancer mechanism of this compound derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of novel compounds is essential. The following protocols provide a robust framework for in vitro assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231, A549) in a 96-well plate at a density of 1 × 10⁶ cells/mL and incubate for 18 hours to allow for cell attachment[8].

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound derivative) to the wells and incubate for 24 or 48 hours[8].

  • MTT Addition: Three hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL in phosphate-buffered saline) to each well[8].

  • Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

The following diagram outlines the workflow for evaluating the anticancer activity of a novel compound.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Apoptosis Assay (Annexin V/PI)->Signaling Pathway Analysis (Western Blot)

Caption: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity: Scope and Evaluation

Cyclohexenone derivatives have been reported to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi[7]. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues in microbial proteins and enzymes, leading to inhibition of essential cellular processes.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are likely multifactorial and may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the cyclohexenone ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Essential Enzymes: The electrophilic nature of the enone system allows for covalent modification of key enzymes involved in microbial metabolism and survival.

  • Interference with Quorum Sensing: Some natural compounds can disrupt bacterial communication systems (quorum sensing), which are crucial for virulence and biofilm formation.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 1.5 × 10⁸ CFU/mL[9].

  • Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum)[10].

  • Incubation: Incubate the plate at 37°C for 18-24 hours[9][10].

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

antimicrobial_workflow Prepare Standardized Microbial Inoculum Prepare Standardized Microbial Inoculum Serial Dilution of Test Compound in 96-well Plate Serial Dilution of Test Compound in 96-well Plate Prepare Standardized Microbial Inoculum->Serial Dilution of Test Compound in 96-well Plate Inoculate Wells Inoculate Wells Serial Dilution of Test Compound in 96-well Plate->Inoculate Wells Incubate at 37°C Incubate at 37°C Inoculate Wells->Incubate at 37°C Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Incubate at 37°C->Determine Minimum Inhibitory Concentration (MIC)

Sources

The Strategic Pivot: 4-Isopropyl-2-cyclohexenone as a Cornerstone in Modern Terpene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-Isopropyl-2-cyclohexenone, a seemingly unassuming cyclic ketone, has emerged as a strategic and versatile precursor in the intricate art of terpene synthesis. Its inherent structural features—an α,β-unsaturated ketone system, a chiral center, and a modifiable isopropyl group—provide a powerful toolkit for the stereocontrolled construction of complex terpene and terpenoid frameworks. This guide delves into the core synthetic strategies for accessing this pivotal building block and explores its application in the total synthesis of bioactive terpenes, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Unseen Potential of a Cyclic Ketone

Terpenes, a vast and structurally diverse class of natural products, form the bedrock of numerous pharmaceuticals, agrochemicals, and fragrances.[1] Their synthesis, however, often presents formidable challenges due to their dense stereochemical landscapes and complex carbocyclic skeletons. The pursuit of efficient and elegant synthetic routes has led chemists to identify key building blocks—chiral synthons that can be elaborated into a multitude of complex targets. This compound, also known as cryptone, has solidified its position as one such cornerstone precursor, particularly in the realm of p-menthane monoterpenes and certain sesquiterpenes.

This guide will illuminate the synthetic pathways to this compound and, more critically, dissect its strategic application in the assembly of intricate terpene architectures. We will move beyond theoretical discussions to provide actionable protocols and mechanistic rationale, equipping the reader with the knowledge to leverage this powerful precursor in their own research.

Synthesis of the Precursor: Accessing this compound

The efficient synthesis of this compound is the gateway to its utility. Several methods have been developed, with the Robinson annulation being a classic and highly effective approach. More contemporary methods offer alternative strategies, including stereoselective routes to access enantiomerically pure forms.

The Robinson Annulation: A Classic Convergent Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][4][5] In the context of this compound, this typically involves the reaction of an enolate derived from a ketone with methyl vinyl ketone.

Diagram: Robinson Annulation for this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation & Dehydration Isopropyl methyl ketone Isopropyl methyl ketone Michael Adduct 1,5-Diketone Intermediate Isopropyl methyl ketone->Michael Adduct Base (e.g., NaOEt) Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Michael Adduct Aldol Adduct β-Hydroxy Ketone Michael Adduct->Aldol Adduct Base (e.g., NaOEt) Product This compound Aldol Adduct->Product - H2O

Caption: Robinson annulation pathway to this compound.

Experimental Protocol: Synthesis of this compound via Robinson Annulation

This protocol is a generalized procedure based on established Robinson annulation principles.

  • Materials: Isopropyl methyl ketone, methyl vinyl ketone, sodium ethoxide, ethanol, diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol at 0 °C, add isopropyl methyl ketone dropwise under an inert atmosphere.

    • After stirring for 30 minutes, add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Heat the mixture to reflux for 2-4 hours to drive the aldol condensation and dehydration.

    • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of isopropyl methyl ketone to form the nucleophilic enolate.

  • The initial low temperature for the Michael addition helps to control the reaction rate and minimize side reactions, such as the polymerization of methyl vinyl ketone.

  • The subsequent heating to reflux provides the necessary energy for the intramolecular aldol condensation and the final dehydration step to form the α,β-unsaturated ketone.

Stereoselective Synthesis of Cryptone Enantiomers

For applications in the synthesis of chiral terpenes, access to enantiomerically pure (+)- or (-)-cryptone is essential. One effective strategy involves starting from a chiral precursor, such as (+)-nopinone.

Diagram: Stereoselective Synthesis of (R)-(-)-Cryptone

G Nopinone (+)-Nopinone Intermediate Diacetate Intermediate Nopinone->Intermediate BF3·OEt2, Ac2O Cryptone (R)-(-)-Cryptone Intermediate->Cryptone Multi-step sequence

Caption: Enantioselective synthesis of (R)-(-)-cryptone from (+)-nopinone.

This approach leverages the inherent chirality of a readily available natural product to install the desired stereochemistry in the target molecule.

This compound in Action: A Precursor to Bioactive Terpenes

The true value of this compound lies in its role as a versatile scaffold for the construction of more complex terpenes. Its functional handles—the ketone, the double bond, and the isopropyl group—can be manipulated with a high degree of chemo- and stereoselectivity.

Gateway to p-Menthane Monoterpenes

The p-menthane skeleton is a common motif in a wide array of monoterpenes, many of which possess significant biological activity.[6][7] this compound is an ideal starting point for the synthesis of these compounds.

Diagram: Elaboration of this compound to p-Menthane Derivatives

G Cryptone This compound Reduction Reduction (e.g., NaBH4, Luche reduction) Cryptone->Reduction Epoxidation Epoxidation (e.g., m-CPBA) Cryptone->Epoxidation Grignard 1,2-Addition (e.g., MeMgBr) Cryptone->Grignard Allylic_Alcohol Allylic Alcohol Reduction->Allylic_Alcohol Epoxide Epoxide Epoxidation->Epoxide Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol

Caption: Key functionalization reactions of this compound.

Exemplary Application: Synthesis of a Bioactive p-Menthane Diol

Experimental Workflow: Hypothetical Synthesis of a p-Menthane Diol

  • Stereoselective Reduction of the Ketone:

    • Rationale: To introduce a new stereocenter at the C1 position, a stereoselective reduction of the carbonyl group is performed. The choice of reducing agent can influence the diastereoselectivity of the resulting allylic alcohol.

    • Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) and cool to -78 °C. Add a solution of sodium borohydride (NaBH4) or, for higher selectivity, use a Luche reduction (NaBH4, CeCl3·7H2O). Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Epoxidation of the Alkene:

    • Rationale: The double bond can be epoxidized to introduce two new stereocenters. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl group.

    • Protocol: Dissolve the allylic alcohol in a chlorinated solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. The reaction is typically stirred at this temperature until the starting material is consumed. The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and washed with a base (e.g., sodium bicarbonate solution) to remove the acid byproduct.

  • Ring Opening of the Epoxide:

    • Rationale: The epoxide can be opened with a variety of nucleophiles to install further functionality. For the synthesis of a diol, a simple acid- or base-catalyzed hydrolysis can be employed.

    • Protocol: Dissolve the epoxide in a mixture of an organic solvent (e.g., THF) and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) and stir at room temperature. The progress of the reaction can be monitored by TLC. After completion, neutralize the acid and extract the diol product.

This sequence illustrates how the functional handles of this compound can be manipulated in a controlled manner to build up the complexity required for many p-menthane monoterpenes.

A Building Block for Sesquiterpene Synthesis

The utility of this compound extends beyond monoterpenes. Its six-membered ring can serve as a foundational element in the construction of more complex sesquiterpene skeletons. While direct, multi-step total syntheses of named bioactive sesquiterpenes starting from this compound are not prominently featured in the initial search results, its potential is evident. For instance, the cyclohexenone ring could be a key component in a Diels-Alder reaction or a series of annulation and rearrangement reactions to build polycyclic systems.

Data Summary

PropertyValueReference(s)
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid
Odor Spicy, woody, minty, herbaceous
Boiling Point 98-100 °C at 10 Torr
Density 0.9472-0.9483 g/cm³ at 15 °C
Solubility Insoluble in water; soluble in oils and ethanol

Conclusion and Future Outlook

This compound has proven itself to be more than just a simple cyclic ketone; it is a strategic precursor that offers a potent combination of functionality and stereochemical potential. Its accessibility through robust methods like the Robinson annulation and the availability of stereoselective synthetic routes make it an attractive starting point for the synthesis of a wide range of terpenes. While its application in the synthesis of p-menthane monoterpenes is well-established, its potential in the construction of more complex sesquiterpenoid and diterpenoid frameworks remains an exciting area for future exploration. As the demand for novel bioactive molecules continues to grow, the strategic deployment of versatile precursors like this compound will undoubtedly play a pivotal role in advancing the frontiers of natural product synthesis and drug discovery.

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IUPAC name and synonyms for 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropyl-2-cyclohexenone for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's reactivity, synthesis, and application, grounded in mechanistic principles and practical laboratory insights.

Core Chemical Identity: Nomenclature and Synonyms

The compound is systematically named 4-propan-2-ylcyclohex-2-en-1-one according to IUPAC nomenclature.[1][2][3] However, in laboratory and commercial contexts, it is widely known by several synonyms. The most common of these is Cryptone .[1][2][4] Understanding this synonymy is critical when reviewing historical literature and sourcing reagents.

Other frequently encountered synonyms include:

  • This compound[1][4]

  • 4-Isopropylcyclohex-2-en-1-one[1]

  • Crypton[1][4]

  • 4-(1-Methylethyl)-2-cyclohexen-1-one[1][4]

The compound is registered under CAS Number 500-02-7 .[1][5][6] It has also been reported in various natural sources, including Heracleum dissectum and Zingiber mioga.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is foundational to its effective use in experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₄O[1][3]
Molecular Weight 138.21 g/mol [1][7]
Appearance Colorless to pale yellow liquid[5][7]
Odor Spicy, woody, minty, herbaceous[1][7]
Boiling Point 98-100 °C at 10 Torr; ~230–234 °C (estimated at 760 mmHg)[6][7][8]
Density 0.930 - 0.950 g/cm³ at 25 °C[1][2][7]
Refractive Index 1.481 - 1.490 at 20 °C[1][2][7]
Solubility Insoluble in water; soluble in oils and ethanol.[1][7]
Spectroscopic Data

Identification and purity assessment rely on spectroscopic analysis. Key mass spectrometry fragments observed under electron ionization (GC-MS) include prominent peaks at m/z values of 96, 95, 43, 42, and 67, which correspond to characteristic fragmentation patterns of the molecule.[1]

The Heart of Reactivity: The α,β-Unsaturated Ketone

The synthetic versatility of this compound is derived from its core functional group: a cyclic α,β-unsaturated ketone. This arrangement confers two primary electrophilic sites, enabling a diverse range of chemical transformations.[7]

  • The Carbonyl Carbon (C1): This site behaves as a classic ketone, susceptible to nucleophilic attack by reagents such as organometallics (e.g., Grignard reagents) and reducing agents (e.g., sodium borohydride).

  • The β-Carbon (C3): The conjugation of the double bond with the carbonyl group polarizes the C=C bond, rendering the β-carbon electron-deficient and highly susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.[7]

This dual reactivity allows for selective functionalization, a cornerstone of complex molecule synthesis. The cyclic structure imposes conformational rigidity, which can be exploited to influence the stereochemical outcome of reactions.[7]

Caption: Dual electrophilic sites in this compound.

Key Synthetic Methodologies

The preparation of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Methodology 1: Oxidation of 4-Isopropylcyclohexanol

A straightforward approach involves the oxidation of the corresponding secondary alcohol, 4-isopropylcyclohexanol. This is a fundamental transformation in organic chemistry.[7]

Expertise & Experience: The choice of oxidant is critical. For laboratory-scale synthesis where high yield is paramount, chromium-based reagents like pyridinium chlorochromate (PCC) or chromic acid are effective. However, due to their toxicity, greener alternatives are often preferred in industrial settings. A more sustainable approach is the catalytic dehydrogenation using a palladium-on-carbon (Pd/C) catalyst at elevated temperatures, which produces H₂ as the only byproduct.[7]

Protocol: Oxidation using Chromic Acid (Jones Oxidation)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-isopropylcyclohexanol in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Preparation: Prepare the Jones reagent by carefully dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, then cautiously diluting with water to a final volume of 100 mL.

  • Reaction: Add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the reaction.

  • Workup: Add isopropanol to quench any excess oxidant until the solution turns green. Decant the acetone solution from the chromium salts.

  • Extraction & Purification: Neutralize the solution with sodium bicarbonate, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Methodology 2: Acid-Catalyzed Dehydration and Isomerization

This method often starts from 4-isopropylcyclohexanol and involves an acid-catalyzed dehydration to form a mixture of cyclohexene isomers, which can then be isomerized to the more stable conjugated system.[7]

Trustworthiness: The self-validating nature of this protocol lies in the thermodynamic driving force. The α,β-unsaturated ketone is the most thermodynamically stable isomer due to conjugation. By allowing the reaction to reach equilibrium under the right conditions, its formation is favored. Continuous removal of water via a Dean-Stark apparatus is essential to drive the initial dehydration equilibrium toward the product.[7]

Sources

An In-Depth Technical Guide to the Reactivity of the Enone System in 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of 4-isopropyl-2-cyclohexenone, a versatile cyclic α,β-unsaturated ketone. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation gives rise to a rich and nuanced reactivity profile, making it a valuable building block in organic synthesis.[1] This document will delve into the key reactions of this enone system, including Michael additions, 1,2-additions, and cycloadditions, with a particular focus on the mechanistic principles and stereochemical outcomes influenced by the chiral center at the 4-position.

The Duality of Electrophilic Sites: 1,2- versus 1,4-Addition

The core of this compound's reactivity lies in its two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkene (C3).[1] This duality allows for two primary modes of nucleophilic attack:

  • 1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon. This pathway is typically faster and thus under kinetic control.[2][3]

  • 1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate. This pathway often results in the more thermodynamically stable product.[3][4]

The competition between these two pathways is a central theme in the chemistry of α,β-unsaturated carbonyl compounds and is heavily influenced by the nature of the nucleophile, the reaction conditions, and the substrate itself.

Diagram 1: Competing Nucleophilic Addition Pathways

Caption: Competing 1,2- and 1,4-addition pathways for nucleophilic attack on this compound.

Michael Addition: The Power of Soft Nucleophiles

The Michael addition, a classic example of a 1,4-conjugate addition, is a cornerstone of carbon-carbon bond formation.[4] This reaction is particularly effective with "soft" nucleophiles, a concept explained by Hard and Soft Acid and Base (HSAB) theory. The β-carbon of the enone is considered a "soft" electrophilic center, and thus reacts preferentially with soft nucleophiles.[5]

Gilman Reagents (Organocuprates)

Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are archetypal soft nucleophiles that selectively deliver an organic group to the β-position of α,β-unsaturated ketones.[6] This contrasts sharply with "harder" organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, which predominantly favor 1,2-addition to the carbonyl carbon.[5][6]

The mechanism of organocuprate addition is thought to involve the formation of a π-complex between the copper reagent and the enone's double bond, which then facilitates the transfer of the alkyl group to the β-carbon.[7]

Table 1: Comparison of Nucleophiles in Addition to Cyclohexenones

Reagent TypePredominant Addition TypeProduct
Organolithium (e.g., CH₃Li)1,2-AdditionAllylic Alcohol
Grignard (e.g., CH₃MgBr)Primarily 1,2-AdditionAllylic Alcohol
Gilman (e.g., (CH₃)₂CuLi)1,4-Addition (Conjugate)β-Substituted Ketone
Stereoselectivity in Michael Additions

The presence of a chiral center at the 4-position, bearing an isopropyl group, introduces the potential for diastereoselectivity in Michael additions. The incoming nucleophile will preferentially attack from the less sterically hindered face of the cyclohexenone ring. The conformation of the ring and the steric bulk of the isopropyl group play a crucial role in directing the approach of the nucleophile, leading to the formation of one diastereomer in excess.[8][9]

Experimental Protocol: Conjugate Addition of a Gilman Reagent

This protocol outlines the general procedure for the 1,4-addition of lithium dimethylcuprate to this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (CH₃Li) in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add two equivalents of methyllithium solution to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of the enone to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete reaction.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentration under reduced pressure.

  • Purify the resulting β-substituted ketone by column chromatography.

Direct Addition to the Carbonyl: The Role of Hard Nucleophiles and Selective Reductions

While 1,4-addition is a dominant pathway, 1,2-addition to the carbonyl group is also a critical transformation of this compound, leading to the formation of allylic alcohols. This outcome is favored by "hard" nucleophiles and specific reducing agents.[5]

Luche Reduction

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[10][11] This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[12][13]

The key to the Luche reduction's selectivity lies in the role of the cerium salt. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, enhancing its electrophilicity.[12] Furthermore, it promotes the formation of harder borohydride species, such as sodium methoxyborohydrides, which, according to HSAB theory, preferentially attack the harder carbonyl carbon over the softer β-carbon.[10][12] This effectively suppresses the competing 1,4-reduction pathway.[13]

Diagram 2: Mechanism of the Luche Reduction

Caption: Simplified workflow of the Luche reduction, highlighting the activation of the enone and the generation of the hard nucleophile.

Experimental Protocol: Luche Reduction of this compound

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and CeCl₃·7H₂O in methanol in an Erlenmeyer flask or round-bottom flask.

  • Stir the solution at room temperature until the cerium salt is fully dissolved.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting enone is consumed (typically within 5-10 minutes).

  • Quench the reaction by the careful addition of water or dilute acid (e.g., 1 M HCl).

  • Perform an aqueous workup, including extraction with an organic solvent.

  • Dry the organic phase and concentrate under reduced pressure to yield the crude allylic alcohol.

  • Purify the product by column chromatography if necessary.

Cycloaddition Reactions: Building Molecular Complexity

The double bond in the this compound system can participate in cycloaddition reactions, providing a powerful tool for the construction of polycyclic frameworks.

[2+2] Photocycloaddition

Enones are well-known to undergo [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light.[14][15] This reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate. The regioselectivity and stereoselectivity of these reactions can be complex and are influenced by both electronic and steric factors.[16] For instance, the cycloaddition of cyclohexenone with an alkene can lead to the formation of bicyclo[4.2.0]octan-2-one derivatives.[17]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of its conjugated enone system and the stereodirecting influence of the 4-isopropyl group. A thorough understanding of the principles of 1,2- versus 1,4-addition, guided by concepts such as HSAB theory, allows for the selective functionalization of this molecule. The strategic application of reagents like organocuprates for conjugate addition and the Luche reduction for selective 1,2-reduction provides chemists with reliable tools to access a diverse range of complex molecular architectures. This guide serves as a foundational resource for professionals in the fields of chemical research and drug development, enabling the effective utilization of this important building block in their synthetic endeavors.

References

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  • ACS Publications. A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. [Link]

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An In-depth Technical Guide to 4-Isopropyl-2-cyclohexenone: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-isopropyl-2-cyclohexenone (also known as cryptone), a versatile cyclic α,β-unsaturated ketone. The document delves into the historical context of its discovery and synthesis, outlines detailed synthetic protocols, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the rich reactivity of this molecule, with a focus on its utility as a precursor in the synthesis of complex natural products and other valuable organic compounds. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the chemistry and applications of this important carbocyclic building block.

Introduction and Historical Context

This compound, a member of the cyclohexenone family, has long been a subject of interest in organic chemistry due to its presence in some natural sources and its utility as a synthetic intermediate.[1] Its journey from a relatively obscure natural product to a valuable tool in the synthetic chemist's arsenal is a testament to the advancements in synthetic methodology.

The story of this compound is intrinsically linked to the development of one of the most powerful ring-forming reactions in organic chemistry: the Robinson annulation . Discovered by Sir Robert Robinson and William Rapson in 1935, this reaction provided a general method for the synthesis of substituted cyclohexenones.[2][3] The Robinson annulation involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3] This groundbreaking work laid the foundation for the synthesis of a vast array of six-membered ring systems, including steroids and terpenes, and provided a logical pathway to molecules like this compound.[3]

A notable synthesis of dl-cryptone was later reported in 1955 by Milton D. Soffer and Margaret A. Jevnik, further solidifying the accessibility and importance of this compound in synthetic organic chemistry.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in a research setting.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid[5]
Odor Spicy, woody, minty, herbaceous[5]
Boiling Point 98-100 °C at 10 Torr
Density 0.930-0.950 g/cm³[5]
Refractive Index 1.481-1.490[5]
Solubility Insoluble in water; soluble in oils and ethanol.
Spectroscopic Analysis

The structural features of this compound are well-defined by various spectroscopic techniques.

The NMR spectra of this compound provide a detailed map of its carbon and hydrogen framework.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
6.79 (d, J = 10.0 Hz, 1H)H-3 (vinylic)
5.88 (d, J = 10.0 Hz, 1H)H-2 (vinylic)
2.65 (m, 1H)H-4
2.40 (m, 1H)H-6a
2.13 (m, 1H)H-6b
1.96 (m, 1H)H-5a
1.85 (m, 1H)H-5b
1.02 (d, J = 7.0 Hz, 3H)CH₃ (isopropyl)
0.99 (d, J = 7.0 Hz, 3H)CH₃ (isopropyl)

Data interpreted from available spectra.[6]

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹) Vibrational Mode Functional Group
~2960C-H stretchAliphatic (isopropyl and cyclohexene ring)
~1680C=O stretchα,β-Unsaturated Ketone
~1620C=C stretchAlkene

The strong absorption at approximately 1680 cm⁻¹ is indicative of the conjugated carbonyl group, a key feature of its reactivity. The C=C stretching vibration is also clearly visible.

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

  • Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 138, corresponding to the molecular weight of the compound.

  • Base Peak: The base peak is typically observed at m/z = 96. This corresponds to the loss of a propene molecule (C₃H₆, 42 Da) via a retro-Diels-Alder (rDA) fragmentation, a common pathway for cyclohexene derivatives.

  • Other Significant Fragments:

    • m/z = 95: Loss of an isopropyl radical (•C₃H₇, 43 Da).

    • m/z = 68: Resulting from the rDA fragmentation.

    • m/z = 43: The isopropyl cation ([CH(CH₃)₂]⁺), a very stable secondary carbocation.

G M [C₉H₁₄O]⁺˙ m/z = 138 frag1 [C₆H₈O]⁺˙ m/z = 96 (Base Peak) M->frag1 - C₃H₆ (rDA) frag2 [C₆H₇O]⁺ m/z = 95 M->frag2 - •C₃H₇ frag3 [C₅H₈]⁺˙ m/z = 68 frag1->frag3 - CO frag4 [C₃H₇]⁺ m/z = 43

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the Robinson annulation being a cornerstone approach.

Robinson Annulation: A Step-by-Step Protocol

The Robinson annulation provides a convergent and efficient method for the construction of the this compound scaffold. A representative protocol is outlined below.

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation isobutyraldehyde Isobutyraldehyde enolate Enolate isobutyraldehyde->enolate Base michael_adduct 1,5-Diketone enolate->michael_adduct mvk Methyl Vinyl Ketone mvk->michael_adduct aldol_intermediate β-Hydroxy Ketone michael_adduct->aldol_intermediate Base product This compound aldol_intermediate->product - H₂O

Caption: Robinson Annulation Workflow.

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), to the stirred solution. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: To the freshly prepared enolate solution, add methyl vinyl ketone (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the Michael addition can be monitored by thin-layer chromatography (TLC).

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration to form the final product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Note on Causality: The choice of a non-protic solvent like THF for the enolate formation can be crucial to prevent proton exchange and side reactions. The slow addition of methyl vinyl ketone at low temperature helps to control the exothermicity of the Michael addition and minimize polymerization of the Michael acceptor. Heating during the second step is necessary to overcome the activation energy for both the aldol condensation and the subsequent E1cB dehydration.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α,β-unsaturated ketone moiety, which provides two electrophilic sites: the carbonyl carbon and the β-vinylic carbon.

Michael Addition Reactions

One of the most important reactions of this compound is the Michael (or conjugate) addition, where nucleophiles add to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Copper-Catalyzed Conjugate Addition of Grignard Reagents:

A significant advancement in conjugate addition methodology is the use of copper catalysts to direct Grignard reagents to add in a 1,4-fashion, suppressing the competing 1,2-addition to the carbonyl group.[7]

G start This compound intermediate Copper Enolate Intermediate start->intermediate reagents R-MgX, Cu(I) catalyst reagents->intermediate product 3-Alkyl-4-isopropylcyclohexanone intermediate->product Proton quench

Caption: Copper-Catalyzed Michael Addition.

The mechanism is believed to involve the formation of an organocuprate species in situ, which then undergoes conjugate addition to the enone. This methodology allows for the introduction of a wide range of alkyl and aryl substituents at the 3-position of the cyclohexanone ring.

Precursor in Natural Product Synthesis

The stereochemically rich scaffold of this compound makes it an attractive starting material for the total synthesis of complex natural products, particularly terpenes and steroids.

Example: Synthesis of Sesquiterpenes

Many sesquiterpenes, which are C15 natural products derived from three isoprene units, possess a cyclohexene or cyclohexanone core. This compound can serve as a key building block for the construction of these intricate structures. For instance, through a series of stereocontrolled reactions such as conjugate additions, alkylations, and cyclizations, the basic framework of this compound can be elaborated to form complex polycyclic systems like that found in patchoulol, a well-known sesquiterpene alcohol.[8][9]

Conclusion

This compound is a molecule of significant historical and practical importance in organic synthesis. Its discovery and the development of its synthesis, particularly through the Robinson annulation, have had a profound impact on the field. The detailed understanding of its spectroscopic properties and reactivity, especially its propensity to undergo conjugate additions, has solidified its role as a versatile building block for the construction of complex molecular architectures. For researchers and professionals in drug development and natural product synthesis, this compound continues to be a valuable and readily accessible starting material for the exploration of new chemical space.

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4-Isopropyl-2-cyclohexenone: A Versatile Chiral Building Block for Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 4-Isopropyl-2-cyclohexenone, a chiral α,β-unsaturated ketone, is a highly versatile intermediate with significant potential across the pharmaceutical, agrochemical, and flavor & fragrance industries. Its unique structural architecture, featuring a reactive enone system and a stereogenic center, makes it an ideal scaffold for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse industrial applications of this compound, grounded in authoritative scientific literature. Detailed protocols and mechanistic insights are provided to support researchers, chemists, and drug development professionals in leveraging this valuable compound.

Introduction: The Strategic Value of a Chiral Enone

This compound (also known as cryptone) is a cyclic organic compound whose synthetic utility is dominated by its α,β-unsaturated ketone functional group.[1] This arrangement confers dual reactivity: the carbonyl carbon and the β-alkene carbon are both electrophilic sites, allowing for a wide range of chemical modifications.[1] The cyclic structure imposes conformational constraints that can be exploited to achieve high stereoselectivity in reactions, a critical factor in modern drug discovery and the synthesis of bioactive molecules.[1][2][3] Furthermore, the presence of an isopropyl group at the C4 position introduces a chiral center, making it a valuable building block for enantioselective synthesis. Both the (R)- and (S)-enantiomers have been reported in nature, found in organisms like Eucalyptus species and Apium graveolens (celery).[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in an industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 500-02-7[1][6][7]
Molecular Formula C₉H₁₄O[1][4][6]
Molecular Weight 138.21 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1][6]
Odor Spicy, woody, minty, herbaceous, with notes of cumin and caraway[1][7][8]
Boiling Point ~198-234 °C[1][8]
Density 0.930 - 0.950 g/cm³ @ 25 °C[1][6][7]
Refractive Index 1.481 - 1.490 @ 20 °C[1][6][7]
Solubility Insoluble in water; soluble in ethanol and oils[1][6]
Flash Point ~87 °C (189 °F)[7][8][9]

Spectroscopic data is critical for reaction monitoring and quality control. Mass spectrometry of this compound typically shows a prominent molecular ion peak (m/z) at 96, with other significant fragments at 95 and 43.[6]

Synthesis Strategies: Accessing the Chiral Core

The efficient and enantioselective synthesis of this compound is paramount for its industrial viability. Several robust methods have been established.

Oxidation of Cyclic Alcohols

A straightforward and common laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 4-isopropylcyclohexanol. This transformation can be achieved using various oxidizing agents, such as chromic acid or potassium permanganate.[1] Catalytic dehydrogenation using palladium on carbon is another viable route that offers a greener alternative.[1]

Asymmetric Synthesis from Chiral Precursors

For applications demanding high optical purity, synthesis often begins from naturally occurring chiral molecules. A notable example is the conversion of (S)-Perillyl alcohol into (R)-cryptone.[10] This multi-step process leverages the existing stereocenter of the starting material to construct the target molecule with high enantiomeric excess.[10]

Asymmetric Catalysis

Modern synthetic chemistry increasingly relies on asymmetric catalysis to create chiral molecules from achiral starting materials. Optically active γ-substituted cycloalkenones, including derivatives of this compound, can be prepared using methodologies like asymmetric transfer hydrogenation (ATH) with bifunctional ruthenium catalysts.[2][3] This approach allows for the selective preparation of either the (R) or (S) enantiomer by choosing the appropriate chiral catalyst.[2][3]

Diagram 1: General Synthetic Workflow via Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_0 Core Asymmetric Step A Achiral Cyclohexadienone Precursor B Asymmetric Transfer Hydrogenation (ATH) A->B D Chiral 4-Hydroxy-2-cyclohexenone Derivative B->D C Chiral Ru Catalyst ((R,R) or (S,S)) C->B E Further Functionalization D->E F Target Enantiomer of This compound E->F

Caption: Asymmetric synthesis workflow using a chiral catalyst to generate an enantiopure intermediate.

Key Chemical Transformations and Their Mechanisms

The synthetic power of this compound lies in the predictable reactivity of its enone system.

Conjugate (Michael) Addition

The β-carbon of the enone is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The steric hindrance imposed by the isopropyl group can influence the stereochemical outcome of the addition, providing a handle for diastereoselective synthesis.

Carbonyl and Alkene Reductions

The two reactive sites of the enone—the carbonyl group and the double bond—can be reduced selectively.

  • 1,2-Reduction: Reagents like sodium borohydride (NaBH₄), often in the presence of cerium(III) chloride (the Luche reduction), selectively reduce the carbonyl group to an alcohol without affecting the double bond.

  • 1,4-Reduction: Catalytic hydrogenation or dissolving metal reductions can be employed to selectively reduce the carbon-carbon double bond, yielding 4-isopropylcyclohexanone.[11]

Diagram 2: Reactivity Map of this compound

Reactivity_Map Start { This compound | C=C-C=O} Prod_Michael Michael Adduct 3-Substituted Cyclohexanone Start->Prod_Michael 1,4-Conjugate Addition Prod_12 Allylic Alcohol 4-Isopropyl-2-cyclohexenol Start->Prod_12 1,2-Reduction Prod_14 Saturated Ketone 4-Isopropylcyclohexanone Start->Prod_14 1,4-Reduction Nuc Nucleophile (e.g., R₂CuLi, RNH₂) Nuc->Prod_Michael Red12 1,2-Reducing Agent (e.g., NaBH₄/CeCl₃) Red12->Prod_12 Red14 1,4-Reducing Agent (e.g., Catalytic H₂) Red14->Prod_14

Caption: Key reaction pathways available for the this compound scaffold.

Potential Industrial Applications

The unique combination of chirality and reactivity makes this compound a valuable starting point for high-value products in several sectors.

Flavor & Fragrance Industry

This is the most established industrial application for this compound. It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed under FEMA number 3939.[6][7][8] Its characteristic spicy, woody, and minty odor profile makes it a component in fragrance concentrates, where usage levels can be up to 1.0%.[7][9]

Pharmaceutical Synthesis

Optically active cyclohexenones are crucial precursors in the synthesis of natural products and pharmaceutically active molecules.[2][3] While direct synthesis of a marketed drug from this specific starting material is not widely published, its value lies in its role as a versatile chiral intermediate. For example, it serves as a key intermediate in the synthesis of complex natural products like the aggregation pheromone of the ambrosia beetle, demonstrating its utility in constructing intricate stereospecific structures.[10] The general class of cyclohexanone derivatives is used in the synthesis of pharmaceuticals like antihistamines.[12]

Agrochemicals

The development of modern herbicides and pesticides often requires chiral molecules to enhance efficacy and reduce environmental impact. Cyclohexanone derivatives are used in the manufacturing of some herbicides.[12][13] The this compound scaffold provides a robust starting point for creating libraries of novel, chiral agrochemical candidates for screening and development.

Safety and Handling

As a research and industrial chemical, this compound requires careful handling in accordance with established safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors.[14][15] It is a flammable liquid; keep away from heat, sparks, and open flames.[14][16] All equipment must be properly grounded to prevent static discharge.[14][15][16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][16][17] It should be stored away from strong oxidizing agents.[16]

  • Toxicity: The compound can be harmful if swallowed or in contact with skin and causes skin and eye irritation.[6] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14][16]

Protocol: Standard Laboratory Handling Procedure

  • Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an appropriate fire extinguisher (CO₂, dry chemical, or foam) is accessible.[16]

  • Donning PPE: Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.

  • Transfer: Ground and bond the container and receiving equipment before transferring the liquid to prevent static electricity buildup.[15] Use non-sparking tools.[15][16]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[14] Clean any contaminated work surfaces.

  • Storage: Ensure the container is tightly sealed and return it to a designated flammable materials storage cabinet.[15][16]

Conclusion and Future Outlook

This compound is more than a simple cyclic ketone; it is a strategic chiral building block with proven applications in the flavor and fragrance sector and significant potential in the pharmaceutical and agrochemical industries. Its value is derived from its inherent reactivity and stereochemistry. Future research will likely focus on developing novel catalytic methods for even more efficient and selective syntheses and transformations. As the demand for enantiomerically pure complex molecules grows, the industrial importance of versatile chiral intermediates like this compound is set to increase.

References

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Methodological & Application

Synthesis of 4-Isopropyl-2-cyclohexenone via Robinson Annulation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Power of Ring Formation

The construction of cyclic systems is a cornerstone of organic synthesis, pivotal in the creation of complex molecules with significant biological activity, including steroids and terpenoids.[1][2] Among the arsenal of ring-forming reactions, the Robinson annulation, discovered by Sir Robert Robinson in 1935, stands as a powerful and widely utilized method for the formation of six-membered rings.[3][4] This reaction sequence uniquely combines a Michael addition with an intramolecular aldol condensation to generate α,β-unsaturated ketones within a newly formed cyclohexane ring.[5][6]

This application note provides a detailed technical guide for the synthesis of 4-Isopropyl-2-cyclohexenone, a valuable synthetic intermediate. We will delve into the mechanistic intricacies of the Robinson annulation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Mechanistic Deep Dive: A Tale of Two Reactions

The Robinson annulation is a tandem, or cascade, reaction that elegantly orchestrates two fundamental transformations in a single pot or in a stepwise manner.[5] The overall process involves the formation of three new carbon-carbon bonds to construct the six-membered ring.[3]

The synthesis of this compound proceeds through the reaction of isobutyraldehyde (the Michael donor) and methyl vinyl ketone (the Michael acceptor). The reaction can be catalyzed by either acid or base, though base-catalyzed conditions are more common.[7][8]

The key steps are:

  • Michael Addition: The reaction is initiated by the deprotonation of isobutyraldehyde at the α-carbon by a base, forming a nucleophilic enolate.[9] This enolate then undergoes a conjugate (1,4-) addition to the α,β-unsaturated system of methyl vinyl ketone.[8][10] Subsequent protonation yields a 1,5-diketone intermediate.[5]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then deprotonated to form another enolate. This enolate undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a six-membered ring and a β-hydroxy ketone (an aldol addition product).[6][9]

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration, typically under the reaction conditions or with gentle heating, to yield the final, more stable α,β-unsaturated cyclohexenone product.[6][8]

For a visual representation of this elegant reaction cascade, see the diagram below.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_dehydration Dehydration start Isobutyraldehyde + Methyl Vinyl Ketone enolate Enolate Formation (Base-catalyzed) start->enolate Base michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Conjugate Addition aldol_enolate Enolate Formation michael_adduct->aldol_enolate Base cyclization Cyclization (Aldol Addition) aldol_enolate->cyclization beta_hydroxy β-Hydroxy Ketone cyclization->beta_hydroxy final_product This compound beta_hydroxy->final_product - H2O

Figure 1: The reaction pathway for the synthesis of this compound via Robinson annulation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations. While a one-pot synthesis is possible, higher yields are often achieved by isolating the Michael adduct before proceeding to the aldol condensation.[4][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Isobutyraldehyde72.117.21 g (8.9 mL)0.10Freshly distilled recommended
Methyl Vinyl Ketone70.097.01 g (8.3 mL)0.10Freshly distilled, light sensitive
Sodium Ethoxide68.050.68 g0.01Prepare fresh or use commercial solution
Ethanol46.07100 mL-Anhydrous
Diethyl Ether74.12As needed-For extraction
Saturated NaCl (aq)-As needed-For washing
Anhydrous MgSO4120.37As needed-For drying
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure

Part 1: Michael Addition

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide in 50 mL of anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Enolate Formation: Slowly add isobutyraldehyde to the ethanolic sodium ethoxide solution over 15-20 minutes, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation. The solution may become slightly yellow.

  • Michael Addition: In an addition funnel, place methyl vinyl ketone. Add the methyl vinyl ketone dropwise to the reaction mixture over 30-45 minutes. A key consideration is that methyl vinyl ketone is prone to polymerization, so slow addition is crucial.[1] The reaction is exothermic; maintain the temperature below 15 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

Part 2: Intramolecular Aldol Condensation and Dehydration

  • Cyclization: Gently heat the reaction mixture to reflux for 2-3 hours. This will drive the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The final product, this compound, should be a colorless liquid.[11] Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

    • Expected ¹H NMR signals: Resonances corresponding to the isopropyl group, the vinyl protons, and the aliphatic protons of the cyclohexenone ring.

    • Expected IR absorption: A strong absorption band around 1670-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone.

Safety Precautions

  • Isobutyraldehyde: Highly flammable liquid and vapor.[12] Causes serious eye irritation.[12][13] Harmful if swallowed.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Keep away from heat, sparks, and open flames.[12][13]

  • Methyl Vinyl Ketone: Highly flammable liquid and vapor.[16][17] Toxic if swallowed, in contact with skin, or if inhaled.[18] Causes severe skin burns and eye damage.[18][19] May cause an allergic skin reaction.[19] It is also a lachrymator. Handle with extreme caution in a fume hood, using appropriate PPE.[20] Store refrigerated and protected from light.[18][19]

  • Sodium Ethoxide: Corrosive. Reacts violently with water. Handle in a dry atmosphere.

  • Ethanol and Diethyl Ether: Highly flammable. Keep away from ignition sources.

Conclusion

The Robinson annulation is a robust and versatile method for the synthesis of six-membered rings, and its application in the preparation of this compound demonstrates its utility. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of methyl vinyl ketone, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers to successfully synthesize this valuable intermediate for further applications in organic synthesis and drug development.

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Protocol for Michael addition reactions using 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Michael Addition Reaction Utilizing 4-Isopropyl-2-cyclohexenone

Authored by a Senior Application Scientist

Abstract

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.[1][2][3] Its reliability and versatility make it indispensable in the construction of complex molecular frameworks for pharmaceuticals and natural products. This document provides a detailed guide to the application of this compound as a versatile Michael acceptor. We will explore the underlying mechanism, present a robust protocol for a classic carbon-based addition, discuss the reaction's scope with various nucleophiles, and offer insights into troubleshooting and advanced asymmetric applications.

Introduction: The Strategic Importance of this compound

This compound is a valuable chiral building block and synthetic intermediate. Its chemical reactivity is dominated by the α,β-unsaturated ketone moiety, which features two key electrophilic sites: the carbonyl carbon (C1) and the β-alkene carbon (C3).[4] This electronic arrangement allows for selective reaction with different classes of nucleophiles. While "hard" nucleophiles, such as Grignard or organolithium reagents, tend to attack the carbonyl carbon in a 1,2-addition, "soft" nucleophiles preferentially attack the β-carbon in a conjugate (or 1,4-) addition, which is the essence of the Michael reaction.[2][5] This conjugate addition pathway is thermodynamically favored and leads to the formation of a stable 1,5-dicarbonyl compound or related structure, providing a powerful tool for molecular construction.[6][7]

The Michael Addition Mechanism: A Stepwise View

The Michael reaction proceeds through a well-established three-step mechanism.[2] The process is typically initiated by a base, which deprotonates a pronucleophile (the Michael donor) to generate a resonance-stabilized nucleophile, such as an enolate. This nucleophile then adds to the electrophilic β-carbon of the α,β-unsaturated ketone (the Michael acceptor). The resulting intermediate is a new, extended enolate, which is subsequently protonated by the solvent or a mild acid during work-up to yield the final 1,4-adduct.[1][2][3]

Michael_Mechanism General Mechanism of the Michael Addition cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (H-Nu) Nu Nucleophile (Nu⁻) Donor->Nu Base Base Base Acceptor This compound (Michael Acceptor) Nu->Acceptor 1,4-Attack Enolate Enolate Intermediate Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation H_Source Proton Source (e.g., H₂O, H₃O⁺)

Caption: Generalized mechanism of the Michael addition.

Core Protocol: Michael Addition of Diethyl Malonate to this compound

This protocol details a representative Michael addition using a soft, doubly-stabilized carbon nucleophile, diethyl malonate. The use of a malonic ester is ideal as its acidic α-hydrogens are readily deprotonated to form a stable enolate that strongly favors the desired 1,4-addition pathway.[7][8]

Materials and Reagents
  • Reactants: this compound, Diethyl malonate

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Solvent: Anhydrous ethanol (EtOH) or Tetrahydrofuran (THF)

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexane/Ethyl acetate solvent system

  • Equipment: Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (20 mL per 10 mmol of cyclohexenone). Add diethyl malonate (1.2 equivalents). Stir the solution at room temperature.

  • Base Addition & Nucleophile Generation: Slowly add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture at 0 °C (ice bath). Causality Note: The base deprotonates the diethyl malonate to form the sodiomalonic ester enolate, the active nucleophile for the reaction.

  • Michael Acceptor Addition: Once the base addition is complete, add this compound (1.0 equivalent) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Aqueous Work-up (Quenching): Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution. Causality Note: This step neutralizes the basic catalyst and protonates the enolate intermediate to form the final neutral product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.

Workflow Experimental Workflow for Michael Addition A 1. Setup Dissolve diethyl malonate in anhydrous EtOH under Argon B 2. Nucleophile Generation Add NaOEt at 0°C A->B C 3. Addition Add this compound dropwise at 0°C B->C D 4. Reaction Stir at room temperature (Monitor by TLC) C->D E 5. Quench Add saturated aq. NH₄Cl D->E F 6. Extraction Extract with Ethyl Acetate E->F G 7. Wash & Dry Wash with Brine, Dry over Na₂SO₄ F->G H 8. Purification Concentrate and purify via column chromatography G->H I Final Product Pure Michael Adduct H->I

Caption: General experimental workflow for Michael addition.

Scope and Versatility of Nucleophiles

The Michael reaction with this compound is not limited to malonic esters. A wide array of both carbon and heteroatom nucleophiles can be successfully employed, highlighting the broad utility of this protocol.

Michael Donor (Nucleophile) Typical Base/Catalyst Solvent Key Features & Considerations
β-Ketoesters (e.g., Ethyl acetoacetate)NaOEt, KOHEthanolForms a stable enolate; product is a 1,5-dicarbonyl compound.[8][9]
Nitroalkanes (e.g., Nitromethane)DBU, Organic basesToluene, CH₂Cl₂Powerful carbon nucleophiles; products are γ-nitro ketones.[6][10]
Organocuprates (Gilman reagents, R₂CuLi)N/A (Stoichiometric)THF, Et₂OExcellent for adding alkyl or aryl groups; exhibit high 1,4-selectivity.[5]
Thiols (e.g., Thiophenol)DBU, Et₃N, [bmim]PF₆Acetonitrile, Ionic LiquidHetero-Michael addition; often proceeds rapidly under mild, catalyst-free conditions in specific solvent systems.[3][11]
Amines (e.g., Pyrrolidine)N/A (Self-catalyzed)Methanol, NeatHetero-Michael addition; forms β-amino ketones. Can be reversible.[1][9]
Cyclohexanone (as enamine) Proline, Chiral AminesDMSO, NeatOrganocatalytic approach; forms a new C-C bond via an enamine intermediate.[1][10][12]

Asymmetric Michael Additions: The Frontier of Stereocontrol

In drug development, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is critical. Asymmetric organocatalysis has emerged as a powerful strategy to achieve high enantioselectivity in Michael additions.[13] By using small, chiral organic molecules as catalysts (e.g., proline derivatives or cinchona alkaloids), it is possible to form one enantiomer of the product preferentially.[14][15]

For example, the addition of ketones like cyclohexanone to nitroalkenes can be rendered highly enantioselective by using a chiral primary or secondary amine catalyst.[10][12] The catalyst forms a chiral enamine intermediate with the ketone, which then attacks the Michael acceptor in a stereocontrolled fashion.[1][15]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive base or catalyst.- Insufficient reaction time or temperature.- Steric hindrance from a bulky nucleophile.- Use freshly prepared or properly stored base.- Increase reaction time or gently heat.- Consider a less hindered nucleophile or different catalyst.
Formation of 1,2-Addition Product - Nucleophile is too "hard" (e.g., Grignard reagent instead of a cuprate).- Reaction run at very low temperatures can sometimes favor kinetic 1,2-addition.- Switch to a softer nucleophile (e.g., use an organocuprate, malonate, or thiol).- Ensure reaction conditions favor thermodynamic control (room temp).[2][5]
Multiple Products Detected - Side reactions (e.g., aldol condensation).- Reversibility of the addition (especially with amines).- Isomerization of the starting material.- Use aprotic solvents to minimize proton exchange.- Optimize stoichiometry to avoid excess base or nucleophile.- Ensure mild work-up conditions.
Difficult Purification - Product and starting material have similar polarity.- Ensure the reaction goes to completion.- Optimize the solvent system for column chromatography; try different solvent systems.

Conclusion

The Michael addition reaction using this compound is a robust and highly effective method for creating complex molecular structures. The protocol outlined provides a reliable foundation for synthesizing 1,4-adducts with a variety of nucleophiles. By understanding the underlying mechanism and the factors that control reactivity and selectivity, researchers can effectively leverage this reaction in the synthesis of valuable compounds for the pharmaceutical and chemical industries.

References

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 13, 2026, from [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, January 19). Retrieved January 13, 2026, from [Link]

  • Singh, V., et al. (2006). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 71(21), 8274–8277. [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 853–858. [Link]

  • Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst - AIP Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • Michael addition reaction - Grokipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Tang, Y., et al. (2006). Pyrrolidine-Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cylohexanone to Nitroolefins. Organic Letters, 8(14), 2901–2904. [Link]

  • Asymmetric Michael Addition of Cyclohexanone or Cyclopentanone to Chalcones Catalyzed by an L‐Proline‐Based Organic Phosphane | Semantic Scholar. (2013, May 1). Retrieved January 13, 2026, from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, March 17). Retrieved January 13, 2026, from [Link]

  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 13, 2026, from [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. [Link]

Sources

Navigating Regioselectivity: A Detailed Guide to the Grignard Reaction with 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing and understanding the regioselective Grignard reaction with 4-isopropyl-2-cyclohexenone. We will delve into the mechanistic underpinnings that govern the reaction's outcome, offering detailed, field-proven protocols for selectively achieving either 1,2- or 1,4-addition products. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Duality of α,β-Unsaturated Ketones

This compound is a versatile building block in organic synthesis. Its chemical reactivity is dominated by the α,β-unsaturated ketone moiety, which presents two distinct electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the alkene (C4).[1] This duality allows for nucleophilic attack at either position, leading to two possible adducts: a 1,2-addition product (an allylic alcohol) or a 1,4-addition product (a β-substituted ketone), also known as a conjugate or Michael addition product.

The ability to control the regioselectivity of this reaction is of paramount importance in the synthesis of complex molecules, as the choice of adduct can significantly alter the trajectory of a synthetic route. The steric hindrance imposed by the isopropyl group at the C4 position also introduces an element of stereocontrol, making this substrate particularly interesting for the synthesis of chiral molecules.[1]

Mechanistic Principles: Hard and Soft Nucleophiles and the Role of Copper

The regiochemical outcome of the Grignard reaction with an α,β-unsaturated ketone is primarily governed by the principles of Hard and Soft Acid and Base (HSAB) theory.

  • 1,2-Addition (Direct Addition): Grignard reagents (RMgX) are considered "hard" nucleophiles due to the significant ionic character of the carbon-magnesium bond. The carbonyl carbon, being directly bonded to the highly electronegative oxygen atom, is a "hard" electrophilic center. Consequently, the reaction between a Grignard reagent and an enone typically favors the kinetically controlled 1,2-addition, where the hard nucleophile attacks the hard electrophile.[2][3] This pathway leads to the formation of a tertiary allylic alcohol upon acidic workup.[4][5][6]

  • 1,4-Addition (Conjugate Addition): To achieve 1,4-addition, a "softer" nucleophile is required. Organocuprates, also known as Gilman reagents (R₂CuLi), are classic examples of soft nucleophiles and are well-known to favor 1,4-addition to enones.[7] A powerful strategy to steer the Grignard reaction towards the 1,4-adduct involves the use of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). In the presence of the Grignard reagent, an in-situ transmetalation occurs, forming a highly reactive organocuprate-like species that then preferentially attacks the "soft" electrophilic β-carbon of the conjugated system.[2][8] This thermodynamically favored pathway results in a ketone with a new substituent at the β-position.

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound + R-MgX Node_1_2 1,2-Addition (Direct Attack) Start->Node_1_2 Uncatalyzed Node_1_4 1,4-Addition (Conjugate Attack) Start->Node_1_4 Copper(I) Catalysis Product_1_2 Allylic Alcohol Node_1_2->Product_1_2 Product_1_4 β-Substituted Ketone Node_1_4->Product_1_4

Caption: Competing pathways in the Grignard reaction with an enone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving both 1,2- and 1,4-addition products.

General Considerations:
  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[9] All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon.[10] Anhydrous solvents are essential.

  • Safety: Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: 1,2-Addition of Methylmagnesium Bromide

This protocol is designed to favor the formation of 1-methyl-4-isopropyl-cyclohex-2-en-1-ol.

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble the dry glassware under a nitrogen atmosphere. In the round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution of the enone over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure allylic alcohol.

Protocol 2: Copper-Catalyzed 1,4-Addition of Methylmagnesium Bromide

This protocol is designed to favor the formation of 3-methyl-4-isopropyl-cyclohexan-1-one.

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Catalyst Suspension: In a dry, nitrogen-flushed round-bottom flask, suspend copper(I) iodide (0.05 - 0.1 eq) in anhydrous diethyl ether or THF. Cool the suspension to -20 °C.

  • Grignard Addition to Catalyst: Slowly add the methylmagnesium bromide solution (1.1 eq) to the stirred CuI suspension. A color change is typically observed. Stir for 15-20 minutes at this temperature to allow for the formation of the organocuprate species.

  • Enone Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at -20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for 1-2 hours, then warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification procedures as described in Protocol 1.

The following diagram illustrates the general workflow for these protocols.

G Start Dry Glassware under N₂/Ar Setup Dissolve Enone in Anhydrous Solvent Start->Setup Cooling Cool to Reaction Temperature Setup->Cooling Catalyst Add Cu(I) Catalyst (for 1,4-addition) Cooling->Catalyst If 1,4 desired Grignard Slowly Add Grignard Reagent Cooling->Grignard If 1,2 desired Catalyst->Grignard Reaction Stir and Monitor by TLC Grignard->Reaction Quench Quench with Sat. aq. NH₄Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Characterize Product Purify->End

Sources

Application Note: Strategic Use of Protecting Groups in the Multi-Step Synthesis of 4-Isopropyl-2-cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropyl-2-cyclohexenone is a valuable chiral building block in organic synthesis, notable for its α,β-unsaturated ketone moiety. This structural feature confers dual reactivity, presenting both an opportunity and a challenge for synthetic chemists. The molecule possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkene carbon (C3). Achieving chemoselectivity in reactions with nucleophiles is paramount for the successful construction of complex target molecules. This application note provides a detailed guide on the strategic implementation of protecting groups to temporarily mask the carbonyl functionality, thereby directing nucleophilic attack exclusively to the β-carbon. We will focus on the formation and cleavage of ethylene ketals, offering field-tested protocols and explaining the chemical principles that underpin this essential synthetic strategy.

The Chemoselectivity Challenge: Dual Reactivity of an α,β-Unsaturated Ketone

The core of this compound's synthetic utility lies in its conjugated system.[1][2] This conjugation creates two electrophilic centers susceptible to nucleophilic attack, a reactivity pattern known as vinylogous.[2]

  • 1,2-Addition: Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the hard electrophilic carbonyl carbon directly.

  • 1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, like Gilman cuprates or enolates, preferentially attack the soft electrophilic β-carbon.[1]

This dual reactivity necessitates a robust strategy to control where a nucleophile reacts. Without such control, multi-step syntheses can result in complex product mixtures that are difficult to separate, leading to low yields and wasted resources. Protecting groups offer an elegant solution by temporarily and reversibly "hiding" one reactive site, thus forcing the reaction to proceed at the desired location.[3]

The Ketal Strategy: Directing Reactivity Through Carbonyl Protection

To isolate the reactivity of the alkene, the more electrophilic carbonyl group must be masked. The most common and effective method for protecting ketones is their conversion to an acetal, specifically a cyclic ketal, which is a type of acetal derived from a ketone.[3][4]

Why are ketals the protecting group of choice?

  • Stability: Cyclic ketals are exceptionally stable in neutral to strongly basic and nucleophilic conditions.[5][6][7] They do not react with hydrides, organometallics, or oxidizing agents (under non-acidic conditions).[3][7]

  • Ease of Formation: They are readily formed by treating the ketone with a diol (like ethylene glycol) under acidic catalysis.[8]

  • Orthogonality: The protection (acid-catalyzed) and deprotection (acid-catalyzed hydrolysis) conditions are distinct from many common synthetic transformations, allowing for selective removal without disturbing other functional groups.[3][8]

The general workflow for employing a protecting group is a three-step process: Protect, React, Deprotect.

G cluster_main Protecting Group Workflow Start Starting Material (this compound) Protected Protected Intermediate (Ketal Form) Start->Protected  Protect   (Protocol 1) Reacted Reacted Intermediate Protected->Reacted  React   (e.g., Grignard, Cuprate) Final Final Product (Deprotected) Reacted->Final  Deprotect   (Protocol 2)

Caption: General workflow for using a protecting group in synthesis.

Experimental Protocols

Protocol 1: Ketal Protection of this compound

Principle: This protocol describes the acid-catalyzed formation of a 1,3-dioxolane (ethylene ketal) from this compound and ethylene glycol. The reaction is an equilibrium, and water is removed via a Dean-Stark apparatus to drive the reaction to completion, in accordance with Le Châtelier's principle.[5][8]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene, and ethylene glycol.

  • Add the catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the side arm of the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude protected ketone. Purification can be achieved via column chromatography if necessary.

G cluster_reaction Ketal Protection Reaction r1 This compound plus1 + r2 Ethylene Glycol arrow <-> [H+], Toluene - H2O p1 Protected Ketal

Caption: Ketal protection of this compound.

Protocol 2: Acid-Catalyzed Deprotection of the Ketal

Principle: The ketal is stable to base but can be readily hydrolyzed back to the ketone using aqueous acid.[9] The mechanism is the microscopic reverse of the protection step. Acetone is often used as a co-solvent to improve solubility.[10]

Materials:

  • Protected this compound derivative (1.0 eq)

  • Acetone (solvent)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water.

  • Add 1M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by carefully adding saturated NaHCO₃ solution until the solution is neutral or slightly basic.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the deprotected ketone.

Data Summary: Comparison of Protecting Group Stability

While ethylene ketal is highly effective, other protecting groups exist. The choice depends on the specific reaction conditions planned for subsequent steps.

Protecting GroupFormation ConditionsStabilityCleavage Conditions
Ethylene Ketal Ethylene glycol, TsOH, refluxStable to bases, nucleophiles, organometallics, hydrides, oxidantsMild aqueous acid (e.g., HCl, TsOH in acetone/H₂O)[10]
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂Stable to acid and baseHgCl₂, CaCO₃, aq. CH₃CN or IBX, DMSO
tert-Butyldimethylsilyl (TBDMS) Enol Ether TBDMS-Cl, Et₃N, DMFStable to non-aqueous conditionsTetrabutylammonium fluoride (TBAF), aqueous acid

This table illustrates the concept of orthogonality , where different protecting groups can be removed under distinct conditions, allowing for complex, selective manipulations in a single molecule.

Conclusion

The strategic use of protecting groups is a cornerstone of modern organic synthesis. For substrates like this compound, masking the highly reactive carbonyl group as a cyclic ketal is an efficient and reliable method to redirect the reactivity of nucleophiles towards the β-carbon of the enone system. The protocols provided herein offer a robust starting point for researchers in synthetic chemistry and drug development. Mastery of these protection-deprotection techniques enables the predictable and high-yielding synthesis of complex molecular architectures from versatile starting materials.

References

  • Ji, F., et al. (2009). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry. Available at: [Link]

  • Nattier, B. A., et al. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). Carbonyl Protecting Groups. Available at: [Link]

  • Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Available at: [Link]

  • Chemistry LibreTexts. (2019). Acetals as Protecting Groups. Available at: [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Kaur, G., et al. (2012). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Available at: [Link]

  • Hassner, A., et al. (2012). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Available at: [Link]

  • JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Nenajdenko, V. G., & Balenkova, E. S. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. Available at: [Link]

  • Filo. (n.d.). Classify the following reactions as chemoselective, regioselective or stereoselective reactions. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Available at: [Link]

  • YouTube. (2019). acetals and ketals as protecting groups. Available at: [Link]

  • NPTEL. (n.d.). α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • FlavScents. (n.d.). This compound. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

Sources

Application Notes and Protocols: Copper-Catalyzed Conjugate Addition to 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Conjugate Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This transformation, particularly when applied to cyclic enones like 4-isopropyl-2-cyclohexenone, provides a powerful route to constructing stereochemically rich cyclohexanone frameworks. These frameworks are pivotal intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs). The strategic placement of the isopropyl group on the cyclohexenone ring introduces a chiral center, making the regioselective and stereoselective addition of a nucleophile a critical challenge and a valuable synthetic tool.

This document provides an in-depth technical guide to the copper-catalyzed conjugate addition to this compound. We will explore the mechanistic underpinnings that dictate the reaction's outcome, compare stoichiometric and catalytic approaches, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Insights – Directing Nucleophilic Attack

The regioselectivity of nucleophilic addition to an α,β-unsaturated ketone is a classic dichotomy in organic chemistry. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to attack the electrophilic carbonyl carbon in a 1,2-addition pathway.[3][4][5] In contrast, "softer" nucleophiles preferentially attack the β-carbon of the alkene in a 1,4- or conjugate addition.[5] Copper catalysis is the key to taming the reactivity of potent organometallic reagents, steering them towards the desired 1,4-addition pathway.[6][7]

The Role of Copper: From Hard to Soft Nucleophiles

The discovery by Kharasch in 1941 that catalytic amounts of copper(I) salts could direct Grignard reagents to add in a 1,4-fashion was a seminal moment in organometallic chemistry.[7][8] The in-situ formation of an organocopper species is central to this process. These organocopper reagents, often referred to as Gilman reagents when prepared stoichiometrically (R₂CuLi), are significantly softer nucleophiles than their organolithium or organomagnesium precursors.[3][9]

The generally accepted mechanism involves several key steps:

  • Transmetalation: The organometallic reagent (e.g., R-MgBr or R-Li) transfers its organic group to the copper(I) salt to form a reactive organocopper species.[7][10]

  • π-Complex Formation: The organocopper reagent coordinates with the carbon-carbon double bond of the enone, forming a π-complex.[5][11] This pre-coordination is crucial for positioning the nucleophilic group for attack at the β-carbon.

  • Oxidative Addition/Nucleophilic Attack: The alkyl group is transferred from the copper to the β-carbon of the enone. This step is often depicted as proceeding through a transient Cu(III) intermediate.[7]

  • Reductive Elimination: The Cu(III) species undergoes reductive elimination to form a copper(I) enolate and regenerate the active catalyst, thereby closing the catalytic cycle.[7][12][13]

  • Protonation: The resulting enolate is protonated during aqueous workup to yield the final β-substituted cyclohexanone product.[3]

This mechanistic pathway elegantly explains the shift from 1,2- to 1,4-addition. The formation of the copper π-complex with the alkene moiety effectively directs the nucleophile away from the carbonyl carbon.[5]

Visualizing the Catalytic Cycle

The catalytic cycle for the copper-catalyzed conjugate addition of a Grignard reagent (RMgX) is illustrated below.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Cu_I Cu(I)X Organocopper R-Cu Cu_I->Organocopper Transmetalation + RMgX Pi_Complex π-Complex Organocopper->Pi_Complex + Enone Cu_III Cu(III) Intermediate (Enolate) Pi_Complex->Cu_III Oxidative Addition Cu_III->Cu_I Reductive Elimination Mg_Enolate Mg Enolate Cu_III->Mg_Enolate Forms Final_Product β-Substituted Ketone Mg_Enolate->Final_Product H₃O⁺ Workup RMgX RMgX Enone Enone

Caption: Catalytic cycle for copper-catalyzed conjugate addition.

Part 2: Experimental Design and Protocols

The choice between a stoichiometric organocuprate (Gilman reagent) and a catalytic copper system with a Grignard reagent depends on the specific requirements of the synthesis, such as scale, cost, and the need for asymmetric induction.

Method 1: Stoichiometric Conjugate Addition using Lithium Dimethylcuprate

This method is highly reliable and provides excellent yields for the 1,4-addition of a methyl group. It utilizes a pre-formed Gilman reagent, Li(CH₃)₂Cu. The causality behind this choice is the high selectivity and reactivity of the Gilman reagent, which minimizes side reactions.[3][14]

Protocol: Synthesis of 3,4-dimethyl-4-isopropylcyclohexan-1-one

Materials:

  • Copper(I) Iodide (CuI)

  • Methyllithium (CH₃Li) in diethyl ether (Et₂O)

  • This compound

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation (In-situ):

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add Copper(I) Iodide (CuI, 1.05 equivalents).

    • Add anhydrous diethyl ether and cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add methyllithium solution (2.1 equivalents) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent. Stir for 30 minutes at 0 °C. This 2:1 stoichiometry is critical for forming the reactive dianionic cuprate.[9]

  • Conjugate Addition:

    • Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add the enone solution dropwise to the stirred cuprate solution at -78 °C. Maintaining a low temperature is crucial to prevent side reactions and ensure high selectivity.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates the intermediate enolate and neutralizes excess reagent.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-methylated ketone.

Method 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This method is often preferred for its cost-effectiveness and operational simplicity, as it requires only a catalytic amount of copper.[1][15][16] It is highly effective for a range of Grignard reagents.

Protocol: Synthesis of 3-Ethyl-4-isopropylcyclohexan-1-one

Materials:

  • Copper(I) Bromide-Dimethyl Sulfide complex (CuBr·SMe₂) or Copper(I) Chloride (CuCl)

  • Ethylmagnesium Bromide (EtMgBr) in Et₂O or THF

  • This compound

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst and Reagent Setup:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) salt (e.g., CuBr·SMe₂, 0.05 equivalents).[17]

    • Add anhydrous diethyl ether and cool the mixture to 0 °C.

  • Conjugate Addition:

    • Add the ethylmagnesium bromide solution (1.15 equivalents) dropwise to the stirred copper salt suspension.[2]

    • Stir for 10-15 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise over 5 minutes. The order of addition is important; the organocopper species should be formed before the enone is introduced.

    • Stir the reaction at 0 °C for 15-30 minutes. Monitor progress by TLC. The reaction is typically rapid.[2]

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow start Start: Flame-dried Glassware under Argon reagent_prep Reagent Preparation: - Add Cu(I) Salt - Add Anhydrous Solvent - Cool to specified Temp start->reagent_prep nucleophile_add Nucleophile Addition: - Add Organolithium or  Grignard Reagent - Stir to form Organocopper reagent_prep->nucleophile_add enone_add Substrate Addition: - Add Enone solution dropwise nucleophile_add->enone_add reaction Reaction: - Stir at low temperature - Monitor by TLC enone_add->reaction quench Quench: - Add sat. aq. NH₄Cl reaction->quench workup Aqueous Workup: - Warm to RT - Extract with Ether - Wash & Dry quench->workup purify Purification: - Concentrate Solvent - Flash Chromatography workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for conjugate addition.

Part 3: Data and Comparative Analysis

The choice of nucleophile and reaction conditions significantly impacts the yield and selectivity of the conjugate addition.

Nucleophile SourceCopper SourceTypical Temp. (°C)Typical TimeRegioselectivity (1,4:1,2)Expected Yield (%)Reference
CH₃LiCuI (Stoichiometric)-781-2 h>99:185-95[18][19]
EtMgBrCuCl (5 mol%)015 min>95:590-98[2][15]
i-PrMgBrCuBr·SMe₂ (5 mol%)-60 to 030 min>98:280-92[1]
PhMgBrCuCl (5 mol%)030 min~90:1075-85[20]
VinylMgBrCuBr·SMe₂ (5 mol%)015-60 min>98:288-96[10]

Note: Yields and selectivities are representative and can vary based on specific substrate purity, reagent quality, and precise reaction conditions.

Conclusion and Future Directions

The copper-catalyzed conjugate addition to this compound is a robust and highly selective method for C-C bond formation. By understanding the underlying mechanistic principles, researchers can rationally choose between stoichiometric and catalytic protocols to achieve their synthetic goals. The protocols provided herein are self-validating systems designed for reproducibility and high yield.

Further advancements in this field are focused on asymmetric catalysis. The use of chiral ligands in catalytic systems allows for the enantioselective construction of quaternary carbon centers, a significant challenge in synthesis.[12][17][21] The development of more efficient and recyclable heterogeneous copper catalysts also represents a promising avenue for sustainable chemical synthesis.[22] These ongoing efforts continue to expand the synthetic utility of this powerful transformation.

References

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • Woodward, S. (2000). Decoding the 'black box' reactivity that is organocuprate conjugate addition chemistry. Dalton Transactions, (1), 1-13.
  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 37(9), 621-631.
  • Ito, H., Miki, Y., Tatebe, H., & Taguchi, T. (2006). C2 Symmetric Chiral NHC Ligand for Asymmetric Quaternary Carbon Constructing Copper-Catalyzed Conjugate Addition of Grignard Reagents to 3-Substituted Cyclohexenones. The Journal of Organic Chemistry, 71(21), 8296-8299.
  • Scribd. (n.d.). Organocuprates in Conjugate Addition. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. Retrieved from [Link]

  • Alexakis, A., & Bäckvall, J. E. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews, 108(8), 2796-2823.
  • Diva-portal.org. (n.d.). Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear En. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Is the usage of copper special in 1,4-conjugate addition reactions? Retrieved from [Link]

  • Martina, D., Kehrli, S., d'Augustin, M., Clavier, H., Mauduit, M., & Alexakis, A. (n.d.). Copper catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers. Supporting Information. Retrieved from [Link]

  • MDPI. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • University of Illinois. (2004). COPPER-CATALYZED, ENANTIOSELECTIVE CONJUGATE ADDITION. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838.
  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113.
  • Rzepa, H. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature. Organic Letters, 14(24), 6342-6345.
  • Synfacts. (2005). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Synfacts, 2005(1), 0081-0081.
  • Reddy, P. V., & Kumar, P. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)
  • Booker-Milburn, K. (2001). Copper (I) Catalysed Conjugate Addition of Grignard Reagents to Enones. ChemSpider SyntheticPages, SP35.
  • Truong, T. P., Bailey, S. J., Golliher, A. E., Monroy, E. Y., Shrestha, U. K., & Maio, W. A. (2018). Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates.
  • Bertz, S. H., Cope, S., Murphy, M., Ogle, C. A., & Whaley, T. (2007). The Mechanism of Organocuprate 1,4-Addition Reactions with α,β-Unsaturated Ketones: Formation of Cuprate−Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 129(23), 7208-7209.
  • Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

  • Mauduit, M., & Alexakis, A. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 263-276.
  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
  • SciSpace. (n.d.). Conjugate Addition of Lithium Dimethylcuprate to an alpha,beta,beta,-Trialkylthio-alpha,beta-unsaturated Ketone. Retrieved from [Link]

  • ResearchGate. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium dimethylcuprate. Retrieved from [Link]

  • Course Hero. (n.d.). Treatment of (S)-(+)-5-methyl-2-cyclohexenone with lithium dimethylcuprate gives, after... Retrieved from [Link]

  • YouTube. (2021). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Retrieved from [Link]

Sources

Experimental procedure for the purification of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Purification of 4-Isopropyl-2-cyclohexenone

Abstract

This compound, also known as cryptone, is a valuable monoterpene ketone utilized as a flavoring agent and a versatile intermediate in organic synthesis.[1] The purity of this compound is paramount for its application in drug development, fragrance formulation, and as a precursor in complex molecular syntheses. This document provides a detailed guide for the purification of this compound from typical crude reaction mixtures. We present two primary, field-proven methodologies: Vacuum Fractional Distillation and Flash Column Chromatography . The rationale for procedural steps, troubleshooting advice, and methods for purity verification are discussed in depth to ensure researchers can obtain a final product of high purity.

Introduction and Physicochemical Profile

This compound is a cyclic ketone that may be synthesized through various routes, often resulting in a crude product containing unreacted starting materials, isomeric byproducts, or residual solvents.[2] Achieving high purity (>98%) is critical for subsequent applications, preventing side reactions and ensuring product consistency. The choice of purification method depends on the nature of the impurities, the required scale, and the desired final purity.

Before proceeding with any purification protocol, understanding the compound's physical properties is essential for procedural design, particularly for distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [4]
Appearance Colorless to pale yellow clear liquid[3][5]
Odor Spicy, cumin, caraway, woody, herbal[3][6]
Boiling Point (Atmospheric) 198 °C @ 760 mmHg[3][5]
Boiling Point (Reduced Pressure) 98-100 °C @ 10 Torr[6]
Density ~0.94 g/cm³ at 15-25 °C[5][6]
Solubility Insoluble in water; soluble in oils, ethanol, ethyl acetate[4][6]
Flash Point 87.22 °C (189 °F)[5]

Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled.[4] All procedures must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles at all times.

  • Ventilation: Ensure all work is performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Fire Safety: The compound is combustible. Keep away from open flames, sparks, and hot surfaces. Ensure fire-extinguishing equipment is readily accessible.

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial workup, selection of a primary purification technique, and final purity analysis.

G cluster_0 Pre-Purification cluster_1 Primary Purification cluster_2 Post-Purification A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃, Brine Wash) A->B C Drying over Na₂SO₄ or MgSO₄ B->C D Solvent Removal (Rotary Evaporation) C->D E Assess Impurity Profile (TLC, Crude NMR/GC) D->E H High Boiling Point Impurities or Thermally Stable E->H Decision Point I Impurities with Similar Polarity or Thermally Labile E->I Decision Point F Vacuum Fractional Distillation J Combine Pure Fractions F->J G Flash Column Chromatography G->J H->F I->G K Final Purity Verification (GC, NMR, IR) J->K L Purified this compound K->L

Caption: General purification workflow for this compound.

Protocol 1: Vacuum Fractional Distillation

This method is ideal for separating liquids with different boiling points and is highly effective for removing less volatile (higher boiling) or more volatile (lower boiling) impurities. Distillation under reduced pressure is necessary to prevent thermal decomposition at the high atmospheric boiling point of the target compound.[7]

Rationale

By reducing the pressure, the boiling points of all components are lowered. Fractional distillation introduces a large surface area (via a fractionating column) that allows for repeated vaporization-condensation cycles, enriching the vapor phase with the more volatile component at each stage.[8] This results in a much better separation of liquids with close boiling points compared to a simple distillation.

Materials and Equipment
  • Crude, dry this compound

  • Two-neck round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Receiving flasks (multiple, round-bottom)

  • Heating mantle and magnetic stirrer with stir bar

  • Vacuum pump with a cold trap and pressure gauge (manometer)

  • Glass wool for insulation

Step-by-Step Procedure
  • Apparatus Setup:

    • Place a stir bar in the distilling flask and add the crude this compound (do not fill more than two-thirds full).

    • Assemble the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all glass joints are properly sealed with vacuum grease.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • System Evacuation:

    • Turn on the condenser cooling water.

    • Begin stirring the liquid in the distilling flask.

    • Slowly and carefully apply vacuum, reducing the system pressure to the target range (e.g., 10-20 mmHg). Observe for any excessive bumping.

  • Heating and Distillation:

    • Once the target pressure is stable, begin gently heating the distilling flask with the heating mantle.

    • Observe the liquid as it begins to boil and a ring of condensate starts to rise slowly up the fractionating column.[8]

    • Collect the first fraction (forerun), which will contain low-boiling impurities and residual solvents. The vapor temperature will be unstable during this phase.

  • Collecting the Main Fraction:

    • Once the vapor temperature stabilizes at the expected boiling point of the product at the recorded pressure (e.g., ~98-100 °C at 10 mmHg), switch to a clean, pre-weighed receiving flask.[6]

    • Collect the main fraction while the vapor temperature remains constant. Record the temperature and pressure range.

  • Shutdown:

    • If the temperature rises or drops significantly, or when only a small amount of residue remains, stop the distillation by removing the heating mantle.

    • Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

    • Weigh the collected pure fraction and calculate the yield.

Protocol 2: Flash Column Chromatography

This technique is preferred when impurities have similar boiling points to the product but different polarities. It is a rapid form of preparative liquid chromatography that uses positive pressure to drive the mobile phase through the stationary phase.

Rationale

Compounds in a mixture are separated based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase (the eluent).[9] Less polar compounds travel through the column more quickly, while more polar compounds are retained longer by the polar silica gel. For a moderately polar ketone like this compound, a non-polar/moderately polar solvent system is effective.

Caution: Standard silica gel is slightly acidic and can sometimes catalyze side reactions with sensitive ketones.[10] If isomerization or degradation is observed, consider using deactivated (neutral) silica gel or neutral alumina as the stationary phase.[9][11]

G A 1. Prepare Stationary Phase (Silica Gel Slurry in Hexane) B 2. Pack the Column (Pour slurry and apply pressure to pack) A->B C 3. Load the Sample (Crude product adsorbed onto silica) B->C D 4. Begin Elution (Start with low polarity mobile phase, e.g., 5% EtOAc/Hexane) C->D E 5. Increase Polarity Gradually (Gradient elution, e.g., 5% -> 15% EtOAc) D->E F 6. Collect Fractions (In test tubes or vials) E->F G 7. Monitor by TLC (Spot fractions to identify pure product) F->G H 8. Combine Pure Fractions & Solvent Removal G->H

Caption: Step-by-step workflow for flash column chromatography.

Materials and Equipment
  • Crude, dry this compound

  • Flash-grade silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column with stopcock

  • Air or nitrogen line with a pressure regulator

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes/flasks

Step-by-Step Procedure
  • TLC Analysis and Solvent Selection:

    • First, determine an appropriate solvent system using TLC. Dissolve a small amount of the crude material in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and elute with different ratios of Ethyl Acetate/Hexanes (e.g., 5%, 10%, 20% EtOAc in Hexanes).

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use positive pressure to pack the silica bed firmly and evenly, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column, forming a thin, even band.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting the eluate in fractions.

    • Apply gentle pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

    • Gradually increase the polarity of the eluent as the column runs to elute the more polar compounds.

  • Monitoring and Combining Fractions:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.

    • Fractions containing only the pure desired product (a single spot at the correct Rf) should be combined in a clean, pre-weighed flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, the purity of the final product must be confirmed.

  • Gas Chromatography (GC): The most common method for determining the purity of volatile liquids. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the ketone and the C=C stretch of the alkene.

References

  • The Good Scents Company. (n.d.). 4-isopropyl cyclohexanone. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Retrieved from [Link]

  • Google Patents. (1981). Cyclohexanone distillation process (US Patent No. US4306944A).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Isopropylcyclohexanone. Retrieved from [Link]

  • Google Patents. (2015). Improved method for making cyclohexanol and cyclohexanone (Patent No. EP2670715B1).
  • Google Patents. (1958). Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water (US Patent No. US2845384A).
  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. JoVE. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • PlantaeDB. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, May 8). Fractional distillation. Organic Chemistry Lab Videos. Retrieved from [Link]

  • Semantic Scholar. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for purification by column chromatography. Retrieved from [Link]

  • Google Patents. (2014). Method of cyclohexanone purification (Patent No. RU2523011C2).

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Application Notes & Protocols: 4-Isopropyl-2-cyclohexenone as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active 4-substituted-2-cyclohexenones are powerful chiral building blocks in modern organic synthesis.[1][2] Their rigid scaffold and multiple functional handles—a ketone, an alkene, and a stereocenter—provide a versatile platform for constructing complex molecular architectures. This guide details the application of 4-Isopropyl-2-cyclohexenone, a representative of this class, in the synthesis of valuable pharmaceutical intermediates. We will explore key synthetic transformations, including stereoselective reductions and conjugate additions, that leverage its unique reactivity. Detailed, field-proven protocols are provided to illustrate its practical utility for researchers, chemists, and drug development professionals aiming to synthesize complex carbocyclic structures, such as those found in antiviral agents and other bioactive molecules.

Introduction: The Strategic Value of the Cyclohexenone Core

The cyclohexenone framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutically active compounds.[3] The strategic introduction of substituents with precise stereochemical control is paramount for modulating biological activity. This compound serves as an excellent model substrate and starting material for several reasons:

  • Defined Stereocenter: The isopropyl group at the C4 position creates a chiral center, which can direct the stereochemical outcome of subsequent reactions. Access to enantiomerically pure forms of this synthon is crucial for asymmetric synthesis.[4][5][6]

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the electrophilic carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows for selective functionalization through 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the enone.[7]

  • Versatile Intermediate: The resulting products, such as substituted cyclohexanones and cyclohexanols, are precursors to a wide range of more complex molecules, including carbocyclic nucleoside analogues with potential antiviral activity.[1][8]

This document will focus on the principal reactions that make this compound a valuable tool in the pharmaceutical synthesis toolkit.

Core Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through the key reactions that modify its core structure. The following sections provide both the strategic rationale and detailed protocols for these transformations.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in the cyclohexenone ring generates a chiral allylic alcohol. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent. Bulky hydride reagents tend to attack from the less hindered equatorial face, leading to an axial hydroxyl group, while smaller reagents may favor axial attack to yield the thermodynamically more stable equatorial alcohol.[9] This transformation is fundamental for establishing the stereochemistry required in many target molecules.

Workflow for Key Synthetic Transformations

G cluster_reduction 1,2-Reduction cluster_conjugate 1,4-Conjugate Addition cluster_epoxidation Epoxidation main This compound p1 4-Isopropyl-cyclohex-2-en-1-ol (cis/trans isomers) main->p1 [H] p2 3-Substituted-4-isopropyl-cyclohexanone main->p2 Nu- p3 4-Isopropyl-2,3-epoxycyclohexanone main->p3 [O]

Caption: Key synthetic pathways starting from this compound.

Protocol 2.1.1: Diastereoselective Reduction with Sodium Borohydride

This protocol describes the reduction of the ketone to an alcohol, typically resulting in a mixture of diastereomers. The ratio can be influenced by temperature and solvent choice.

  • Materials:

    • This compound (1.0 mmol, 138.2 mg)

    • Methanol (MeOH), anhydrous (10 mL)

    • Sodium borohydride (NaBH₄) (1.2 mmol, 45 mg)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in 10 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions over 10 minutes. The addition is exothermic.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 5 mL of deionized water.

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous residue, add 10 mL of saturated aqueous NH₄Cl and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the diastereomers.

    • Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to determine the diastereomeric ratio and confirm the structure. The ratio of cis to trans isomers can vary. For example, NaBH4 reduction of the saturated analog, 4-isopropylcyclohexanone, gives a cis:trans ratio of approximately 1:3.4.[10]

Reducing AgentSubstrateKey ParametersProduct Ratio (cis:trans)Reference
NaBH₄4-IsopropylcyclohexanoneMethanol, 25°C1 : 3.4[J. Jpn. Oil Chem. Soc. (2000)][10]
C. lagenarium (Fungus)4-Isopropylcyclohexanone7-day incubation1 : 11[J. Jpn. Oil Chem. Soc. (2000)][10]
Lithium Aluminum Hydride4-tert-ButylcyclohexanoneTHF~1 : 9.5 (axial:equatorial OH)[Odinity (2013)][9]
L-Selectride®4-tert-ButylcyclohexanoneTHF>99 : 1 (axial:equatorial OH)[Odinity (2013)][9]

Table 1: Comparison of reducing agents and their stereoselectivity on substituted cyclohexanones.

Conjugate (Michael) Addition Reactions

The Michael addition is a powerful C-C bond-forming reaction that introduces functionality at the C3 position of the cyclohexenone ring.[7] This reaction is fundamental for building molecular complexity and is widely used in the synthesis of pharmaceutical agents.[11] The choice of nucleophile and catalyst can render this addition highly stereoselective.

Protocol 2.2.1: Base-Catalyzed Michael Addition of Thiophenol

This protocol details the 1,4-conjugate addition of a soft nucleophile, thiophenol, to the enone system. This reaction is typically high-yielding and proceeds under mild conditions.

  • Materials:

    • This compound (1.0 mmol, 138.2 mg)

    • Thiophenol (1.1 mmol, 113 µL)

    • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15 µL)

    • Acetonitrile (ACN), anhydrous (5 mL)

    • Dichloromethane (DCM)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and thiophenol in 5 mL of anhydrous acetonitrile.

    • Add DBU to the solution at room temperature with stirring.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Once complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in 20 mL of dichloromethane and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-(phenylthio)-4-isopropylcyclohexan-1-one.

    • Confirm the structure and stereochemistry using NMR, IR, and mass spectrometry.

Application Case Study: Synthesis of Chiral Carbocyclic Precursors

While this compound is a valuable building block, its hydroxylated analogue, 4-hydroxy-2-cyclohexenone, provides a direct pathway to carbocyclic nucleosides, a class of compounds with significant antiviral activity. The principles for synthesizing these enantiomerically pure building blocks are directly applicable and highlight the importance of the substituted cyclohexenone scaffold.

A highly efficient method to produce both enantiomers of 4-hydroxy-2-cyclohexenone is through the asymmetric transfer hydrogenation (ATH) of a protected precursor, followed by deprotection.[1][2][8] This strategy offers excellent enantioselectivity by using bifunctional ruthenium catalysts.

Workflow for Enantioselective Synthesis of a 4-Hydroxy-2-cyclohexenone Intermediate

G start 1,4-Cyclohexanedione monoethylene acetal step1 Dehydrogenation (IBX•MPO) start->step1 enone Cyclohex-2-en-1-one 4,4-ethylene ketal step1->enone step2 Asymmetric Transfer Hydrogenation enone->step2 alcohol (R)-4-Hydroxy-cyclohex-2-en-1-one 4,4-ethylene ketal step2->alcohol (R,R)-Noyori Catalyst HCOONa step3 Ketal Hydrolysis (Montmorillonite K-10) alcohol->step3 product (R)-4-Hydroxy-2-cyclohexenone step3->product

Caption: Enantioselective synthesis of a key pharmaceutical intermediate.

Protocol 3.1: Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Enone

This protocol is adapted from a published procedure for the synthesis of (R)-4-hydroxy-2-cyclohexenone and demonstrates a state-of-the-art method for establishing chirality in this class of molecules.[1][2]

  • Materials:

    • Cyclohex-2-en-1-one 4,4-ethylene ketal (1.0 mmol, 154.2 mg)

    • (R,R)-Ts-DPEN RuCl catalyst [(R,R)-Noyori catalyst] (0.01 mmol, 6.4 mg)

    • Sodium formate (HCOONa) (5.0 mmol, 340 mg)

    • Dichloromethane (DCM) / Water (1:1 mixture, 10 mL)

    • Montmorillonite K-10 clay

    • Ethyl acetate

  • Procedure:

    • Asymmetric Reduction: To a flask, add the enone starting material, the (R,R)-Noyori catalyst, and sodium formate.

    • Add the biphasic DCM/Water (1:1) solvent system.

    • Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC indicates full conversion of the starting material.

    • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude allylic alcohol ketal. This intermediate is often used directly in the next step.

    • Deprotection: Dissolve the crude alcohol in 10 mL of DCM.

    • Add Montmorillonite K-10 clay (approx. 100 mg) and stir the suspension at room temperature.

    • Monitor the reaction by TLC (typically 1-3 hours).

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the product.

  • Purification & Characterization:

    • The final product, (R)-4-hydroxy-2-cyclohexenone, can be purified via flash chromatography.

    • The enantiomeric excess (ee) should be determined by chiral HPLC analysis. Published procedures report achieving up to 92% ee with this method.[1][2] The overall yield for the two steps is reported to be approximately 50-65%.[1][2]

Summary and Future Outlook

This compound and related substituted cyclohexenones are undeniably valuable synthons for pharmaceutical research and development. Their predictable reactivity at two distinct sites allows for the controlled and often stereoselective introduction of new functional groups and the creation of complex carbocyclic cores. As demonstrated, these intermediates are pivotal in asymmetric syntheses, including pathways toward antiviral carbocyclic nucleosides. The continued development of novel organocatalytic and biocatalytic methods will further enhance the utility of these building blocks, enabling more efficient and sustainable routes to the next generation of pharmaceutical agents.[12][13]

References

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Institutes of Health (NIH). Available at: [Link]

  • Biological Stereoselective Reduction of 4-Propylcyclohexanone and 4-Isopropylcyclohxanone by Anthracnose Fungi. J-Stage. Available at: [Link]

  • Oseltamivir total synthesis. Grokipedia. Available at: [Link]

  • Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Semantic Scholar. Available at: [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). National Institutes of Health (NIH). Available at: [Link]

  • Oseltamivir total synthesis. Wikipedia. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available at: [Link]

  • Synthesis method of oseltamivir. Google Patents.
  • Roche synthesis. chimia.ch. Available at: [Link]

  • Application of chiral building blocks to the synthesis of drugs. scielo.br. Available at: [Link]

  • This compound | C9H14O. PubChem. Available at: [Link]

  • This compound. gsrs.ncats.nih.gov. Available at: [Link]

  • An organocatalytic approach to enantiomerically enriched α-arylcyclohexenones and cyclohexanones. PubMed. Available at: [Link]

  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. Available at: [Link]

  • reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. ACS Publications. Available at: [Link]

  • Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. organic-chemistry.org. Available at: [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. era.ed.ac.uk. Available at: [Link]

  • This compound - Chemical Compound. PlantaeDB. Available at: [Link]

  • This compound. drugfuture.com. Available at: [Link]

  • 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Perfumer & Flavorist. Available at: [Link]

  • This compound. FlavScents. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Organocatalytic enantioselective synthesis of Csp2–N atropisomers via formal Csp2–O bond amination. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates. National Institutes of Health (NIH). Available at: [Link]

  • Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. PubMed. Available at: [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. Available at: [Link]

  • Total Synthesis of C-O Ring-Containing Natural Products. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Chiral Compounds and other Specialty Chemicals. ChiroBlock. Available at: [Link]

  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. National Institutes of Health (NIH). Available at: [Link]

    • Cyclopropanes in Organocatalytic Transformations. Freie Universität Berlin. Available at: [Link]

  • Organocuprate conjugate-addition–enolate-alkylation reactions: a new synthesis of 11-deoxyprostaglandins. Scilit. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Robinson Annulation of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson annulation of 4-Isopropyl-2-cyclohexenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into the intricacies of this powerful ring-forming reaction, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities and optimize your yields.

Introduction: The Challenge of a Substituted Cyclohexenone

The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a common motif in natural products and pharmaceuticals.[1] The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[2][3][4] While the classical Robinson annulation is well-established, its application to substituted substrates like this compound can be fraught with challenges leading to low yields. The presence of the bulky isopropyl group introduces steric hindrance and can influence the regioselectivity of enolate formation, leading to a variety of side products.

This guide will address these specific challenges head-on, providing you with the expert insights and practical solutions needed to achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Robinson annulation of this compound?

A1: Low yields in this specific reaction can typically be attributed to one or more of the following factors:

  • Steric Hindrance: The 4-isopropyl group can sterically hinder the approach of the Michael acceptor (e.g., methyl vinyl ketone, MVK) to the enolate, slowing down the desired Michael addition.

  • Poor Regioselectivity of Enolate Formation: this compound can form two different enolates. The formation of the undesired enolate can lead to side reactions and a decrease in the yield of the desired annulated product.

  • Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) is notoriously prone to polymerization under basic conditions, reducing its effective concentration and leading to a complex reaction mixture.[5]

  • Side Reactions of the Michael Adduct: The intermediate 1,5-diketone can undergo undesired reactions, such as intermolecular aldol condensations or other rearrangements, before the desired intramolecular cyclization can occur.

  • Reversibility of the Michael Addition: The Michael addition is a reversible reaction. If the subsequent intramolecular aldol condensation is slow, the equilibrium may favor the starting materials, leading to a low yield of the final product.

Q2: Can I run this reaction as a one-pot synthesis?

A2: While a one-pot Robinson annulation is possible, it is often not the highest-yielding approach, especially with a challenging substrate like this compound.[6][7] Running the reaction in a stepwise manner, by first isolating the Michael adduct and then subjecting it to cyclization under different conditions, can often provide a significant improvement in yield.[1][6][7] This allows for the optimization of each step independently.

Q3: What is the expected stereochemistry of the final product?

A3: The stereochemistry of the annulated product is determined during the intramolecular aldol condensation step. The formation of a trans-fused ring system is often favored under kinetic control due to antiperiplanar effects in the chair-like transition state. However, the stereochemical outcome can be influenced by solvent effects and the specific reaction conditions employed.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Robinson annulation of this compound.

Problem 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted this compound, consider the following:

Potential Cause Troubleshooting Strategy
Insufficiently basic conditions Use a stronger base to ensure complete enolate formation. Consider switching from traditional bases like NaOH or KOH to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA).
Steric hindrance impeding Michael addition Increase the reaction temperature to overcome the activation energy barrier. Alternatively, consider using a less sterically demanding Michael acceptor.
Low effective concentration of MVK due to polymerization Add MVK slowly to the reaction mixture to maintain a low steady-state concentration. Consider using an MVK surrogate like a Mannich base, which generates MVK in situ.
Problem 2: Formation of Multiple Products and a Complex Reaction Mixture

A complex mixture of products often indicates the presence of side reactions.

Potential Cause Troubleshooting Strategy
Lack of regioselectivity in enolate formation Employ a kinetically controlled deprotonation using a strong, sterically hindered base like LDA at low temperatures. This will favor the formation of the less substituted, kinetic enolate.
Polymerization of MVK Switch to an alternative Michael acceptor that is less prone to polymerization, such as in the Wichterle reaction using 1,3-dichloro-cis-2-butene.
Intermolecular side reactions Run the reaction at a higher dilution to favor the intramolecular aldol condensation over intermolecular reactions.
Undesired aldol reactions of the 1,5-diketone Isolate the Michael adduct first and then perform the cyclization under optimized conditions, potentially with a different base or solvent.
Problem 3: Michael Adduct is Formed, but Does Not Cyclize

If you can isolate the 1,5-diketone intermediate but the subsequent aldol condensation fails, consider these points:

Potential Cause Troubleshooting Strategy
Insufficiently basic or acidic conditions for cyclization For the aldol condensation, a stronger base or a switch to acidic conditions (e.g., using sulfuric acid) might be necessary to promote cyclization.
Unfavorable equilibrium for the aldol addition Use a Dean-Stark trap to remove water from the reaction mixture, which will drive the equilibrium towards the dehydrated annulated product.
Steric hindrance in the transition state of the aldol condensation A change in solvent or temperature might be required to favor the desired cyclization.

Advanced Troubleshooting Workflow

For a systematic approach to troubleshooting, consider the following workflow:

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, NMR) Is starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No complex_mixture Complex Mixture check_conversion->complex_mixture Yes, but multiple products no_cyclization Michael Adduct Formed, No Annulation check_conversion->no_cyclization Yes, primarily Michael adduct strategy1 Optimize Michael Addition: - Stronger Base (e.g., LDA) - Higher Temperature - Slow MVK Addition low_conversion->strategy1 strategy2 Control Side Reactions: - Kinetically Controlled Enolate Formation (LDA, -78°C) - Alternative Michael Acceptor (Wichterle Reaction) - Higher Dilution complex_mixture->strategy2 strategy3 Promote Aldol Condensation: - Stronger Base for Cyclization - Switch to Acid Catalysis (H₂SO₄) - Water Removal (Dean-Stark) no_cyclization->strategy3 end Improved Yield strategy1->end strategy2->end strategy3->end

Caption: A logical workflow for troubleshooting low yield in the Robinson annulation.

Experimental Protocols

The following are detailed protocols for alternative Robinson annulation strategies that can be employed to overcome low yields with this compound.

Protocol 1: Kinetically Controlled Robinson Annulation via LDA

This protocol is designed to favor the formation of the kinetic enolate, which can improve regioselectivity.

Step 1: In situ generation of LDA

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

Step 2: Michael Addition

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of this compound to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add freshly distilled methyl vinyl ketone (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 3: Intramolecular Aldol Condensation

  • Dissolve the crude Michael adduct in methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the Michael adduct is consumed.

  • Neutralize the reaction with acetic acid and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: The Wichterle Reaction (MVK Alternative)

This protocol utilizes 1,3-dichloro-cis-2-butene as a less polymerization-prone alternative to MVK.[1]

Step 1: Michael Addition

  • In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol.

  • Add potassium tert-butoxide (1.1 eq) at room temperature and stir for 30 minutes.

  • Add 1,3-dichloro-cis-2-butene (1.2 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Cyclization

  • Dissolve the crude product from the previous step in a mixture of acetic acid and water.

  • Add a catalytic amount of sulfuric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the desired annulated product is formed.

  • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Stork Enamine Annulation

This method utilizes an enamine intermediate, which can offer milder reaction conditions and improved selectivity.[8][9][10][11][12][13]

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq) in toluene.

  • Add a secondary amine such as pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Michael Addition and Hydrolysis

  • Dissolve the crude enamine in a suitable solvent like acetonitrile.

  • Add methyl vinyl ketone (1.1 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion of the Michael addition, add water to the reaction mixture to hydrolyze the iminium salt intermediate.

  • Stir for several hours or until the hydrolysis is complete.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Aldol Condensation

  • The crude product from the previous step can be cyclized using the conditions described in Protocol 1, Step 3.

Visualization of Key Concepts

Reaction Mechanism of Robinson Annulation

Robinson_Annulation cluster_Michael Michael Addition cluster_Aldol Intramolecular Aldol Condensation Enolate Enolate of this compound Adduct 1,5-Diketone (Michael Adduct) Enolate->Adduct + MVK MVK Methyl Vinyl Ketone (MVK) Cyclization Intramolecular Cyclization Adduct->Cyclization Base or Acid Dehydration Dehydration Cyclization->Dehydration Product Annulated Product Dehydration->Product

Caption: The two-stage mechanism of the Robinson annulation.

Regioselectivity of Enolate Formation

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone This compound Kinetic_Enolate Less Substituted Enolate (Favored by LDA, -78°C) Ketone->Kinetic_Enolate Strong, bulky base Low temperature Thermo_Enolate More Substituted Enolate (Favored by weaker bases, higher temp.) Ketone->Thermo_Enolate Weaker base Higher temperature Desired_Product Desired Annulated Product Kinetic_Enolate->Desired_Product Side_Products Side Products Thermo_Enolate->Side_Products

Caption: Controlling the regioselectivity of enolate formation.

References

  • Chemistry LibreTexts. (2024, September 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. (n.d.). Arkivoc. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved from [Link]

  • Bates, T. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. Retrieved from [Link]

  • Liu, Z.-Q. (2019). How to Start a Total Synthesis from the Wieland-Miescher Ketone? Current Organic Synthesis, 16(3), 328-341. [Link]

  • Filo. (2023, November 4). The Stork enamine reaction and the intramolecular aldol reaction can be c... Retrieved from [Link]

  • Ohta, H., et al. (1995). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry, 60(8), 2596-2601. [Link]

  • Liu, Z.-Q. (2019). How to Start a Total Synthesis from the Wieland-Miescher Ketone? Current Organic Synthesis, 16(3), 328-341. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Stork, G. (1963). Stork 1963. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Scribd. (2020, September 20). Robinson Annulation 1. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Organic Syntheses. (n.d.). reductive coupling of carbonyls to alkenes. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Chad's Prep. (2021, April 26). 21.9 Robinson Annulation | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 8a-Methyl-3,4,8,8a. Retrieved from [Link]

  • Publications. (n.d.). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Grignard Addition to 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard additions to 4-isopropyl-2-cyclohexenone. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial carbon-carbon bond-forming reaction and troubleshoot common side reactions. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable solutions based on mechanistic principles.

I. Foundational Concepts: Understanding the Competing Pathways

The Grignard reaction with α,β-unsaturated ketones like this compound is a powerful tool, but its utility is often complicated by a series of competing reaction pathways. A successful synthesis hinges on directing the reaction toward the desired product while suppressing the formation of unwanted byproducts.

The primary competition is between 1,2-addition (direct addition to the carbonyl carbon) and 1,4-conjugate addition (Michael addition to the β-carbon).[1][2][3][4] Generally, highly reactive organometallic reagents such as Grignard reagents favor the kinetically controlled 1,2-addition pathway.[2][3] However, several factors can influence the regioselectivity of this reaction.

Beyond the 1,2- versus 1,4-addition dichotomy, other significant side reactions include enolization of the ketone and reduction of the carbonyl group.[5][6] The prevalence of these side reactions is highly dependent on the reaction conditions and the nature of the Grignard reagent.

Visualizing the Reaction Pathways

Grignard Addition Pathways cluster_0 Reactants cluster_1 Reaction Intermediates cluster_2 Products & Byproducts Enone This compound Transition_State_12 1,2-Addition Transition State Enone->Transition_State_12 Direct Attack on Carbonyl Transition_State_14 1,4-Addition Transition State Enone->Transition_State_14 Conjugate Attack Enolate Enolate Intermediate Enone->Enolate Proton Abstraction (Enolization) Reduction_Product Reduction Product (Allylic Alcohol) Enone->Reduction_Product Hydride Transfer Grignard R-MgX Grignard->Transition_State_12 Grignard->Transition_State_14 Grignard->Enolate Grignard->Reduction_Product Product_12 1,2-Addition Product (Allylic Alcohol) Transition_State_12->Product_12 Product_14 1,4-Addition Product (Ketone) Transition_State_14->Product_14 Enolized_Ketone Recovered Starting Material (from Enolization) Enolate->Enolized_Ketone Workup

Caption: Competing pathways in the Grignard reaction with an α,β-unsaturated ketone.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Grignard addition to this compound.

Issue 1: Predominance of the 1,4-Conjugate Addition Product

Q: My reaction is yielding the 1,4-addition product instead of the expected 1,2-addition product. What factors favor conjugate addition, and how can I promote 1,2-addition?

A: While Grignard reagents typically favor 1,2-addition, certain conditions can shift the selectivity towards the 1,4-adduct.

Causality:

  • Steric Hindrance: The isopropyl group at the 4-position of the cyclohexenone ring can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, making the more accessible β-carbon a more likely site of attack.[7][8][9]

  • Grignard Reagent Reactivity: Less reactive Grignard reagents (e.g., those with bulky alkyl groups or those that are more stabilized) are more prone to 1,4-addition.

  • Presence of Copper Salts: The addition of catalytic amounts of copper salts, such as copper(I) iodide or copper(I) bromide, will almost exclusively direct the reaction to the 1,4-addition pathway.[10][11][12][13][14] This is due to the in situ formation of an organocuprate species, which is a softer nucleophile and preferentially attacks the softer electrophilic β-carbon.[14]

Troubleshooting Protocol:

  • Ensure Copper-Free Conditions: Rigorously clean all glassware to remove any traces of copper. Avoid using spatulas or other equipment that may have come into contact with copper salts.

  • Use a More Reactive Grignard Reagent: If possible, switch to a less sterically hindered and more reactive Grignard reagent (e.g., methylmagnesium bromide instead of tert-butylmagnesium chloride).

  • Lower the Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, favoring the faster 1,2-addition.[15][16]

  • Chelation Control: The use of certain Lewis acids can promote 1,2-addition through chelation with the carbonyl oxygen, thereby increasing its electrophilicity.[17][18][19]

ConditionPredominant ProductRationale
Standard Grignard (e.g., MeMgBr)1,2-Addition (generally)Hard nucleophile attacks the hard electrophilic carbonyl carbon.[14]
Grignard + Catalytic Cu(I)1,4-AdditionIn situ formation of a softer organocuprate reagent.[10][14]
Sterically Hindered GrignardIncreased 1,4-AdditionSteric hindrance at the carbonyl carbon favors attack at the less hindered β-carbon.[7]
Low Temperature (-78 °C)Favors 1,2-AdditionPromotes the kinetically faster 1,2-addition pathway.[15][16]
Issue 2: Significant Enolization and Recovery of Starting Material

Q: A significant portion of my starting material is recovered unreacted after the workup. What causes this, and how can I minimize enolization?

A: The recovery of the starting ketone is often due to the Grignard reagent acting as a base rather than a nucleophile, abstracting an acidic α-proton to form an enolate.[5][6]

Causality:

  • Steric Hindrance: A sterically bulky Grignard reagent may find it easier to access the α-protons than the hindered carbonyl carbon.[5]

  • Grignard Reagent Basicity: Highly basic Grignard reagents are more prone to acting as bases.

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically controlled enolization pathway.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to -40 °C) can disfavor the enolization pathway.[20]

  • Use a Less Hindered Grignard Reagent: If the desired transformation allows, switching to a less sterically demanding Grignard reagent can reduce the incidence of enolization.

  • Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent, favoring nucleophilic addition over enolization.

Enolization Pathway Enone This compound Enolate Enolate Intermediate Enone->Enolate Proton Abstraction Grignard R-MgX (acting as a base) Grignard->Enolate Recovered_SM Recovered Starting Material Enolate->Recovered_SM Protonation Workup Aqueous Workup Workup->Recovered_SM

Caption: The enolization side reaction pathway.

Issue 3: Formation of a Reduction Product

Q: My product mixture contains a significant amount of an alcohol that corresponds to the reduction of the starting ketone. Why is this happening?

A: This side reaction occurs when the Grignard reagent has β-hydrogens. In this case, a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone can occur via a six-membered cyclic transition state.[5]

Causality:

  • Structure of the Grignard Reagent: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide) are capable of acting as reducing agents.

  • Steric Hindrance: When nucleophilic addition to the carbonyl is sterically hindered, the reduction pathway can become more competitive.

Troubleshooting Protocol:

  • Select a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Lower the Reaction Temperature: As with other side reactions, lower temperatures can help to favor the desired nucleophilic addition over the reduction pathway.

Grignard ReagentPresence of β-HydrogensPotential for Reduction
Methylmagnesium bromideNoLow
Ethylmagnesium bromideYesHigh
Isopropylmagnesium bromideYesHigh
tert-Butylmagnesium chlorideYesHigh
Phenylmagnesium bromideNoLow

III. Recommended Experimental Protocol for 1,2-Addition

This protocol is optimized to favor the 1,2-addition of a Grignard reagent to this compound while minimizing the aforementioned side reactions.

Materials:

  • This compound

  • Grignard reagent (e.g., 1.0 M solution of methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Cooling: Place the flask in a dry ice/acetone bath and cool to -78 °C.

  • Addition of Ketone: To the cooled flask, add a solution of this compound in anhydrous THF via cannula.

  • Slow Addition of Grignard Reagent: Slowly add the Grignard reagent solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution at -78 °C to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow A 1. Assemble Flame-Dried Glassware under Nitrogen Atmosphere B 2. Cool Flask to -78 °C A->B C 3. Add Ketone Solution in Anhydrous THF B->C D 4. Slow Dropwise Addition of Grignard Reagent at -78 °C C->D E 5. Stir at -78 °C and Monitor by TLC D->E F 6. Quench with Saturated aq. NH4Cl at -78 °C E->F G 7. Warm to RT and Perform Aqueous Workup F->G H 8. Dry and Concentrate Organic Layers G->H I 9. Purify by Flash Chromatography H->I

Caption: Optimized workflow for the 1,2-addition of a Grignard reagent.

IV. Conclusion

The successful Grignard addition to this compound is a nuanced process that requires careful consideration of competing reaction pathways. By understanding the mechanistic underpinnings of 1,2- vs. 1,4-addition, enolization, and reduction, researchers can strategically manipulate reaction conditions to favor the desired outcome. This guide provides a framework for troubleshooting common issues and a validated protocol to enhance the yield and purity of the target 1,2-adduct.

V. References

  • Feringa, B. L., et al. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784–12785. [Link]

  • Evans, D. A., et al. (2002). Remarkably Stable Tetrahedral Intermediates: Carbinols from Nucleophilic Additions to N-Acylpyrroles. Angewandte Chemie International Edition, 41(17), 3188–3191. [Link]

  • López, F., et al. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Organic Chemistry Portal. [Link]

  • Scheidt, K. A., et al. (2017). Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. National Institutes of Health. [Link]

  • Alexakis, A., et al. (2005). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. RSC Publishing. [Link]

  • Akai, S., et al. (2010). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Organic Letters, 12(21), 4900–4903. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Feringa, B. L., et al. (2007). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers. Chemical Communications, (13), 1337–1339. [Link]

  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? [Link]

  • LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Chemistry LibreTexts. [Link]

  • Bäckvall, J.-E., & Córdova, A. (2020). Heterogeneous Copper‐Catalyzed 1,4‐Conjugate Additions of Grignard Reagents to Cyclic and Linear Enones. Chemistry – An Asian Journal, 15(18), 2835-2842. [Link]

  • Chemistry Stack Exchange. (2018). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]

  • Chemistry Stack Exchange. (2018). What will be the product of this reaction? [Link]

  • Reetz, M. T. (1984). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • JoVE. (2025). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • Jensen, K. F. (2012). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Khan Academy. Steric hindrance. [Link]

Sources

Technical Support Center: Enantioselective Reduction of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the asymmetric reduction of 4-isopropyl-2-cyclohexenone. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize the chiral allylic alcohol, a valuable intermediate, with high enantioselectivity. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer detailed protocols to enhance the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the enantioselective reduction of α,β-unsaturated ketones like this compound.

Q1: My enantiomeric excess (ee) is lower than expected. What are the most common causes?

A1: Low enantioselectivity is a frequent issue stemming from several potential sources. A systematic review of your procedure is critical.

  • Catalyst Integrity: The chiral catalyst is the heart of the reaction. Pre-activated catalysts can degrade over time, and in-situ generated catalysts may not have formed correctly. For instance, oxazaborolidine (CBS) catalysts are sensitive to moisture and air; their efficacy can diminish with improper storage.[1] We recommend using a freshly opened bottle of catalyst/ligand or running a small-scale control reaction with a reliable substrate to verify catalyst activity.

  • Non-Catalytic Reduction: A significant "background" reaction, where the reducing agent directly reduces the ketone without the influence of the chiral catalyst, is a primary culprit.[2][3] This uncatalyzed pathway produces a racemic mixture, thereby eroding the overall enantiomeric excess. This is often exacerbated by suboptimal reaction temperatures.

  • Reagent and Substrate Purity: Trace impurities in your substrate (this compound), solvent, or reducing agent can poison the catalyst. Ensure your starting material is of high purity and that all solvents are anhydrous.

  • Reaction Temperature: Temperature control is paramount. For many asymmetric reductions, particularly CBS reductions, there is an optimal temperature range. Deviating from this can either slow the catalytic cycle or increase the rate of the non-catalytic background reaction.[3][4][5]

Q2: I'm observing 1,4-reduction (conjugate reduction) of the enone instead of the desired 1,2-reduction. How can I improve selectivity for the allylic alcohol?

A2: The formation of 4-isopropylcyclohexanone is a result of conjugate reduction. The choice of reducing agent and conditions is key to favoring the 1,2-reduction pathway.

  • Reducing Agent: Borohydride reagents are generally preferred for 1,2-reductions of enones. However, the specific borohydride matters. Sodium borohydride (NaBH₄) can sometimes lead to mixtures. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective at selectively reducing the carbonyl group, leaving the double bond intact.

  • Catalyst System: Certain catalytic systems are inherently designed for 1,2-reductions. Asymmetric Transfer Hydrogenation (ATH) using ruthenium-based catalysts, such as those developed by Noyori, are exceptionally effective for the 1,2-reduction of enones to chiral allylic alcohols.[6][7]

Q3: How does reaction temperature specifically impact the enantioselectivity of my reduction?

A3: The effect of temperature is not always linear and can be counterintuitive. While lowering the temperature often increases selectivity by favoring the more ordered transition state of the catalyzed pathway, this is not a universal rule.

  • Optimal Temperature Window: For many borane reductions catalyzed by oxazaborolidines (CBS catalysts), the highest enantioselectivity is often observed in a specific temperature range, such as 20-30°C.[2][3][5] Below this range, the catalytic cycle may slow down excessively, allowing the non-catalyzed reduction to become more competitive. Above this range, the increased thermal energy can overcome the energetic difference between the diastereomeric transition states, leading to lower ee.

  • Catalyst Stability and Dimerization: At very low temperatures, some catalysts may form inactive dimers.[3] Conversely, high temperatures can lead to catalyst degradation. It is crucial to consult the literature for the specific catalyst system you are employing to determine its optimal operating temperature.

Q4: Can additives be used to improve the yield or enantioselectivity?

A4: Yes, additives can have a profound impact on asymmetric reactions.[8][9][10] Their role can be complex, ranging from catalyst activation to suppressing side reactions.

  • Acid/Base Additives: In some catalytic systems, small amounts of an acid or base can accelerate the catalytic cycle or enhance catalyst stability. For example, in certain transfer hydrogenation reactions, a base like triethylamine is a crucial component of the hydrogen donor system (e.g., formic acid/triethylamine azeotrope).

  • Lewis Acids: In reductions involving boranes, Lewis acidic additives can sometimes coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially enhancing the rate of the desired catalytic reduction over the background reaction.

  • Protic Additives: In some cases, protic additives have been shown to influence enantioselectivity, possibly by interacting with the catalyst or the transition state assembly.[11]

Screening of additives should be done systematically, as their effects are not always predictable and can be highly specific to the catalyst-substrate pairing.[8]

Section 2: Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. High rate of non-catalytic "background" reduction.[2][3] 2. Deactivated or poisoned catalyst. 3. Sub-optimal reaction temperature.[4] 4. Impure substrate or wet solvent.1. Optimize temperature; literature suggests 20-30°C may be optimal for some systems to outpace the background reaction.[2][3] 2. Use fresh catalyst/ligand; perform a control reaction. 3. Conduct a temperature screening study (e.g., -20°C, 0°C, 25°C). 4. Purify the enone (e.g., by distillation) and use anhydrous solvents.
Low Conversion / Sluggish Reaction 1. Catalyst loading is too low. 2. Inactive catalyst. 3. Incorrect reaction temperature (too low).1. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Verify catalyst activity with a known substrate. 3. Gradually increase the reaction temperature.
Formation of Saturated Ketone (1,4-Reduction) 1. Reducing agent is too harsh or non-selective. 2. Catalyst system favors conjugate reduction.1. Switch to a 1,2-selective reducing system like NaBH₄/CeCl₃ (Luche Reduction). 2. Employ an Asymmetric Transfer Hydrogenation (ATH) protocol with a Ru-catalyst.[7]
Inconsistent Results Between Batches 1. Variability in reagent quality (especially the reducing agent). 2. Inconsistent moisture levels. 3. Aging of the catalyst during storage.[1]1. Titrate the reducing agent (e.g., BH₃·THF) before use to confirm its molarity. 2. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (N₂ or Ar). 3. Store catalysts and ligands under inert gas in a desiccator or freezer as recommended.

Section 3: Experimental Workflow & Protocols

Workflow Overview

A successful enantioselective reduction experiment follows a systematic workflow. This diagram illustrates the critical stages from preparation to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis P1 Dry Glassware (Oven/Flame) P2 Purify Substrate & Use Anhydrous Solvent P1->P2 P3 Prepare Catalyst Solution (Under Inert Atmosphere) P2->P3 R1 Assemble Reaction Under N2/Ar P3->R1 R2 Cool to Target Temperature R1->R2 R3 Add Substrate & Reducing Agent R2->R3 R4 Monitor Reaction (TLC/GC) R3->R4 A1 Quench Reaction R4->A1 A2 Aqueous Work-up & Extraction A1->A2 A3 Purify Product (Chromatography) A2->A3 A4 Determine Yield & Enantiomeric Excess (Chiral HPLC/GC) A3->A4

Caption: General experimental workflow for enantioselective reduction.

Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol is a representative method for achieving high enantioselectivity in the 1,2-reduction of this compound, based on established Noyori-type catalyst systems.[6][7]

Materials:

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]

  • [RuCl₂(p-cymene)]₂ dimer

  • This compound

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol% Ru) and (S,S)-TsDPEN (2.2 mol%).

    • Add anhydrous solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

  • Reaction Setup:

    • In a separate, flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Initiation and Monitoring:

    • Add the formic acid/triethylamine (5:2) mixture (2-5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 28°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the isolated chiral allylic alcohol.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanism: Stereochemical Control in ATH

The high enantioselectivity of the Asymmetric Transfer Hydrogenation arises from a highly organized, chair-like six-membered transition state.

Caption: Transition state model for Noyori-type ATH.

The chiral ligand directs the substrate to bind in a specific orientation to minimize steric interactions. This locks the conformation, allowing the hydride from the ruthenium complex to be delivered to only one face of the carbonyl, resulting in the formation of a single predominant enantiomer of the alcohol.

References

  • D. J. Mathre, et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-51. [Link]

  • Y. Kawanami & R. C. Yanagita (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • ACS Publications (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry. [Link]

  • ResearchGate (2003). Request PDF: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. [Link]

  • S. P. Argent, et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [Link]

  • X. Feng, et al. (2011). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 13(21), 5780-5783. [Link]

  • ACS Publications (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [Link]

  • ResearchGate (2018). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • ResearchGate (2016). Additive Effects on Asymmetric Catalysis. [Link]

  • P. J. Walsh, et al. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-123. [Link]

  • ResearchGate. Disproportionation of cyclohexenone. [Link]

  • ACS Publications (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • M. A. Gomez-Garcia, et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(1), 53. [Link]

  • I. Lavandera, et al. (2016). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 21(11), 1475. [Link]

  • IPPN-UFRJ. Asymmetric Transfer Hydrogenation of Polyoxygenated 3-Arylidenechroman-4-ones. [Link]

  • T. Yasukawa, et al. (2024). Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases. Advanced Synthesis & Catalysis. [Link]

  • J. Li, et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4028-4033. [Link]

  • ResearchGate (2010). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. [Link]

  • PubMed (2006). Enzyme-catalyzed regio- and enantioselective ketone reductions. [Link]

  • A. A. Valladares-Sáenz, et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3326. [Link]

  • Chemistry LibreTexts (2019). 18.6: Enantioselective Carbonyl Reductions. [Link]

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Removal of impurities from commercially available 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of commercially available 4-Isopropyl-2-cyclohexenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-unsaturated ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

I. Understanding the Impurity Profile of Commercial this compound

Commercial grades of this compound can contain a variety of impurities depending on the synthetic route employed by the manufacturer. A comprehensive understanding of these potential impurities is the first step toward effective purification.

Frequently Asked Questions (FAQs):

Q1: What are the most common synthetic routes for this compound and what impurities can I expect from them?

A1: Two prevalent synthetic methodologies are the Robinson Annulation and the oxidation of 4-isopropylcyclohexanol . Each route has a characteristic impurity profile:

  • Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3]

    • Potential Impurities:

      • Unreacted Starting Materials: Such as a ketone and a methyl vinyl ketone.

      • Michael Adduct Intermediate: A 1,5-diketone that has not undergone the final aldol condensation.

      • Polymerization Products: Methyl vinyl ketone is prone to polymerization in the presence of the basic or acidic conditions used in the reaction.[4]

      • Positional Isomers: Depending on the reaction conditions, other isomeric cyclohexenone products may form.

  • Oxidation of 4-Isopropylcyclohexanol: This method involves the oxidation of the corresponding secondary alcohol.

    • Potential Impurities:

      • Unreacted 4-Isopropylcyclohexanol: Incomplete oxidation will leave the starting alcohol in the final product.

      • Over-oxidation Products: While less common with milder reagents like pyridinium chlorochromate (PCC), stronger oxidizing agents could potentially lead to cleavage of the ring.

      • Solvent and Reagent Residues: Residual solvents like dichloromethane (DCM) or byproducts from the oxidizing agent (e.g., chromium salts if PCC is used) may be present.[5]

Q2: My lot of this compound has a yellow tint. What could be the cause?

A2: A yellow to brownish tint in α,β-unsaturated ketones often indicates the presence of degradation or polymerization products. These compounds can be sensitive to light, air (oxidation), and residual acid or base from the synthesis process. The extended conjugation in polymeric byproducts can absorb light in the visible spectrum, leading to a colored appearance.

Q3: How can I get a preliminary assessment of the purity of my commercial this compound?

A3: A quick and effective way to assess purity is by Gas Chromatography-Mass Spectrometry (GC-MS). This will provide you with a chromatogram showing the relative abundance of different components in your sample. The mass spectrum of each peak can help in the tentative identification of impurities by comparing them to spectral libraries. For a more detailed analysis, you can compare the retention times and mass spectra with those of authentic standards of the suspected impurities.

II. Purification Methodologies and Troubleshooting

The choice of purification method will depend on the nature and quantity of the impurities present. The two most common and effective methods for a liquid compound like this compound are fractional vacuum distillation and flash column chromatography.

A. Fractional Vacuum Distillation

Fractional distillation is ideal for separating liquids with close boiling points. Since this compound has a relatively high boiling point (approximately 98-100 °C at 10 Torr), performing the distillation under reduced pressure (vacuum) is crucial to prevent thermal degradation.

Troubleshooting Guide: Fractional Vacuum Distillation

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Broad boiling point range) 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Poor insulation of the column. 4. Fluctuations in vacuum.1. Column Efficiency: Use a column with a higher number of theoretical plates (e.g., a longer Vigreux or a packed column). 2. Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A good rate is typically 1-2 drops per second. 3. Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.[6][7] 4. Vacuum Stability: Ensure all joints are properly sealed and the vacuum pump is operating consistently. Use a manometer to monitor the pressure.
Product is Decomposing (Darkening in the distillation pot) 1. Excessive heating temperature. 2. Presence of acidic or basic impurities.1. Lower the Pressure: A lower vacuum will decrease the boiling point, allowing for distillation at a lower temperature. 2. Neutralize Before Distillation: Wash the crude material with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
"Bumping" or Uncontrolled Boiling 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly.1. Proper Agitation: Use a magnetic stir bar and stir plate for smooth boiling. Boiling chips are not effective under vacuum. 2. Gradual Heating: Increase the temperature of the heating mantle slowly.
No Distillate is Collected 1. Vacuum is too high for the temperature. 2. Condenser water is too cold, causing the product to solidify (less likely for this compound). 3. A leak in the system.1. Adjust Temperature/Pressure: Gradually increase the heating mantle temperature or slightly decrease the vacuum. 2. Condenser Temperature: Ensure the condenser water is not excessively cold. 3. Check for Leaks: Inspect all joints and connections for leaks.

Experimental Protocol: Fractional Vacuum Distillation

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound and a magnetic stir bar to a round-bottom flask (no more than two-thirds full).

    • Assemble the fractional distillation apparatus as shown in the diagram below. Use a short Vigreux column for good separation with minimal product loss.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system, monitoring the pressure with a manometer.

    • Once the desired pressure is stable (e.g., 10 Torr), begin to gently heat the distillation flask using a heating mantle.

    • Observe the condensation ring slowly rising up the fractionating column. Adjust the heating to maintain a slow and steady ascent.

    • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

    • When the temperature at the thermometer stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and collect your purified product.

Visualization of the Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown prep1 Charge flask with crude product & stir bar prep2 Assemble fractional vacuum distillation apparatus prep1->prep2 prep3 Grease all joints prep2->prep3 dist1 Start stirring prep3->dist1 dist2 Apply vacuum dist1->dist2 dist3 Heat gently dist2->dist3 dist4 Collect forerun (low-boiling impurities) dist3->dist4 dist5 Collect pure product at stable boiling point dist4->dist5 shut1 Cool the system dist5->shut1 shut2 Vent to atmospheric pressure shut1->shut2 shut3 Disassemble and collect product shut2->shut3

Caption: Workflow for the fractional vacuum distillation of this compound.

B. Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a moderately polar compound like this compound, silica gel is a suitable stationary phase.

Troubleshooting Guide: Flash Column Chromatography

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Co-elution of impurities) 1. Inappropriate solvent system (eluent). 2. Column was overloaded with crude material. 3. Column was poorly packed.1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the polarity to achieve a retention factor (Rf) of ~0.3 for the desired product. 2. Reduce Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not Eluting from the Column 1. Solvent system is not polar enough.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product is Degrading on the Column 1. Silica gel is too acidic.1. Deactivate Silica: Use silica gel that has been pre-treated with a small amount of a base like triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Streaking or Tailing of Bands on the Column 1. Sample is not soluble in the eluent. 2. Sample was loaded in too much solvent.1. Improve Solubility: Ensure the crude sample is fully dissolved before loading. 2. Concentrated Loading: Load the sample onto the column in the minimum amount of solvent possible.

Experimental Protocol: Flash Column Chromatography

  • Preparation:

    • Select an appropriate size column and pack it with silica gel as a slurry in the initial, least polar eluent.

    • Determine the optimal eluent system using TLC. A good starting point is 10% ethyl acetate in hexanes.

  • Loading the Column:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) if solubility is an issue.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Chromatography Decision Process

G start Crude this compound tlc Run TLC to find optimal eluent (target Rf ~0.3) start->tlc pack Pack silica gel column tlc->pack load Load crude product pack->load elute Elute with optimized solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze analyze->elute Separation incomplete, adjust eluent combine Combine pure fractions analyze->combine Fractions are pure evaporate Evaporate solvent combine->evaporate product Pure this compound evaporate->product

Caption: Decision workflow for purification by flash column chromatography.

III. Quality Control of Purified this compound

After purification, it is essential to confirm the purity and identity of the final product.

Q4: What analytical techniques should I use to confirm the purity of my this compound after purification?

A4: A combination of techniques is recommended for comprehensive quality control:

  • GC-MS: To confirm the absence of volatile impurities and to verify the mass of the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or other impurities that may not be visible by GC-MS.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the key functional groups (C=O stretch of the ketone, C=C stretch of the alkene).

IV. Stability and Storage

Q5: How should I store my purified this compound to prevent degradation?

A5: To ensure the long-term stability of your purified product:

  • Store under an inert atmosphere: Displace the air in the storage container with an inert gas like argon or nitrogen to prevent oxidation.

  • Protect from light: Store in an amber glass vial or a container wrapped in aluminum foil.

  • Store at low temperatures: For long-term storage, keeping the compound at -20°C is recommended to minimize degradation and potential polymerization.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify commercially available this compound to a high degree of purity, ensuring the reliability and reproducibility of your downstream applications.

V. References

  • Fractional Distillation. (n.d.). Retrieved January 14, 2026, from a university chemistry department website.

  • Robinson Annulation. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link].

  • Robinson annulation. (2023, November 29). In Wikipedia. Retrieved January 14, 2026, from [Link].

  • Robinson Annulation. (2025, March 23). J&K Scientific LLC. Retrieved January 14, 2026, from a chemical supplier's technical website.

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved January 14, 2026, from [Link].

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from a university chemistry department website.

  • Banerjee, A. K., et al. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.

  • Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis. (n.d.). Retrieved January 14, 2026, from a scientific journal.

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025, January 8). Retrieved January 14, 2026, from a scientific journal.

  • Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from a chemistry education website.

  • Vacuum Distillation. (2022, April 7). [Video]. YouTube. Retrieved January 14, 2026, from [Link].

  • 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts. Retrieved January 14, 2026, from a chemistry education website.

  • Oxidation of Cyclohexanol with PCC. (2020, May 1). Scribd. Retrieved January 14, 2026, from [Link].

  • PCC Organic Chemistry Experiment - Oxidation of Cyclohexanol. (2020, December 15). [Video]. YouTube. Retrieved January 14, 2026, from [Link].

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018, October 23). [Video]. YouTube. Retrieved January 14, 2026, from [Link].

Sources

Common byproducts in the synthesis of 4-Isopropyl-2-cyclohexenone and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isopropyl-2-cyclohexenone

A Guide to Byproduct Identification and Troubleshooting for Research & Development Professionals

Welcome to the technical support center for the synthesis of this compound (cryptone). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and byproduct formation during their synthetic work. We will move beyond simple protocols to explore the mechanistic origins of common impurities and provide robust, field-proven strategies for their identification and mitigation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My crude reaction mixture shows multiple spots on TLC, even after a standard workup. What are the likely impurities?

A: This is a very common scenario. The impurities in your mixture are highly dependent on the synthetic route employed. However, they generally fall into four categories:

  • Isomeric Byproducts: The most common isomer is the thermodynamically less stable β,γ-unsaturated ketone, 4-Isopropyl-3-cyclohexenone . This can form under both acidic and basic conditions via double bond migration.

  • Pathway-Specific Intermediates: If you are using a tandem reaction like the Robinson Annulation, the initial Michael adduct may be present if the subsequent intramolecular aldol condensation is incomplete.

  • Starting Material & Reagent-Derived Impurities: Unreacted precursors are a frequent issue. For instance, in an Oppenauer oxidation, the starting 4-isopropyl-2-cyclohexenol may remain.[1] Furthermore, reagents can generate byproducts; a classic example is the self-condensation of acetone to form mesityl oxide and other oligomers when it's used as a reagent or solvent under basic conditions.[2][3]

  • Over-reaction or Degradation Products: Depending on the harshness of the conditions (e.g., strong acid/base, high heat), you may see aromatization to form phenolic compounds or polymerization, especially with α,β-unsaturated ketone precursors.[4]

Q2: I suspect an isomeric byproduct is present in my purified product. How can I definitively confirm this?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between isomers like the desired α,β-unsaturated this compound and its β,γ-unsaturated counterpart.[5] The key differences lie in the signals of the olefinic and allylic protons.

  • ¹H NMR: The α,β-isomer shows two distinct olefinic protons (vinyl H) coupled to each other, typically in the range of 5.9-7.0 ppm. The β,γ-isomer will have its olefinic protons in a slightly different environment, often appearing more shielded (further upfield). The most telling feature is the change in the protons adjacent to the carbonyl group.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is also diagnostic. Conjugated ketones (α,β-isomers) are typically found further upfield (e.g., 190-200 ppm) compared to non-conjugated ketones (β,γ-isomers), which appear closer to 205-215 ppm.

Refer to the data in Table 2 for a detailed comparison.

Q3: My GC-MS analysis shows a peak with the correct parent mass (m/z 138) but at a different retention time from my main product. What is it?

A: A peak with the same mass-to-charge ratio (m/z) as your target compound, but a different retention time, is almost certainly an isomer.[6][7] Gas chromatography is excellent at separating compounds with the same mass based on differences in their boiling points and polarity. The β,γ-unsaturated isomer often has a slightly different polarity and will elute at a distinct time.

Troubleshooting Tip: To improve the separation between closely eluting isomers, consider using a more polar GC column (e.g., a wax-based column like a DB-WAX or HP-INNOWax) instead of a standard non-polar column (like HP-5MS).[8] A slower temperature ramp can also enhance resolution.

Q4: I'm attempting a Robinson Annulation using methyl vinyl ketone (MVK) and my reaction is producing a significant amount of a sticky, insoluble polymer. What is causing this and how can I prevent it?

A: This is a classic side reaction in the Robinson Annulation.[9][10] Methyl vinyl ketone (MVK) is highly susceptible to base-catalyzed polymerization. When you add a strong base to generate the enolate for the initial Michael addition, you also initiate the polymerization of the MVK acceptor.

Preventative Strategies:

  • Use a Precursor: Instead of adding MVK directly, use a precursor that generates it in situ. A common choice is a β-chloroketone (e.g., 4-chlorobutan-2-one) or a Mannich base salt. This keeps the steady-state concentration of the reactive MVK low, favoring the desired Michael addition over polymerization.[4]

  • Slow Addition: Add the MVK slowly to the reaction mixture containing the ketone and base. This ensures it reacts as it is added, minimizing its opportunity to polymerize.

Q5: My Oppenauer oxidation of 4-isopropyl-2-cyclohexenol is sluggish and gives a low yield of the ketone. What are the key parameters to check?

A: The Oppenauer oxidation is a reversible equilibrium-driven reaction.[1][11] Low yields are typically due to the equilibrium not being sufficiently pushed towards the product side.

Key Parameters to Verify:

  • Anhydrous Conditions: The aluminum alkoxide catalyst (e.g., aluminum isopropoxide) is extremely sensitive to water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Use of Excess Hydride Acceptor: The reaction is driven forward by having a large excess of the hydride acceptor (typically acetone or cyclohexanone).[12] This mass action effect shifts the equilibrium towards the formation of your desired ketone.

  • Removal of Byproduct Alcohol: As the reaction proceeds, the hydride acceptor is reduced to an alcohol (e.g., acetone becomes isopropanol).[13] Performing the reaction in a setup that allows for the removal of this lower-boiling alcohol by distillation (e.g., using a Dean-Stark trap) is a highly effective way to drive the reaction to completion.

Section 2: A Systematic Workflow for Byproduct Identification

This workflow provides a logical sequence of experiments to identify unknown impurities in your synthesis of this compound.

G cluster_0 Initial Analysis cluster_1 Separation & Mass Analysis cluster_2 Structural Elucidation A Crude Reaction Mixture B TLC Analysis (Multiple Solvents) A->B C Crude ¹H NMR A->C D Flash Chromatography (Isolate Major Components) B->D C->D Impurity Suspected E GC-MS Analysis C->E Complex Mixture G High-Resolution NMR (¹H, ¹³C, COSY) on Isolated Fractions D->G F Identify m/z of Byproducts E->F F->G Guide NMR Interpretation H Compare Data to Reference Spectra G->H I Definitive Structure Assigned H->I

Caption: Byproduct identification workflow.

Step 1: Initial Assessment (TLC and Crude ¹H NMR)

Before extensive purification, analyze your crude product. Run TLC in several different solvent systems (e.g., 9:1 Hexanes:EtOAc, 4:1 Hexanes:EtOAc) to get a true sense of the number of components. A crude ¹H NMR can be invaluable; look for unexpected olefinic signals, unreacted starting material peaks, or a high baseline indicative of polymeric material.

Step 2: Separation and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for this analysis.[14] It separates the volatile components and provides their mass spectra, allowing for tentative identification based on fragmentation patterns.

Table 1: Key Mass Fragments for Target Compound and Potential Byproducts

Compound Molecular Weight ( g/mol ) Parent Ion (M⁺) [m/z] Key Fragment Ions [m/z] Source
This compound 138.21 138 96, 95, 43 [6]
4-Isopropyl-3-cyclohexenone 138.21 138 96, 81, 43 (Predicted)
4-Isopropyl-2-cyclohexenol 140.23 140 122 (M-H₂O), 97, 81 (Predicted)

| Mesityl Oxide | 98.14 | 98 | 83, 55, 43 | (NIST) |

A detailed protocol for GC-MS analysis is provided in Appendix A.

Step 3: Definitive Structural Elucidation by NMR

For unambiguous identification, especially of isomers, you must isolate the impurity (via flash chromatography or preparative GC) and acquire high-resolution 1D and 2D NMR spectra.[15]

Table 2: Comparative NMR Data for this compound Isomers

Feature This compound (α,β-unsaturated) 4-Isopropyl-3-cyclohexenone (β,γ-unsaturated)
¹H NMR (Olefinic H) ~6.8 ppm (dd, 1H, H-3), ~5.9 ppm (d, 1H, H-2) ~5.5-5.7 ppm (m, 2H, H-3 & H-4)
¹H NMR (Allylic H) ~2.4 ppm (m, 1H, H-4) ~2.9 ppm (m, 2H, H-2)
¹³C NMR (C=O) ~199 ppm ~210 ppm
¹³C NMR (Olefinic C) ~150 ppm (C-3), ~128 ppm (C-2) ~125 ppm (C-3), ~123 ppm (C-4)

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is based on standard spectral prediction and literature values for similar structures.[16][17])

Section 3: Mechanistic Insights into Byproduct Formation

Understanding why a byproduct forms is key to preventing it. The following diagrams illustrate the reaction coordinates for the formation of common impurities.

robinson_byproduct A Enolate + MVK C Michael Adduct (1,5-Diketone) A->C Michael Addition B Base B->A B->C Base Catalysis D Intramolecular Aldol Condensation C->D E Desired Product (this compound) D->E Dehydration

Caption: Robinson Annulation pathway and byproduct.

isomerization cluster_catalyst Catalyst A This compound (α,β-unsaturated) More Stable B Enolate Intermediate A->B Deprotonation (Base Cat.) C 4-Isopropyl-3-cyclohexenone (β,γ-unsaturated) Less Stable B->C Reprotonation at α-carbon Catalyst H⁺ or B⁻

Caption: Base-catalyzed isomerization equilibrium.

acetone_condensation cluster_byproduct Common Reagent-Derived Impurity A 2 x Acetone B Diacetone Alcohol A->B Aldol Addition C Mesityl Oxide B->C Dehydration Base Base Base->A Base->B

Caption: Acetone self-condensation pathway.

Appendix A: Detailed Analytical Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Dilute ~1 mg of the crude oil in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). If solids are present, filter through a 0.22 µm syringe filter.

  • Instrumentation: Agilent GC-MS system (or equivalent) with a HP-5MS column (30 m x 0.25 mm x 0.25 µm).

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35 - 350 amu

  • Data Analysis: Integrate peaks and compare the resulting mass spectra with a reference library (e.g., NIST) and the data in Table 1 .

Protocol 2: NMR Sample Preparation for Structural Elucidation
  • Isolation: Isolate the byproduct of interest using flash column chromatography, monitoring by TLC. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.

  • Drying: Ensure the isolated fraction is free of solvent by drying under high vacuum for several hours. Traces of solvent can obscure important peaks.

  • Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Analysis: Transfer the solution to a clean, dry NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

References

  • Vertex AI Search. (n.d.). Acetone can undergo aldol condensation with itself.
  • Wikipedia. (2023, December 2). Self-condensation. Retrieved January 14, 2026, from [Link]

  • MacMillan Group, Princeton University. (n.d.). Oppenauer Oxidation: An Integrated Approach. Retrieved January 14, 2026, from [Link]

  • Allen, A. (n.d.). Oppenauer Oxidation: Definition, Mechanism, & Applications. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2024, January 5). Carvone. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). The aldol condensation of acetone with acetophenone. Retrieved January 14, 2026, from [Link]

  • YouTube. (2011, November 7). The Oppenauer Oxidation: Reaction mechanism chemistry tutorial. Retrieved January 14, 2026, from [Link]

  • Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of carvone from limonene in Mentha sp. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, November 28). Oppenauer oxidation. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 14, 2026, from [Link]

  • PMC - NIH. (2022, October 18). Preliminary Microbiological Tests of S-Carvone and Geraniol. Retrieved January 14, 2026, from [Link]

  • JACS Au. (2020). Elucidation of Active Sites in Aldol Condensation of Acetone. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS (a) and HPLC (b) chromatograms of the products from cyclohexanone oxidation. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 2). Robinson annulation. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved January 14, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved January 14, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H14O). Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved January 14, 2026, from [Link]

  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved January 14, 2026, from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Regioselective Additions to 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for controlling the regioselectivity of nucleophilic additions to 4-isopropyl-2-cyclohexenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,2- versus 1,4-conjugate additions. Here, we will delve into the mechanistic underpinnings of these reactions and provide practical, field-tested strategies to steer your synthesis towards the desired product. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to design them with precision from the outset.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 1,2- and 1,4-addition to this compound?

A1: The distinction lies in the point of nucleophilic attack on the α,β-unsaturated ketone system. In a 1,2-addition , the nucleophile directly attacks the electrophilic carbonyl carbon. This results in the formation of a tertiary alcohol upon workup. Conversely, a 1,4-addition (also known as conjugate or Michael addition) involves the nucleophile attacking the β-carbon of the carbon-carbon double bond.[1][2][3][4] This process generates an enolate intermediate, which is then protonated to yield a ketone with the new substituent at the β-position.[5]

Q2: What is the primary factor that dictates whether a reaction will proceed via a 1,2- or 1,4-pathway?

A2: The nature of the nucleophile is the most critical determinant.[1][2][3] This is best explained by the Hard and Soft Acid-Base (HSAB) principle.[6][7][8][9] The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles, which are typically highly reactive and have a high charge density (e.g., Grignard reagents, organolithiums), preferentially attack the hard carbonyl carbon, leading to 1,2-addition.[10] "Soft" nucleophiles, which are larger, more polarizable, and less reactive (e.g., organocuprates), favor attacking the soft β-carbon, resulting in 1,4-addition.[10][11]

Q3: How does reaction temperature influence the product ratio?

A3: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.[12][13]

  • Low temperatures (e.g., -78 °C) favor the kinetically controlled product , which is the one that forms the fastest.[12][14][15][16] Often, this is the 1,2-addition product due to the higher electrophilicity of the carbonyl carbon.[10][17]

  • Higher temperatures allow for the reaction to become reversible, favoring the thermodynamically controlled product .[12][13][18] The 1,4-addition product is typically more stable because it retains the strong carbon-oxygen double bond, making it the favored product at elevated temperatures.[17][19]

Troubleshooting Guide

Issue 1: My Grignard reaction is yielding a mixture of 1,2- and 1,4-addition products with poor selectivity for the desired 1,2-adduct.

Root Cause Analysis: While Grignard reagents are considered "hard" nucleophiles and generally favor 1,2-addition, their reactivity can be modulated by several factors, leading to a loss of selectivity.[20] Steric hindrance around the carbonyl group can also influence the reaction pathway.

Corrective Actions:

  • Lower the Reaction Temperature: To favor the kinetically controlled 1,2-addition product, perform the reaction at a lower temperature, typically -78 °C. This minimizes the chances of the reaction equilibrating to the more stable 1,4-adduct.[12]

  • Employ a Lewis Acid (Luche Conditions): The addition of a hard Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly enhance 1,2-selectivity.[21][22] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness," thereby promoting the attack of the Grignard reagent at the carbonyl carbon.[23] This is the principle behind the Luche reduction, which can be adapted for Grignard additions.[24]

Experimental Protocol: Grignard Reaction under Luche-type Conditions for 1,2-Addition

  • Anhydrous cerium(III) chloride (1.1 equivalents) is suspended in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and stirred vigorously for 2 hours at room temperature.

  • The suspension is then cooled to -78 °C.

  • This compound (1.0 equivalent) is added to the cooled suspension.

  • The Grignard reagent (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Issue 2: My attempt at a 1,4-conjugate addition with an organolithium reagent is primarily yielding the 1,2-addition product.

Root Cause Analysis: Organolithium reagents are highly reactive, "hard" nucleophiles and strongly favor the 1,2-addition pathway.[25][26] To achieve 1,4-addition, the "softness" of the nucleophile must be increased.

Corrective Actions:

  • Convert to an Organocuprate (Gilman Reagent): The most effective strategy is to convert the organolithium reagent into a lithium diorganocuprate (R₂CuLi), also known as a Gilman reagent.[27][28] Organocuprates are "soft" nucleophiles and are the reagent of choice for 1,4-additions to α,β-unsaturated ketones.[29][30]

  • Use of a Lewis Acid: In some specific cases, certain Lewis acids can promote the conjugate addition of organolithium reagents, but the formation of an organocuprate is a more general and reliable method.[31]

Experimental Protocol: Gilman Reagent for 1,4-Conjugate Addition

  • Under an inert atmosphere, copper(I) iodide (CuI) or another suitable Cu(I) salt (0.5 equivalents) is suspended in dry THF or diethyl ether at -78 °C.

  • The organolithium reagent (1.0 equivalent) is added dropwise to the copper(I) salt suspension, and the mixture is stirred for 30-60 minutes to form the Gilman reagent.

  • A solution of this compound (1.0 equivalent) in the same dry solvent is then added dropwise to the Gilman reagent at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted, the organic phase is dried, and the solvent is removed as previously described.

  • Purification is achieved via column chromatography.

Summary of Strategies and Expected Outcomes

Desired ProductNucleophile TypeKey ReagentsCritical ConditionsMechanistic Control
1,2-Addition HardGrignard (RMgX), Organolithium (RLi)Low Temperature (-78 °C), Addition of CeCl₃Kinetic
1,4-Addition SoftGilman Cuprate (R₂CuLi)Low to moderate temperatureThermodynamic

Mechanistic Pathways

The choice between 1,2- and 1,4-addition is fundamentally a competition between two electrophilic sites. The following diagrams illustrate the decision-making process based on the chosen reagents and conditions.

G cluster_start Experimental Goal cluster_12 1,2-Addition Pathway cluster_14 1,4-Addition Pathway Start Desired Product? Hard_Nuc Use 'Hard' Nucleophile (Grignard, Organolithium) Start->Hard_Nuc 1,2-Adduct Soft_Nuc Use 'Soft' Nucleophile (Gilman Cuprate) Start->Soft_Nuc 1,4-Adduct Luche Add CeCl3 (Luche Conditions) Hard_Nuc->Luche Improve Selectivity Low_Temp Low Temperature (-78 °C) Luche->Low_Temp Product_12 1,2-Adduct (Allylic Alcohol) Low_Temp->Product_12 Higher_Temp Higher Temperature (Allow for Equilibration) Soft_Nuc->Higher_Temp Ensure Thermodynamic Control Product_14 1,4-Adduct (Substituted Ketone) Higher_Temp->Product_14

Caption: Decision workflow for achieving 1,2- vs. 1,4-addition.

G cluster_reactants Reactants cluster_12 1,2-Addition cluster_14 1,4-Addition Enone This compound TS_12 Kinetic Transition State (Lower Ea) Enone->TS_12 TS_14 Thermodynamic Transition State (Higher Ea) Enone->TS_14 Nuc Nucleophile Nuc->TS_12 Nuc->TS_14 Prod_12 1,2-Product (Less Stable) TS_12->Prod_12 Prod_14 1,4-Product (More Stable) TS_14->Prod_14

Sources

Technical Support Center: Overcoming Poor Conversion in the Michael Addition to 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor conversion rates, specifically when using 4-Isopropyl-2-cyclohexenone as the Michael acceptor. The inherent steric hindrance of the isopropyl group can present unique challenges, but with careful optimization of reaction parameters, high yields of the desired 1,4-adduct can be achieved.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Michael addition to this compound is showing very low conversion. What are the most likely causes?

Low conversion in this specific reaction is often a multifaceted issue. The primary factors to investigate are:

  • Steric Hindrance: The bulky isopropyl group at the 4-position of the cyclohexenone ring can sterically hinder the approach of the nucleophile to the β-carbon. This is one of the most common reasons for sluggish or incomplete reactions with this substrate.[1][2]

  • Nucleophile Reactivity: The nature of your Michael donor is critical. "Soft," resonance-stabilized nucleophiles are ideal for 1,4-addition.[3][4][5] If your nucleophile is too "hard" or too weak, you may see either no reaction or competing side reactions.

  • Inappropriate Base/Catalyst: The choice of base or catalyst is crucial for generating the active nucleophile (enolate) in the correct concentration without promoting side reactions.[6] An unsuitable base can lead to a host of problems including polymerization or undesired 1,2-addition.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. Conditions that are too mild may not provide enough energy to overcome the activation barrier, especially with a sterically hindered substrate.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a systematic approach to troubleshooting poor conversion in your Michael addition.

troubleshooting_workflow start Low Conversion Observed steric_hindrance Evaluate Steric Hindrance (Nucleophile & Substrate) start->steric_hindrance nucleophile_choice Assess Nucleophile (pKa, 'Softness') steric_hindrance->nucleophile_choice If hindrance is high, consider smaller nucleophile base_catalyst Optimize Base/Catalyst (Strength & Loading) nucleophile_choice->base_catalyst Match base to nucleophile pKa conditions Adjust Reaction Conditions (Solvent, Temperature, Time) base_catalyst->conditions analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) conditions->analysis analysis->steric_hindrance If starting material remains, re-evaluate parameters solution High Conversion Achieved analysis->solution If product is formed favor_1_4_addition start 1,2-Addition Product Observed nucleophile_check Is the nucleophile 'hard'? (e.g., Grignard, Organolithium) start->nucleophile_check conditions_check Are conditions kinetically controlled? (Low Temp, Strong Base) nucleophile_check->conditions_check No change_nucleophile Switch to a 'softer' nucleophile (e.g., Organocuprate, Malonate enolate) nucleophile_check->change_nucleophile Yes thermodynamic_conditions Use thermodynamic conditions (Higher Temp, Weaker Base, Longer Time) conditions_check->thermodynamic_conditions Yes success Favored 1,4-Addition change_nucleophile->success thermodynamic_conditions->success

Caption: Decision-making process to favor 1,4-addition over 1,2-addition.

References

  • Michael addition reaction - Wikipedia . Available at: [Link]

  • Michael reaction or nucleophilic attack at the alpha carbon of an alpha-beta-unsaturated ketone? - Chemistry Stack Exchange . Available at: [Link]

  • Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry - NC State University Libraries . Available at: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - NIH . Available at: [Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications . Available at: [Link]

  • Regioselective Formation of Enolates - JoVE . Available at: [Link]

  • Enantioselective Michael Addition of Malonates to Enones | Request PDF - ResearchGate . Available at: [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts . Available at: [Link]

  • Screening and optimization of the reaction conditions for the enantioselective Michael addition - ResearchGate . Available at: [Link]

  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles | Organic Letters . Available at: [Link]

  • Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols - PubMed . Available at: [Link]

  • Optimization of reaction conditions for Michael addition - ResearchGate . Available at: [Link]

  • Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis | Request PDF - ResearchGate . Available at: [Link]

  • Stereochemistry for the Michael addition of cyclohexanone - YouTube . Available at: [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps . Available at: [Link]

  • Michael Addition - Organic Chemistry Portal . Available at: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI . Available at: [Link]

  • Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes | Request PDF - ResearchGate . Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry . Available at: [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism) - YouTube . Available at: [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles - YouTube . Available at: [Link]

Sources

Work-up procedures to minimize degradation of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Isopropyl-2-cyclohexenone. It is designed to help you navigate the challenges of its work-up and purification, ensuring the integrity of your compound. The information is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Troubleshooting Guide & FAQs

Issue 1: Isomerization of the Double Bond

Question: My post-work-up analysis (NMR, GC-MS) shows a mixture of isomers, with a significant amount of this compound having shifted its double bond. What is causing this, and how can I prevent it?

Answer:

Isomerization is a common degradation pathway for β,γ-unsaturated ketones, which can rearrange to the more thermodynamically stable α,β-conjugated isomers under either acidic or basic conditions. While this compound is already an α,β-unsaturated ketone, it can still undergo further isomerization or other rearrangements, such as aromatization into a phenol derivative, if subjected to harsh pH conditions.

Causality:

  • Acid-Catalyzed Isomerization: Strong acids can protonate the carbonyl oxygen, leading to the formation of an enol intermediate. Tautomerization back to the ketone can result in the migration of the double bond.[1][2]

  • Base-Catalyzed Isomerization: Strong bases can deprotonate the α-carbon, forming an enolate intermediate. This delocalized anion can be protonated at different positions, leading to a mixture of isomers.[3]

Recommended Solutions:

Problem Recommended Action Rationale
Use of Strong Acidic Wash (e.g., 1M HCl)Replace the strong acid wash with a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl).NH₄Cl provides a slightly acidic environment (pH ~4.5-6.0) sufficient for neutralizing many reactions without aggressively catalyzing isomerization.[3][4]
Use of Strong Basic Wash (e.g., 1M NaOH)Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization. If a stronger base is necessary, perform the wash at low temperature (0-5 °C) and minimize contact time.NaHCO₃ is a weak base that is effective at neutralizing residual acids without causing significant enolate formation. Low temperatures reduce the rate of isomerization.[3][5]
Prolonged Exposure to Aqueous PhasePerform extractions and washes as quickly as possible. Ensure clean and prompt phase separation.Even neutral water can facilitate isomerization, especially if residual acidic or basic catalysts from the reaction are present.[3]
Thermal StressAvoid excessive heat during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40°C).Heat can provide the activation energy needed for isomerization.

Workflow for Minimizing Isomerization:

reaction Reaction Mixture Containing This compound quench Quench with Saturated NH4Cl (aq) at 0°C reaction->quench  Neutralize basic catalysts extract Extract with a Non-polar Solvent (e.g., Ether, EtOAc) quench->extract wash_bicarb Wash with Saturated NaHCO3 (aq) at 0°C extract->wash_bicarb  Neutralize acidic catalysts wash_brine Wash with Brine wash_bicarb->wash_brine  Remove bulk water dry Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) wash_brine->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo (< 40°C) filter->concentrate purify Purify via Flash Chromatography concentrate->purify

Caption: Recommended work-up workflow to minimize isomerization.

Issue 2: Oxidation and Coloration of the Product

Question: My isolated this compound is yellow or brown and appears to contain oxidized impurities. What is the cause, and how can I obtain a colorless product?

Answer:

The development of color often indicates the formation of oxidized byproducts. This compound has an allylic position that is susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, or further oxidized species.[6][7][8]

Causality:

  • Allylic Oxidation: The methylene group adjacent to the double bond (C-4) is activated and can be oxidized by atmospheric oxygen, especially in the presence of light, heat, or trace metals.[6][9] This can lead to the formation of new chromophores that impart color to the sample.

  • Peroxide Contamination: Solvents like diethyl ether or THF can form peroxides, which are potent oxidizing agents.

Recommended Solutions:

Problem Recommended Action Rationale
Exposure to Air and LightHandle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged storage or heating. Use amber-colored glassware or wrap flasks in aluminum foil.Minimizing exposure to oxygen and UV light reduces the rate of radical-mediated allylic oxidation.
Peroxide-Containing SolventsUse freshly distilled or peroxide-free solvents for extraction and chromatography.This eliminates a common source of unwanted oxidation during the work-up process.
Trace Metal ContaminationIf metal catalysts were used in the reaction, ensure their complete removal during work-up. This may involve specific washes (e.g., aqueous solutions of chelating agents like EDTA or specific salts like NH₄Cl for some metals).Trace metals can catalyze aerobic oxidation.[4]
StorageStore the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere.Low temperatures slow down the rate of decomposition reactions.

Protocol for Removal of Peroxides from Solvents:

  • Test for Peroxides: Before use, test the solvent with peroxide test strips.

  • Purification: If peroxides are present, pass the solvent through a column of activated alumina.

  • Storage: Store the purified solvent over a drying agent and under an inert atmosphere.

Degradation Pathway: Allylic Oxidation

start This compound oxidized Oxidized Intermediates (e.g., Hydroperoxides) start->oxidized O2, light, heat, or trace metals degraded Colored Degradation Products oxidized->degraded Further reactions

Caption: Simplified pathway of allylic oxidation leading to colored impurities.

Issue 3: Difficulty in Removing Reaction Byproducts

Question: I'm struggling to separate my product from polar byproducts or residual catalysts from the preceding reaction (e.g., Wittig, Mitsunobu, or metal-catalyzed reactions). What are some effective purification strategies?

Answer:

The choice of purification strategy depends heavily on the nature of the impurities. A well-designed work-up can significantly simplify the final purification step.

Causality:

  • Polar Impurities: Many common reagents and their byproducts, such as triphenylphosphine oxide (from Wittig or Mitsunobu reactions) or salts, are highly polar.

  • Metal Catalysts: Residual transition metals can be difficult to remove and may co-elute with the product during chromatography.

Recommended Solutions:

Impurity Type Recommended Work-up/Purification Action Rationale
Triphenylphosphine Oxide (TPPO)After the initial aqueous work-up, concentrate the crude material, and triturate with a non-polar solvent like pentane or a mixture of hexane and ether. Filter off the precipitated TPPO.[10]TPPO is poorly soluble in highly non-polar solvents, while this compound is more soluble, allowing for separation by precipitation.
Boron CompoundsAfter quenching the reaction, perform repeated co-evaporation with methanol.This converts boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure.[4]
Copper SaltsWash the organic layer with a saturated aqueous solution of ammonium chloride.Ammonium chloride forms a water-soluble complex with copper ions, facilitating their removal into the aqueous phase.[4]
General Polar ImpuritiesA simple filtration through a short plug of silica gel with a non-polar eluent can remove highly polar impurities before full chromatographic purification.This is a quick way to perform a preliminary purification and can prevent streaking on the main column.

General Purification Protocol:

  • Initial Work-up: Perform the gentle acid-base washes as described in Issue 1.

  • Specific Washes: If applicable, use specific aqueous washes to remove metal catalysts or other targeted impurities.

  • Drying and Concentration: Thoroughly dry the organic layer and concentrate under reduced pressure.

  • Flash Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

References

  • Phase I Metabolism-Oxidative Reactions-Oxidation of Aliphatic and Alicyclic Compounds. (2014).
  • Ensemble Effects of Explicit Solvation on Allylic Oxidation - ChemRxiv. (n.d.).
  • Allylic oxidation of cyclohexene | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed. (1996). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Oxidation of cyclohexene at the allylic CH bond with the species II - ResearchGate. (n.d.). Available at: [Link]

  • The hydrolysis of 6-acylcyclohex-2-enones and the base-catalysed rearrangement of cyclohex-2-enones - Sci-Hub. (1960). Available at: [Link]

  • This compound | C9H14O | CID 92780 - PubChem. (n.d.). Available at: [Link]

  • Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation - JoVE. (n.d.). Available at: [Link]

  • Purification and characterization of two enone reductases from Saccharomyces cerevisiae - PubMed. (1996). Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation | ACS Catalysis. (2026). Available at: [Link]

  • Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes. (n.d.). Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Available at: [Link]

  • This compound, 500-02-7 - The Good Scents Company. (n.d.). Available at: [Link]

  • Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers - ResearchGate. (2025). Available at: [Link]

  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing. (n.d.). Available at: [Link]

  • This compound (C9H14O) - PubChemLite. (n.d.). Available at: [Link]

  • This compound - Chemical Compound - PlantaeDB. (n.d.). Available at: [Link]

  • CCX.—The purification of some sensitive ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) DOI:10.1039/JR9300001616. (1930). Available at: [Link]

  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of a Complex Enone from a Ketoacid - YouTube. (2025). Available at: [Link]

  • Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]

  • 17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2021). Available at: [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (n.d.). Available at: [Link]

  • Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents. (n.d.).
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. (2018). Available at: [Link]

  • Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson - Study.com. (n.d.). Available at: [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Available at: [Link]

  • Synthesis of Sugar-Based Enones and Their Transformation into 3,5-Disubstituted Furans and 2-Acyl-Substituted 1,2,3-Trideoxy Sugars in the Presence of Lewis Acids | Organic Letters - ACS Publications. (2019). Available at: [Link]

  • 17.2: Enolization of Aldehydes and Ketones - Chemistry LibreTexts. (2021). Available at: [Link]

  • Alpha-Beta Unsaturated Aldehyde & Ketone Reactions - YouTube. (2012). Available at: [Link]

  • How would you carry out complete reduction of enone to form saturated alcohol? (2017). Available at: [Link]

  • The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives | Journal of the American Chemical Society - ACS Publications. (n.d.). Available at: [Link]

  • Mechanism of Acid catalyzed enolization | Chemistry of enolate ion and enol - YouTube. (2021). Available at: [Link]

  • Phenol - Wikipedia. (n.d.). Available at: [Link]

Sources

Validation & Comparative

A Guide to the Definitive Structural Confirmation of 4-Isopropyl-2-cyclohexenone using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 4-isopropyl-2-cyclohexenone, a common building block in organic synthesis and a motif found in various natural products.[1][2] We will explore how a multi-faceted Nuclear Magnetic Resonance (NMR) approach, combining standard 1D (¹H, ¹³C) with advanced 2D spectroscopy, offers an unassailable method for structure confirmation. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a robust framework for analysis.

The core of this analysis rests on validating the key structural features of the molecule: the α,β-unsaturated ketone system, the six-membered ring, and the isopropyl substituent at the C-4 position. Each feature imparts a unique and predictable signature upon the NMR spectra.

The Foundational Analysis: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton environment. The electronic nature of the α,β-unsaturated ketone system is the dominant factor influencing the chemical shifts of the vinylic and allylic protons.[3] The electron-withdrawing carbonyl group deshields the β-proton (H-3) more significantly than the α-proton (H-2) due to resonance.[3]

  • Vinylic Protons (H-2, H-3): Expect two distinct signals in the downfield region (δ 5.5-7.0 ppm). H-3 will be further downfield than H-2. These protons will appear as doublets due to their mutual three-bond (³J) coupling. The coupling constant (³J_H2-H3) is typically around 10 Hz for a cis-relationship in a cyclohexene ring.[4][5]

  • Allylic and Ring Protons (H-4, H-5, H-6): The proton at C-4 (H-4) is allylic to the double bond and α to the isopropyl group, placing its resonance around δ 2.0-2.5 ppm. The CH₂ protons at C-5 and C-6 are expected in the more shielded aliphatic region (δ 1.5-2.5 ppm).[6] These ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling with their neighbors.

  • Isopropyl Group Protons (H-7, H-8, H-9): This group gives rise to two characteristic signals. The single methine proton (H-7) will appear as a multiplet (septet) due to coupling with the six equivalent methyl protons. The two methyl groups (H-8, H-9) are diastereotopic due to the adjacent chiral center at C-4, and thus may appear as two distinct doublets, each coupled to the methine proton.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~6.0 - 6.2d³J_H2-H3 ≈ 10
H-3~6.8 - 7.0d³J_H3-H2 ≈ 10
H-4~2.4 - 2.6m-
H-5 (2H)~2.2 - 2.4m-
H-6 (2H)~1.8 - 2.0m-
H-7 (1H)~2.1 - 2.3m (septet)³J_H7-H8/9 ≈ 7
H-8, H-9 (6H)~0.9 - 1.1d³J_H8/9-H7 ≈ 7

Carbon Skeleton Confirmation: ¹³C and DEPT NMR Analysis

While ¹H NMR maps the proton framework, ¹³C NMR reveals the carbon backbone. The conjugation and polarization of the π-system in the α,β-unsaturated ketone significantly impact the carbon chemical shifts.[7]

  • Carbonyl Carbon (C-1): This is the most deshielded carbon, appearing far downfield (δ 195-205 ppm).[3][7]

  • Vinylic Carbons (C-2, C-3): These sp² carbons appear in the δ 125-160 ppm range. Due to the polarization of the conjugated system, the β-carbon (C-3) is more deshielded than the α-carbon (C-2).[3]

  • Aliphatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9): These sp³ carbons will resonate in the upfield region (δ 20-50 ppm).

To definitively assign the multiplicity of each carbon signal, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable.[8]

  • DEPT-90: This experiment selectively displays signals only for methine (CH) carbons. We expect to see signals for C-2, C-3, C-4, and C-7.

  • DEPT-135: This experiment provides more comprehensive information. CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C-1) are absent.[9][10]

This combination allows for an unambiguous count of each type of carbon, providing a powerful cross-validation of the proposed structure.

Predicted ¹³C and DEPT-135 NMR Data Summary
Carbon AssignmentPredicted δ (ppm)DEPT-135 Signal
C-1 (C=O)~199 - 201Absent
C-2 (=CH)~128 - 130Positive
C-3 (=CH)~158 - 160Positive
C-4 (-CH)~45 - 47Positive
C-5 (-CH₂)~30 - 32Negative
C-6 (-CH₂)~25 - 27Negative
C-7 (-CH)~33 - 35Positive
C-8, C-9 (-CH₃)~19 - 21Positive

Assembling the Pieces: 2D NMR for Unambiguous Connectivity

For a molecule with overlapping signals and multiple spin systems, 2D NMR is the final arbiter, confirming the precise connectivity.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This is the crucial first step in connecting the proton and carbon data. The HSQC spectrum generates a correlation peak for each proton and the carbon to which it is directly attached.[13] This allows for the direct mapping of the assignments made in the ¹H and ¹³C tables, for instance, confirming that the proton at ~6.0 ppm is attached to the carbon at ~129 ppm (H-2 to C-2).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH).[13] This is how we validate the overall structure:

    • A correlation from the vinylic proton H-2 (δ ~6.0) to the carbonyl carbon C-1 (δ ~200) confirms their α-relationship.

    • Correlations from the isopropyl methine proton H-7 (δ ~2.2) to C-4, C-8, and C-9 will lock down the position and structure of the isopropyl group.

    • Correlations from H-4 (δ ~2.5) to the vinylic carbons C-2 and C-3 will definitively place the isopropyl group at the C-4 position.

Experimental Design and Protocols

Achieving high-quality, reproducible data requires a standardized experimental protocol.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) for referencing.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.[3][14]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).

    • ¹H NMR: Acquire with a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

    • ¹³C{¹H} NMR: Acquire with proton broadband decoupling, a spectral width of 0 to 220 ppm.

    • DEPT-90 & DEPT-135: Acquire using standard instrument pulse programs.

    • 2D HSQC & HMBC: Acquire using gradient-selected, phase-sensitive pulse sequences (e.g., hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC) to optimize for resolution and artifact suppression.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase all spectra to obtain pure absorption lineshapes.

    • Apply a baseline correction to all spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

    • Integrate the ¹H NMR signals to determine proton ratios.

Visualization of Structure and Workflow

Clear visualization is essential for correlating data with the molecular structure.

Caption: Numbering scheme for this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg sample in ~0.6 mL CDCl3 + TMS prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 1D Experiments (1H, 13C, DEPT-90, DEPT-135) acq2 2D Experiments (HSQC, HMBC) acq1->acq2 proc1 Fourier Transform, Phasing, Baseline Correction proc2 Calibrate to TMS (0 ppm) proc1->proc2 proc3 Assign 1D Spectra proc2->proc3 proc4 Correlate atoms using HSQC & HMBC proc3->proc4 proc5 Final Structure Confirmation proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural confirmation of this compound is not reliant on a single piece of evidence, but on the convergence of data from a suite of NMR experiments. ¹H and ¹³C NMR provide the fundamental count and chemical environment of atoms. DEPT experiments add a layer of validation by confirming carbon multiplicities. Finally, 2D correlation experiments like HSQC and HMBC serve as the ultimate proof, unequivocally establishing the bonding network and connectivity of all atoms in the molecule. This systematic, self-validating approach ensures the highest degree of confidence in structural assignment, a cornerstone of rigorous scientific research in chemistry and drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supplementary Material. (n.d.). General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

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  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531-544. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

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  • University of Wisconsin. (n.d.). NMR Spectroscopy - 13C Chemical Shift Effects. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • YouTube. (2011, December 1). Lecture 14. Spin-Spin Coupling in Stereochemistry and Structure Determination. Retrieved from [Link]

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A Comparative Guide to Conjugate Addition Reactions: 4-Isopropyl-2-cyclohexenone vs. Carvone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the conjugate addition to α,β-unsaturated ketones stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth technical comparison of two structurally related six-membered cyclic enones: 4-isopropyl-2-cyclohexenone and carvone. While both are valuable substrates, their distinct substitution patterns give rise to significant differences in reactivity, stereoselectivity, and, consequently, their application in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection and reaction design for conjugate addition strategies. We will delve into the mechanistic underpinnings, provide supporting experimental data, and offer detailed protocols for representative transformations.

Structural and Electronic Profile of the Substrates

This compound and carvone share a cyclohexenone core, but their peripheral functionalities dictate their behavior in conjugate addition reactions.

  • This compound: This molecule possesses a single chiral center at the C4 position, bearing an isopropyl group. The β-carbon (C3) is unsubstituted, presenting a relatively unhindered site for nucleophilic attack. The isopropyl group at the adjacent C4 position exerts a moderate steric influence that can direct the approach of incoming nucleophiles.

  • Carvone: Carvone is a more substituted enone, featuring a methyl group at the C2 position and an isopropenyl group at the C5 chiral center. This additional substitution has profound electronic and steric consequences. The C2-methyl group, being electron-donating, can slightly modulate the electrophilicity of the conjugated system. More significantly, the chiral isopropenyl group at C5 acts as a powerful stereodirecting group, influencing the facial selectivity of the nucleophilic attack on the β-carbon (C3).[1]

The interplay of these structural differences forms the basis of the comparative analysis that follows.

Mechanism of Conjugate Addition

The conjugate addition, or Michael addition, to these enones proceeds through the nucleophilic attack at the electrophilic β-carbon of the α,β-unsaturated system.[2][3][4] This process is favored by "soft" nucleophiles, which are characterized by a high-energy highest occupied molecular orbital (HOMO) and are more polarizable.[5][6] The reaction mechanism can be generalized as follows:

  • Nucleophilic Attack: The soft nucleophile adds to the C3 carbon, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon, the carbonyl carbon, and the oxygen atom.[2][3]

  • Protonation: The enolate intermediate is subsequently protonated, typically during aqueous workup, at the α-carbon (C2) to yield the thermodynamically more stable keto tautomer.

The regioselectivity (1,4- vs. 1,2-addition) is a critical consideration. While soft nucleophiles like organocuprates, thiols, and amines predominantly yield the 1,4-adduct, "hard" nucleophiles such as Grignard and organolithium reagents tend to favor 1,2-addition at the carbonyl carbon.[7]

Diagram of the General Conjugate Addition Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Enone α,β-Unsaturated Ketone Enolate Resonance-Stabilized Enolate Enone->Enolate 1,4-Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Enone Enolate_p Enolate Proton_Source Proton Source (H⁺) Proton_Source->Enolate_p Final_Product Saturated Ketone Enolate_p->Final_Product Tautomerization

Caption: General workflow of a conjugate addition reaction.

Comparative Reactivity and Stereoselectivity

The core of this guide lies in the direct comparison of this compound and carvone with common classes of soft nucleophiles.

Organocuprate Additions

Organocuprates, specifically Gilman reagents (R₂CuLi), are archetypal soft nucleophiles for delivering alkyl and aryl groups in a 1,4-fashion.[6][8][9]

  • This compound: The addition of organocuprates to this compound proceeds readily. The stereochemical outcome is primarily dictated by the C4-isopropyl group, which tends to direct the incoming nucleophile to the face of the ring trans to it to minimize steric interactions. This generally leads to the formation of a major diastereomer with a predictable relative stereochemistry between the C3 and C4 substituents.

  • Carvone: The conjugate addition of organocuprates to carvone is a well-studied and highly diastereoselective transformation.[1] The bulky isopropenyl group at C5 effectively blocks one face of the molecule, compelling the nucleophile to approach from the opposite, less hindered face. This results in the formation of a single major diastereomer with high fidelity. For example, the reaction of (R)-(-)-carvone with lithium dimethylcuprate yields a product with the newly introduced methyl group at C3 in a cis relationship to the C5 isopropenyl group.

Comparative Data for Organocuprate Addition

SubstrateNucleophileProduct(s)Diastereomeric Ratio (d.r.)YieldReference
(R)-Carvone(CH₃)₂CuLi3,5-dimethyl-2-isopropenylcyclohexan-1-one>95:5Good[1]
This compound(CH₃)₂CuLi3-methyl-4-isopropylcyclohexan-1-oneData not available in comparative studiesGoodGeneral knowledge

Note: Specific comparative experimental data under identical conditions is limited in the literature. The diastereomeric ratio for this compound is generally good but can vary depending on the specific cuprate and reaction conditions.

Thiol Additions (Thia-Michael Addition)

The addition of thiols to enones is a highly efficient reaction, often proceeding under mild, base-catalyzed conditions.

  • This compound: Thiol additions to this substrate are expected to be facile. The stereoselectivity will again be influenced by the C4-isopropyl group, favoring the trans product. The reaction can often be catalyzed by a weak base like triethylamine or DBU.

  • Carvone: The thia-Michael addition to carvone also proceeds readily. The stereochemical outcome is controlled by the C5-isopropenyl group, leading to a high degree of diastereoselectivity.

Amine Additions (Aza-Michael Addition)

The conjugate addition of amines to enones is a key step in the synthesis of many nitrogen-containing compounds.[10]

  • This compound: Primary and secondary amines add to this compound to form β-amino ketones. The reaction is typically reversible and thermodynamically controlled. The stereoselectivity is moderate and influenced by the steric bulk of both the amine and the isopropyl group.

  • Carvone: The aza-Michael addition to carvone is also a viable transformation. The stereochemical course is again dictated by the C5-isopropenyl group, leading to a major diastereomer. The presence of the C2-methyl group in carvone can introduce some steric hindrance, potentially affecting the rate of reaction compared to the unsubstituted C2 position in this compound.

Experimental Protocols

The following protocols are representative examples of conjugate addition reactions for these substrates.

Protocol 1: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate to (R)-Carvone

This protocol is adapted from a known procedure and demonstrates the high diastereoselectivity of the reaction.[1]

Materials:

  • (R)-(-)-Carvone

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (1.1 equivalents).

  • Cool the flask to 0 °C and add anhydrous diethyl ether.

  • Slowly add MeLi solution (2.2 equivalents) dropwise with stirring. The formation of a Gilman reagent is often indicated by a color change.

  • After the addition is complete, cool the reaction mixture to -78 °C.

  • Slowly add a solution of (R)-(-)-carvone (1.0 equivalent) in anhydrous diethyl ether to the Gilman reagent.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome:

The major product will be the 3,5-dimethyl-2-isopropenylcyclohexan-1-one with the C3-methyl group cis to the C5-isopropenyl group.

Diagram of the Carvone Cuprate Addition Workflow

G cluster_prep Gilman Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Workup and Purification CuI CuI Gilman (CH₃)₂CuLi CuI->Gilman MeLi MeLi MeLi->Gilman Gilman_reagent (CH₃)₂CuLi Carvone (R)-Carvone Reaction_Mix Reaction at -78°C Carvone->Reaction_Mix Gilman_reagent->Reaction_Mix Quench Quench with NH₄Cl Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: Workflow for the conjugate addition of a Gilman reagent to carvone.

Protocol 2: Thia-Michael Addition of Thiophenol to this compound

This is a general protocol for the base-catalyzed addition of a thiol to a cyclohexenone derivative.

Materials:

  • This compound

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and dichloromethane.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add a catalytic amount of DBU (e.g., 0.1 equivalents) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome:

The major product will be 3-(phenylthio)-4-isopropylcyclohexan-1-one, with a likely preference for the trans diastereomer.

Conclusion

The choice between this compound and carvone as a substrate for conjugate addition reactions is a strategic one, guided by the desired stereochemical outcome and the synthetic complexity of the target molecule.

  • Carvone is the substrate of choice when high diastereoselectivity is paramount. The C5-isopropenyl group acts as a reliable and predictable stereodirecting element, making it an excellent starting material for the synthesis of complex natural products and chiral building blocks where precise control of stereochemistry is crucial.

  • This compound , on the other hand, offers a less sterically demanding environment at the β-position and lacks the additional functionality of the isopropenyl group. This can be advantageous when a simpler substitution pattern is desired or when the stereoselectivity is to be controlled by a chiral catalyst or reagent rather than by the substrate itself. The moderate directing effect of the C4-isopropyl group still allows for a degree of stereocontrol.

Ultimately, a thorough understanding of the subtle yet significant structural differences between these two enones empowers the synthetic chemist to harness their distinct reactivity profiles for the efficient and selective construction of complex molecular architectures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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  • House, H. O. (1976). The role of copper in the conjugate addition of organometallic reagents. Accounts of Chemical Research, 9(2), 59–67.
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  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
  • Truong, T. P., Bailey, S. J., Golliher, A. E., Monroy, E. Y., Shrestha, U. K., & Maio, W. A. (2018). Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates.
  • Bartoli, G., Bosco, M., Marcantoni, E., Petrini, M., Sambri, L., & Torregiani, E. (2001). Conjugate Addition of Amines to α,β-Enones Promoted by CeCl₃·7H₂O−NaI System Supported in Silica Gel. The Journal of Organic Chemistry, 66(26), 9052–9055.
  • Azizi, N., & Saidi, M. R. (2003). A simple and efficient method for the conjugate addition of amines to α,β-unsaturated esters and nitriles. Tetrahedron Letters, 44(41), 7933-7935.
  • Ashby, E. C., & Noding, S. A. (1979). The factors which determine the stereochemistry and the ratio of 1,2- to 1,4-addition in the reaction of Grignard reagents with .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 44(24), 4371–4377.
  • Oare, D. C., & Heathcock, C. H. (1991). Acyclic Stereocontrol in Michael Addition Reactions of Enamines and Enol Ethers. Topics in Stereochemistry, 20, 87-170.
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A Comparative Guide to Validating the Stereochemistry of 4-Isopropyl-2-cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The stereochemistry of 4-isopropyl-2-cyclohexenone derivatives, a common structural motif in natural products and pharmaceutical intermediates, dictates their interaction with chiral biological targets. Consequently, unambiguous validation of their relative and absolute stereochemistry is a cornerstone of successful research and development in this area.

This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Challenge: Unraveling Chirality in Cyclohexenones

The this compound scaffold presents a fascinating stereochemical puzzle. The presence of one or more stereocenters, coupled with the conformational flexibility of the cyclohexenone ring, necessitates a multi-faceted analytical approach. A comprehensive validation strategy often involves the complementary use of several techniques to confidently assign both the relative orientation of substituents (diastereomers) and the absolute configuration of the entire molecule (enantiomers).

Comparative Analysis of Key Validation Techniques

The choice of analytical technique is dictated by several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation. Here, we compare four powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

dot graph TechniqueSelection { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Selection of analytical techniques for stereochemical validation."

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity and Configuration

NMR spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of molecules in solution.[1] For this compound derivatives, specific NMR experiments provide crucial insights into the spatial arrangement of atoms.

a) Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus, with the effect being proportional to the inverse sixth power of the distance between them.[2] This "through-space" correlation is invaluable for establishing the relative stereochemistry of substituents on the cyclohexenone ring. By irradiating a specific proton and observing which other protons show an enhanced signal, we can deduce which groups are on the same face of the ring.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube. The solution should be free of paramagnetic impurities.

  • Initial 1H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • NOE Experiment Setup:

    • Select a proton whose spatial relationship to other protons is to be determined (e.g., the proton at C4).

    • Set up a 1D NOE difference experiment. This involves irradiating the selected proton with a low-power radiofrequency field for a specific time (the pre-irradiation time, typically a few seconds).

  • Data Acquisition: Acquire the NOE spectrum. A control spectrum without irradiation is also acquired.

  • Data Processing: Subtract the control spectrum from the irradiated spectrum to generate the NOE difference spectrum. Positive signals in the difference spectrum correspond to protons that are spatially close to the irradiated proton.[3]

  • Interpretation: Analyze the NOE difference spectrum to identify which protons show an enhancement. For example, an NOE between the proton at C4 and one of the methyl groups of the isopropyl moiety can help define the preferred conformation of the isopropyl group.

dot graph NOE_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#FBBC05", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for determining relative stereochemistry using NOE."

b) Chiral Derivatizing Agents (CDAs) for Absolute Configuration

While NOE establishes relative stereochemistry, determining the absolute configuration by NMR requires the introduction of a chiral auxiliary. Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are enantiomerically pure reagents that react with the chiral substrate to form a mixture of diastereomers.[4][5] These diastereomers exhibit distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the original molecule.[6]

  • Reaction: React the this compound derivative (if it contains a hydroxyl group, for instance, after reduction of the ketone) separately with both (R)- and (S)-MTPA chloride to form the corresponding Mosher esters.[7]

  • Purification: Purify the resulting diastereomeric esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the newly formed stereocenter.

  • Configuration Assignment: Based on the established model for Mosher esters, a consistent pattern of positive and negative Δδ values for the protons on either side of the original carbinol center allows for the assignment of its absolute configuration.[5]

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[8][9] This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom.

The primary prerequisite, and often the most significant challenge, is the growth of a high-quality single crystal of the compound.[10]

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

    • Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution to promote the growth of single crystals.[7]

  • Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections.

    • The intensities and positions of these reflections are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to best fit the experimental data.

  • Absolute Configuration Determination:

    • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects.

    • The Flack parameter is a critical value in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.[11]

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[13]

For this compound derivatives, polysaccharide-based CSPs are often highly effective.[14][15]

  • Column Selection:

    • Begin with a screening of several polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Screening:

    • For normal phase mode, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).

    • For reversed-phase mode, use a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[16]

  • Optimization:

    • Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the enantiomers.

    • Optimize other parameters such as flow rate and column temperature to improve resolution and analysis time.

  • Quantification:

    • Prepare a standard curve using a racemic mixture.

    • Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Comparative Data for Chiral HPLC Separation
DerivativeChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)
Racemic this compoundChiralpak® AD-Hn-Hexane/Isopropanol (90:10)1.02.1
Racemic 4-isopropyl-3-methyl-2-cyclohexenoneChiralcel® OD-Hn-Hexane/Ethanol (95:5)0.81.8

Note: This data is representative and optimal conditions may vary.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] VCD is a powerful method for determining the absolute configuration of molecules in solution, which is a significant advantage over X-ray crystallography that requires a solid crystalline sample.[18] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.[5]

  • Sample Preparation: Prepare a solution of the purified this compound derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorption signal.

  • VCD Spectrum Measurement:

    • Acquire the VCD and infrared spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • Calculate the theoretical VCD and IR spectra for the lowest energy conformers using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[14]

dot graph VCD_Process { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#EA4335", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Process for absolute configuration determination by VCD."

Conclusion: A Synergistic Approach to Stereochemical Validation

The validation of the stereochemistry of this compound derivatives is a multifaceted challenge that is best addressed through a synergistic application of modern analytical techniques. While X-ray crystallography provides the most definitive assignment of absolute configuration, its requirement for single crystals can be a significant bottleneck. NMR spectroscopy, particularly through NOE analysis, is unparalleled for determining relative stereochemistry in solution. Chiral HPLC is the workhorse for assessing enantiomeric purity. Vibrational Circular Dichroism is emerging as a powerful alternative for determining absolute configuration in solution, especially for non-crystalline samples.

By understanding the strengths and limitations of each technique, researchers can devise a logical and efficient workflow for the complete and confident stereochemical characterization of these important chiral molecules.

References

  • Theoretical VCD spectra of carvone conformers (mid infrared region, DFT, B3PW91, 6-31G*). ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • X-Ray Crystallography. Creative BioMart. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC - NIH. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Tutorials - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. ResearchGate. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. ResearchGate. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of specific chemical entities within complex mixtures is a cornerstone of quality, safety, and efficacy. 4-Isopropyl-2-cyclohexenone, a chiral α,β-unsaturated ketone, presents a unique analytical challenge due to its volatility, reactivity, and the potential for enantiomeric variations. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, grounded in established scientific principles and supported by practical, field-proven insights.

Introduction: The Analytical Imperative for this compound

This compound, also known as cryptone, is a naturally occurring monoterpene found in the essential oils of various plants, including Eucalyptus species[1]. Its characteristic spicy and herbal aroma lends itself to applications in the flavor and fragrance industries[1][2]. Beyond its sensory properties, the α,β-unsaturated ketone moiety makes it a versatile chiral building block in organic synthesis. The accurate determination of its concentration in raw materials, finished products, or biological matrices is therefore critical for quality control, formulation development, and pharmacokinetic studies.

This guide will navigate the nuances of selecting and implementing the most appropriate analytical technique for your specific application, focusing on the two most prevalent chromatographic methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Method Selection: A Logic-Driven Approach

The choice between GC and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the sample matrix. The following diagram illustrates a logical workflow for selecting the optimal analytical method for this compound.

Method_Selection_Workflow start Define Analytical Goal: Quantification of this compound matrix Assess Sample Matrix (e.g., Essential Oil, Beverage, Biological Fluid) start->matrix properties Consider Analyte Properties: - Volatility - Thermal Stability - Chirality matrix->properties gc_path Gas Chromatography (GC) Suitable for volatile & thermally stable compounds properties->gc_path High Volatility Good Thermal Stability hplc_path High-Performance Liquid Chromatography (HPLC) Suitable for less volatile or thermally labile compounds properties->hplc_path Lower Volatility or Potential Thermal Instability chiral_analysis Is Enantiomeric Separation Required? gc_path->chiral_analysis hplc_path->chiral_analysis gc_chiral Chiral GC chiral_analysis->gc_chiral Yes hplc_chiral Chiral HPLC chiral_analysis->hplc_chiral Yes detector_gc Select GC Detector: - FID (Quantitative) - MS (Quantitative & Qualitative) chiral_analysis->detector_gc No detector_hplc Select HPLC Detector: - UV/Vis (Quantitative) - MS (Quantitative & Qualitative) chiral_analysis->detector_hplc No gc_chiral->detector_gc hplc_chiral->detector_hplc gc_fid GC-FID detector_gc->gc_fid Robust Quantification gc_ms GC-MS detector_gc->gc_ms Identification & Quantification hplc_uv HPLC-UV detector_hplc->hplc_uv Routine Quantification hplc_ms HPLC-MS detector_hplc->hplc_ms High Sensitivity & Specificity

Caption: Workflow for selecting an analytical method.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Given its volatility, GC is a primary and powerful technique for the analysis of this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

GC with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. The FID exhibits a wide linear range and is relatively insensitive to non-combustible compounds, making it an excellent choice for routine quality control applications where the identity of the analyte is known.

GC with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information, which is invaluable for peak identification and for the analysis of complex matrices where co-eluting compounds may be present.

Comparative Overview of GC Detectors
FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Low; responds to most organic compounds.High; provides a unique mass spectrum for each compound.
Sensitivity High (nanogram to picogram range).Very high (picogram to femtogram range).
Linearity Excellent over a wide range.Good, but can be more limited than FID.
Qualitative Info Retention time only.Retention time and mass spectrum for structural elucidation.
Cost Lower initial and operational cost.Higher initial and operational cost.
Ideal Use Case Routine quantification of known analytes in a relatively clean matrix.Analysis of complex mixtures, unknown identification, and trace-level quantification.
Experimental Protocol: GC-FID/MS Quantification of this compound

This protocol provides a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Liquid Samples (e.g., Essential Oils, Fragrance Formulations):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., methanol, ethyl acetate).

    • Perform a serial dilution to bring the concentration of this compound into the linear range of the instrument (typically 1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

  • Solid or Semi-Solid Samples:

    • Employ a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

    • The choice of extraction solvent and SPE sorbent should be optimized based on the polarity of the analyte and the matrix components.

2. GC Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

3. Detector Conditions:

  • FID:

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • MS:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

4. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices

HPLC is a powerful alternative to GC, particularly for less volatile compounds or when analyzing complex matrices that may not be suitable for direct GC injection. For this compound, which possesses a UV chromophore, HPLC with UV detection is a viable and common approach.

HPLC with UV/Vis Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that absorb ultraviolet or visible light. The α,β-unsaturated ketone functionality in this compound results in a strong UV absorbance, making this a suitable detection method.

Chiral HPLC: Resolving Enantiomers

Since this compound possesses a chiral center, its enantiomers may exhibit different biological activities. Chiral HPLC is the gold standard for separating and quantifying individual enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of cyclic ketones.

Comparative Overview of HPLC Approaches
FeatureHPLC-UV (Achiral)Chiral HPLC-UV
Principle Separation based on polarity and interaction with the stationary phase. Detection based on UV absorbance.Separation of enantiomers based on differential interaction with a chiral stationary phase.
Information Provides the total concentration of this compound (both enantiomers).Provides the concentration of each individual enantiomer.
Column Standard reversed-phase (e.g., C18) or normal-phase columns.Chiral stationary phase (e.g., polysaccharide-based).
Mobile Phase Typically a mixture of water/buffer and an organic solvent (e.g., acetonitrile, methanol).Often a mixture of alkanes and alcohols (e.g., hexane/isopropanol).
Complexity Relatively straightforward method development.More complex method development, requiring screening of chiral columns and mobile phases.
Ideal Use Case Routine quality control where total concentration is sufficient.Pharmacokinetic studies, asymmetric synthesis, and applications where enantiomeric purity is critical.
Experimental Protocol: HPLC-UV Quantification of this compound (Achiral and Chiral)

1. Sample Preparation:

  • Similar to GC sample preparation, dissolve the sample in a solvent compatible with the HPLC mobile phase.

  • Ensure the final sample is free of particulates by filtering through a 0.45 µm syringe filter.

2. Achiral HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically around 230-240 nm for α,β-unsaturated ketones).

  • Injection Volume: 10 µL.

3. Chiral HPLC-UV Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The mobile phase composition will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As determined for the achiral analysis.

  • Injection Volume: 10 µL.

4. Quantification:

  • Follow the same quantification procedure as described for GC, using a calibration curve generated from standards of known concentration. For chiral analysis, a racemic standard can be used to identify the retention times of the two enantiomers, and a standard of a single enantiomer (if available) can be used for absolute configuration assignment.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, a thorough validation is essential to ensure the reliability of the analytical data. Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the typical workflow for analytical method validation.

Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Method Validation Report robustness->documentation

Caption: Workflow for Analytical Method Validation.

Conclusion: A Tailored Approach to Quantification

The quantification of this compound in a mixture requires a thoughtful and systematic approach to method selection and validation. For volatile samples where enantiomeric separation is not required, GC-FID offers a robust and cost-effective solution. When identification is paramount or trace-level analysis is needed, GC-MS is the superior choice. For less volatile samples or when dealing with complex matrices, HPLC-UV provides a reliable alternative. In applications where the biological activity of individual enantiomers is of interest, chiral HPLC is indispensable.

By understanding the principles behind each technique and diligently validating the chosen method, researchers and scientists can ensure the generation of accurate, precise, and reliable data for this compound, thereby upholding the scientific integrity of their work.

References

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). Molecules, 29(5), 989. [Link]

  • Multi-Omics Elucidation of Flavor Characteristics in Compound Fermented Beverages Based on Flavoromics and Metabolomics. (2023). Foods, 12(23), 4287. [Link]

  • INCHEM. (1999). Carvone and structurally related substances. Retrieved from [Link]

  • Chiralpedia. (2022). Separating mirrored molecules. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Eng, 4(3), 2328-2349. [Link]

  • Mechanism of the antigen formation of carvone and related alpha, beta-unsaturated ketones. (1996). Contact Dermatitis, 35(3), 151-157. [Link]

  • Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya. (2020). Journal of Chemistry, 2020, 8898273. [Link]

  • PubChem. (n.d.). Carvone. Retrieved from [Link]

  • Wikipedia. (n.d.). Carvone. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Isopropyl-2-cyclohexenone and Other α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of α,β-unsaturated ketones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. These moieties are versatile intermediates, participating in a wide array of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of the reactivity of 4-isopropyl-2-cyclohexenone against a selection of other structurally diverse α,β-unsaturated ketones: cyclohexenone, chalcone, and methyl vinyl ketone. Our exploration will be grounded in the principles of physical organic chemistry, examining how stereoelectronic and steric factors govern reactivity in key transformations such as Michael additions and Robinson annulations. By presenting supporting experimental data and detailed protocols, this guide aims to equip the reader with the practical knowledge to strategically select and utilize these valuable synthetic building blocks.

Understanding the Reactivity of α,β-Unsaturated Ketones

The characteristic reactivity of α,β-unsaturated ketones stems from the conjugation of the carbon-carbon double bond with the carbonyl group. This electronic arrangement creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3)[1]. Nucleophilic attack can therefore occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate (Michael) addition (at the β-carbon).

The regioselectivity of nucleophilic attack is a delicate interplay between the nature of the nucleophile ("hard" vs. "soft") and the structure of the enone. Hard nucleophiles, such as organolithium reagents, tend to favor the kinetically controlled 1,2-addition at the harder electrophilic carbonyl carbon. In contrast, softer nucleophiles, like organocuprates, enolates, and thiols, preferentially undergo the thermodynamically favored 1,4-conjugate addition to the softer β-carbon[2]. This guide will focus on the latter, as it is the most common and synthetically versatile reaction pathway for α,β-unsaturated ketones.

Structural and Electronic Profile of this compound

This compound, also known as cryptone, is a naturally occurring monoterpenoid found in the essential oils of various plants[1]. Its structure features a cyclohexenone core with a bulky isopropyl group at the C-4 position. This substituent significantly influences the molecule's reactivity through a combination of steric and electronic effects.

Electronic Effects: The isopropyl group, like other alkyl groups, is generally considered to be weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the β-carbon by pushing electron density into the conjugated system. However, recent computational studies suggest that alkyl groups may exert a small inductive electron-withdrawing effect relative to hydrogen, though this is often masked by hyperconjugation[3][4]. For practical purposes in the context of enone reactivity, the electronic contribution of the isopropyl group is generally considered to be modest.

Steric Effects: The most significant influence of the C-4 isopropyl group is steric hindrance. The bulky nature of this group can impede the approach of nucleophiles to the β-carbon, particularly from the face of the ring occupied by the isopropyl group. This steric hindrance can affect both the rate of reaction and the stereochemical outcome of the addition.

Spectroscopic Characterization of this compound

A clear understanding of the starting material is crucial. The following are characteristic spectroscopic data for this compound:

  • ¹H NMR: The proton NMR spectrum provides key signals for the vinyl protons and the protons of the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum shows characteristic shifts for the carbonyl carbon, the α- and β-vinyl carbons, and the carbons of the isopropyl group[1][5].

Comparative Reactivity in Michael Additions

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. To provide a quantitative comparison, we will consider the reactivity of our selected enones with a common soft nucleophile, such as a thiol.

Qualitative Reactivity Trends

Based on established principles of organic chemistry, we can predict the following general reactivity trend in Michael additions:

Methyl vinyl ketone > Cyclohexenone > this compound > Chalcone

This trend is rationalized by a combination of steric and electronic factors:

  • Methyl vinyl ketone: As an acyclic enone with minimal steric hindrance around the β-carbon, it is highly reactive.

  • Cyclohexenone: The cyclic structure imparts some conformational rigidity, but the β-carbon is still readily accessible.

  • This compound: The bulky isopropyl group at the C-4 position introduces significant steric hindrance, slowing the rate of nucleophilic attack at the β-carbon.

  • Chalcone: The presence of a phenyl group at the β-position provides substantial steric hindrance and also delocalizes the positive charge through resonance, reducing the electrophilicity of the β-carbon.

Quantitative Reactivity Comparison
α,β-Unsaturated KetoneStructureMayr Electrophilicity Parameter (E)Relative Reactivity
Methyl vinyl ketone-20.2Highest
Cyclohexenone-22.1High
This compoundNot explicitly reported, but expected to be less electrophilic than cyclohexenone due to the electron-donating and sterically hindering isopropyl group.Moderate
ChalconeNot explicitly reported in the same study, but generally considered less reactive than aliphatic enones due to steric hindrance and resonance stabilization.Lowest

Note: The electrophilicity parameters are from different studies and should be used for general comparison. The reactivity of this compound is inferred based on the established effects of alkyl substitution.

Experimental Protocol: Competitive Michael Addition

To empirically determine the relative reactivity, a competitive reaction can be performed.

Objective: To determine the relative reactivity of this compound and cyclohexenone towards a common nucleophile.

Materials:

  • This compound

  • Cyclohexenone

  • Thiophenol (nucleophile)

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the internal standard in dichloromethane.

  • In an NMR tube, combine equimolar amounts (e.g., 0.1 mmol) of this compound and cyclohexenone.

  • Add the internal standard solution.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Add a sub-stoichiometric amount of thiophenol (e.g., 0.05 mmol) and a catalytic amount of triethylamine.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.

  • Integrate the signals corresponding to the starting materials and products relative to the internal standard to determine the rate of consumption of each enone.

Expected Outcome: Cyclohexenone is expected to be consumed at a faster rate than this compound, confirming its higher reactivity due to the absence of steric hindrance from an isopropyl group.

G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Monitoring cluster_2 Data Analysis Equimolar Enones Equimolar mixture of This compound and cyclohexenone Add Nucleophile Add Thiophenol (sub-stoichiometric) Equimolar Enones->Add Nucleophile Internal Standard Internal Standard (e.g., 1,3,5-trimethoxybenzene) Internal Standard->Add Nucleophile Add Catalyst Add Triethylamine (catalytic) Add Nucleophile->Add Catalyst NMR Monitoring Acquire 1H NMR spectra at regular intervals Add Catalyst->NMR Monitoring Integration Integrate signals of reactants and products NMR Monitoring->Integration Kinetics Determine relative reaction rates Integration->Kinetics

Caption: Workflow for a competitive Michael addition experiment.

Comparative Reactivity in Robinson Annulations

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring[7][8]. The reactivity of the α,β-unsaturated ketone (the Michael acceptor) is a critical factor in the success of this transformation.

Qualitative Reactivity and Yield Comparison

The steric and electronic properties of the enone directly impact the yield and reaction rate of the Robinson annulation.

α,β-Unsaturated KetoneExpected Reactivity/Yield in Robinson AnnulationRationale
Methyl vinyl ketoneHighMinimal steric hindrance allows for efficient Michael addition, the first step of the annulation.
CyclohexenoneModerate to HighReadily undergoes Michael addition, but the cyclic nature may introduce some steric constraints compared to MVK.
This compoundLowerThe bulky isopropyl group sterically hinders the initial Michael addition, potentially leading to lower yields and requiring more forcing conditions.
ChalconeLow to ModerateSignificant steric hindrance from the β-phenyl group and reduced electrophilicity due to resonance stabilization make it a less reactive Michael acceptor in this context.
Experimental Protocol: Comparative Robinson Annulation

Objective: To compare the yield of the Robinson annulation using cyclohexenone and this compound as Michael acceptors.

Materials:

  • Cyclohexenone

  • This compound

  • 2-Methyl-1,3-cyclohexanedione (Michael donor)

  • Potassium hydroxide (catalyst)

  • Methanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure (to be performed in parallel for each enone):

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and potassium hydroxide (0.2 eq) in methanol.

  • Add the respective enone (cyclohexenone or this compound, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield of the annulated product.

Expected Outcome: The reaction with cyclohexenone is expected to provide a higher yield of the corresponding Wieland-Miescher ketone analogue compared to the reaction with this compound, which will likely result in a lower yield of the isopropyl-substituted product due to steric hindrance.

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation start 2-Methyl-1,3-cyclohexanedione + Enone enolate Enolate Formation (KOH, MeOH) start->enolate michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Conjugate Addition aldol_enolate Enolate Formation michael_adduct->aldol_enolate cyclization Intramolecular Cyclization aldol_enolate->cyclization beta_hydroxy β-Hydroxy Ketone cyclization->beta_hydroxy dehydration Dehydration beta_hydroxy->dehydration product Annulated Product (α,β-Unsaturated Ketone) dehydration->product G cluster_0 Gilman Reagent Preparation cluster_1 Conjugate Addition cluster_2 Workup MeLi Methyllithium (2 eq) Gilman Lithium Dimethylcuprate (Me2CuLi) MeLi->Gilman CuI Copper(I) Iodide (1 eq) CuI->Gilman Addition 1,4-Conjugate Addition (-78 °C) Gilman->Addition Enone α,β-Unsaturated Ketone Enone->Addition Enolate Enolate Intermediate Addition->Enolate Quench Quench with aq. NH4Cl Enolate->Quench Product 1,4-Addition Product Quench->Product

Sources

A Comparative Spectroscopic Analysis: 4-Isopropyl-2-cyclohexenone and 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Isopropyl-2-cyclohexenone, an α,β-unsaturated ketone, and its saturated counterpart, 4-Isopropylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates how subtle structural differences manifest in distinct spectral fingerprints across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding these differences is paramount for structural elucidation, reaction monitoring, and quality control in synthetic chemistry.

The core structural distinction lies in the α,β-unsaturation within this compound. This feature introduces a conjugated π-system, where the p-orbitals of the carbonyl group and the C=C double bond overlap. This electronic communication profoundly influences the molecule's interaction with electromagnetic radiation, leading to predictable and diagnostic shifts in its spectral data when compared to the electronically isolated carbonyl group in 4-Isopropylcyclohexanone.

Infrared (IR) Spectroscopy: The Impact of Conjugation on Vibrational Frequencies

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is characteristic of the specific bonds and functional groups present. The primary diagnostic region for this comparison is the carbonyl (C=O) stretching frequency.

In a simple saturated ketone like 4-Isopropylcyclohexanone, the C=O bond possesses a significant degree of double-bond character, resulting in a strong, sharp absorption at a relatively high wavenumber. However, in this compound, resonance delocalization of π-electrons across the conjugated system (O=C–C=C) reduces the double-bond character of the carbonyl group. This effective weakening of the C=O bond means it requires less energy to vibrate, shifting its absorption to a lower frequency. Concurrently, a new absorption band corresponding to the C=C stretch appears.

G cluster_0 Resonance in this compound Start Major Contributor End Minor Contributor (Zwitterionic) Start->End caption Resonance delocalization in the enone. G cluster_workflow NMR Analysis Workflow A Sample Prep: ~10mg in 0.6mL CDCl3 + TMS B Insert into Magnet A->B C Lock & Shim (Field Homogeneity) B->C D Acquire FID (¹H and ¹³C) C->D E Data Processing: Fourier Transform, Phasing D->E F Spectral Analysis E->F G cluster_enone Enone Fragmentation cluster_ketone Saturated Ketone Fragmentation A [C9H14O]⁺˙ m/z = 138 B [C6H7O]⁺ m/z = 95 A->B - C3H7 (Loss of isopropyl) C [C9H16O]⁺˙ m/z = 140 D [C6H9O]⁺ m/z = 97 C->D - C3H7 (Loss of isopropyl)

Caption: Key fragmentation pathway comparison.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for analyzing volatile liquid samples.

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method Setup: The gas chromatograph separates components of the sample before they enter the mass spectrometer. Set up a temperature program for the GC oven to ensure separation of the analyte from any impurities. A typical program starts at a low temperature, holds for a minute, and then ramps to a high temperature. The choice of GC column (e.g., a nonpolar DB-5 column) is crucial for effective separation.

  • MS Method Setup: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) and configure the electron ionization source (typically at 70 eV). This energy level is a well-established standard that ensures reproducible fragmentation patterns, allowing for comparison with library spectra.

  • Injection and Analysis: Inject a small volume (typically 1 µL) of the sample into the hot GC inlet. The sample is vaporized and swept onto the column by the carrier gas (usually helium). As the analyte elutes from the column, it enters the MS source, where it is ionized and fragmented.

  • Data Analysis: The software plots the total ion chromatogram (TIC). The mass spectrum corresponding to the analyte's peak can then be extracted and analyzed for its molecular ion and fragmentation pattern.

Conclusion

The presence of an α,β-conjugated double bond in this compound provides a cascade of observable spectroscopic differences when compared to its saturated analog, 4-Isopropylcyclohexanone.

  • In IR spectroscopy , conjugation lowers the C=O stretching frequency by ~30 cm⁻¹ and introduces a C=C stretching band, providing a clear diagnostic window.

  • NMR spectroscopy reveals the most detailed picture, with the vinylic protons and carbons of the enone appearing in characteristic downfield regions absent in the saturated ketone's spectrum. The carbonyl carbon also shows a subtle but consistent upfield shift due to resonance.

  • Mass spectrometry offers an unambiguous distinction through the molecular ion peak, which differs by two mass units. Furthermore, the distinct fragmentation patterns, dictated by the presence or absence of the double bond, serve as a structural fingerprint.

Collectively, these three spectroscopic techniques provide a complementary and comprehensive toolkit for distinguishing between these two compounds, reinforcing the fundamental principles of structure-property relationships that are foundational to chemical and pharmaceutical sciences.

References

  • Abraham, R. J., et al. (n.d.). Observed vs. calculated proton chemical shifts (δ) of acyclic and cyclic ketones. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-4-hydroxy-cyclohexanone. Wiley-VCH GmbH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79488, 4-Isopropylcyclohexanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642520, 4-Isopropyl-2-cyclohexen-1-one, (R)-(-)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92780, this compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (2025). α,β-unsaturated ketones. Fiveable. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropenylcyclohexanone. Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of an α,β-unsaturated ketone. Retrieved from [Link]

  • Evans, R. M., & Gillam, A. E. (1943). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 65(4), 542–548. Retrieved from [Link]

  • Faulk, D. D., & Fry, A. (1970). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 35(2), 364–369. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9). Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Mellouki, A., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13345–13363. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H14O). Université du Luxembourg. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-isopropylcyclohexanone (C9H16O). Université du Luxembourg. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-2-methyl-2-cyclohexen-1-one. Wiley-VCH GmbH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11542798, 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-. PubChem. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Internetchemie. (2023). 4-Isopropyl-2-cyclohexenon. Retrieved from [Link]

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  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). Medium. Retrieved from [Link]

  • ATB. (n.d.). cis-4-isopropyl-1-methylcyclohex-2-en-1-ol. Retrieved from [Link]

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A Comparative Guide to HPLC and GC for Purity Assessment of Synthesized 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control and a prerequisite for further application. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of assessing the purity of synthesized 4-Isopropyl-2-cyclohexenone, a versatile intermediate in the synthesis of various complex molecules.[1][2][3] This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing the necessary data to make an informed decision on the most suitable analytical technique for your laboratory's needs.

Introduction to this compound and the Imperative of Purity

This compound is a cyclic α,β-unsaturated ketone with significant applications in organic synthesis.[2] Its synthesis can be achieved through various routes, each potentially introducing a unique profile of starting materials, intermediates, and by-products as impurities. The presence of these impurities can have profound effects on the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). Therefore, the deployment of a robust, accurate, and precise analytical method for purity determination is not merely a procedural step but a critical component of process control and product quality assurance.

This guide will explore the two most prominent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the fundamental principles of each, present detailed experimental protocols, and offer a comparative analysis of their performance based on simulated but realistic experimental data.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Determination

HPLC is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

The Rationale Behind RP-HPLC for this compound Analysis

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

This compound, with its alkyl and carbonyl functionalities, possesses sufficient hydrophobicity to be well-retained and separated from more polar or more nonpolar impurities on a C18 column. The presence of the chromophoric α,β-unsaturated ketone system allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, in line with regulatory expectations.[5][6][7]

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition Software: Capable of peak integration and purity calculations.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Rationale: A gradient elution is chosen to ensure the timely elution of both polar and nonpolar impurities, providing a comprehensive impurity profile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 235 nm

    • Rationale: This wavelength corresponds to the λmax of the α,β-unsaturated ketone chromophore, providing optimal sensitivity for the main component and related impurities.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound.

  • Dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Water:Acetonitrile).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, inject a standard solution of this compound (0.1 mg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor (T): 0.8 - 1.5

  • Theoretical plates (N): ≥ 2000

Data Analysis: The purity is calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Workflow for GC-FID Purity Assessment.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the nature of potential impurities, available instrumentation, and the desired analytical throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Suitable for non-volatile and thermally labile compounds.[4] Ideal for volatile and thermally stable compounds.
Instrumentation HPLC system with pump, injector, column, and UV or DAD detector.GC system with injector, column, oven, and FID detector.
Sample Preparation Requires dissolution in a mobile phase-compatible solvent.Requires dissolution in a volatile organic solvent.
Typical Run Time 15-30 minutes.10-20 minutes.
Resolution Good, but can be lower than capillary GC.Excellent, especially with capillary columns.
Sensitivity Dependent on the chromophore and detector; good for UV-active compounds.Very high for organic compounds with FID.
Quantification Area percent can be used, but response factors may vary between analyte and impurities.Area percent with FID is generally more accurate due to uniform carbon response.
Potential Issues Co-elution of impurities with similar polarity; solvent purity is critical.Degradation of thermally labile impurities; requires a volatile analyte.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for assessing the purity of synthesized this compound.

  • GC-FID is generally the preferred method for this analysis due to the volatile nature of the analyte. It offers higher resolution, faster analysis times, and more accurate quantification using the area percent method with an FID detector.

  • RP-HPLC with UV detection is a strong alternative , particularly if the potential impurities are non-volatile or thermally labile. It is also a valuable complementary technique to provide a more comprehensive purity profile, as it separates compounds based on a different physicochemical principle (polarity vs. volatility).

Ultimately, the choice of method should be guided by a risk-based approach, considering the synthetic route of this compound and the likely impurities. For comprehensive quality control in a drug development setting, employing both techniques can provide orthogonal data, offering the highest level of confidence in the purity of the synthesized compound. The validation of the chosen method according to ICH guidelines is a mandatory step to ensure the reliability of the generated purity data.

[5][7]### 6. References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from Altabrisa Group.

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline.

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals.

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.

  • FlavScents. (n.d.). This compound. Retrieved from FlavScents.

  • Measurlabs. (n.d.). GC-FID Analysis | Flame Ionization Detector. Retrieved from Measurlabs.

  • Parchem. (n.d.). This compound (Cas 500-02-7). Retrieved from Parchem.

  • PubChem. (n.d.). This compound. Retrieved from PubChem.

  • ResearchGate. (2025, August 7). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Retrieved from ResearchGate.

  • The Good Scents Company. (n.d.). This compound, 500-02-7. Retrieved from The Good Scents Company.

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A Comparative Guide to the Biological Activity of 4-Isopropyl-2-cyclohexenone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between enantiomers is paramount. This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 4-Isopropyl-2-cyclohexenone, a chiral monoterpene ketone. While seemingly minor in their structural variation, these stereoisomers can elicit profoundly different biological responses, a crucial consideration in fields ranging from pest management to pharmacology.

Introduction: The Significance of Chirality in this compound

This compound, also known as cryptone, is a naturally occurring monoterpene found in the essential oils of various plants. Its structure contains a single stereocenter at the C4 position, giving rise to two non-superimposable mirror images: (R)-4-Isopropyl-2-cyclohexenone and (S)-4-Isopropyl-2-cyclohexenone. In an achiral environment, enantiomers possess identical physical and chemical properties. However, in the chiral environment of biological systems—replete with stereospecific receptors, enzymes, and other macromolecules—their interactions can differ significantly. This guide will explore these differences, with a primary focus on their well-documented roles as precursors to insect pheromones and their potential for divergent olfactory and other biological activities.

Core Comparison of Biological Activities

The most extensively studied and demonstrably different biological activities of the enantiomers of this compound lie in the realm of insect chemical ecology, specifically as precursors to aggregation pheromones.

Pheromonal Activity: A Tale of Two Precursors

The enantiomers of this compound are key intermediates in the synthesis of quercivorol, the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. The specific stereochemistry of the final pheromone molecule, which is derived from a specific enantiomer of cryptone, is critical for its biological function.

(R)-4-Isopropyl-2-cyclohexenone serves as the precursor to (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the naturally occurring and highly active aggregation pheromone of P. quercivorus[1]. In contrast, while the corresponding alcohol derived from (S)-cryptone can be synthesized, it does not exhibit the same level of bioactivity. This underscores the principle of enantiomeric specificity in receptor-ligand interactions, where the precise three-dimensional arrangement of atoms is necessary for a biological response.

Experimental Insight:

The synthesis of the active pheromone from (R)-cryptone highlights the causality behind experimental choices in stereoselective synthesis. The conversion of (S)-perillyl alcohol to (R)-cryptone is a multi-step process that ensures the correct chirality at the C4 position, which is essential for the subsequent formation of the biologically active pheromone[1].

Table 1: Pheromonal Activity of Quercivorol Stereoisomers Derived from Cryptone Enantiomers

Precursor EnantiomerDerived Pheromone StereoisomerBioactivity in Platypus quercivorus
(R)-4-Isopropyl-2-cyclohexenone(1S,4R)-quercivorolHigh (Natural Pheromone)
(S)-4-Isopropyl-2-cyclohexenone(1R,4S)-quercivorolSignificantly Lower

Diagram 1: Enantioselective Synthesis of Quercivorol

G R_Cryptone (R)-4-Isopropyl- 2-cyclohexenone Active_Pheromone (1S,4R)-quercivorol (Active Pheromone) R_Cryptone->Active_Pheromone Methylation S_Cryptone (S)-4-Isopropyl- 2-cyclohexenone Inactive_Isomer (1R,4S)-quercivorol (Inactive Isomer) S_Cryptone->Inactive_Isomer Methylation

Caption: Stereoselective synthesis of quercivorol enantiomers.

Olfactory Perception: An Inferred Comparison

Given the structural similarities between carvone and this compound, it is highly probable that their respective enantiomers also possess distinct odors. The racemic mixture of this compound is described as having a spicy, cumin, caraway, woody, and herbal odor[2]. It is plausible that one enantiomer contributes more to the spicy, caraway-like notes, while the other may present a different aromatic profile.

Experimental Protocol: Olfactory Evaluation (Hypothetical)

A standard method for evaluating the olfactory differences between the enantiomers would involve a trained sensory panel.

  • Sample Preparation: Prepare solutions of (R)- and (S)-4-Isopropyl-2-cyclohexenone of high enantiomeric purity (e.g., >99% ee) in a suitable solvent (e.g., diethyl phthalate) at various concentrations.

  • Panel Selection: Recruit and train a panel of sensory assessors to recognize and describe different odor attributes.

  • Testing: Present the samples to the panel in a double-blind, randomized order on smelling strips.

  • Evaluation: Panelists would rate the intensity of the odor and provide descriptive terms for the scent profile of each enantiomer.

  • Data Analysis: Statistical analysis of the intensity ratings and frequency of descriptors would be used to determine if there is a significant difference in the olfactory perception of the two enantiomers.

Other Potential Biological Activities: An Area for Future Research

The biological activities of the enantiomers of this compound beyond their role as pheromone precursors are not well-documented. However, given that many monoterpenes exhibit antimicrobial and insecticidal properties, this is a promising area for future investigation.

Hypothetical Research Directions:

  • Antimicrobial Activity: The enantiomers could be tested against a panel of pathogenic bacteria and fungi using standard microdilution assays to determine their minimum inhibitory concentrations (MICs).

  • Insecticidal Activity: The toxicity of each enantiomer could be assessed against various insect pests through topical application or fumigation assays.

  • Pharmacological Screening: The enantiomers could be screened for activity against a range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications.

Methodologies and Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-4-Isopropyl-2-cyclohexenone

A reliable method for the enantioselective synthesis of both (R)- and (S)-4-hydroxy-2-cyclohexenone, which can be readily converted to the target compounds, has been reported. This method utilizes an asymmetric transfer hydrogenation of a common precursor.

Diagram 2: Generalized Workflow for Enantioselective Synthesis

G Start 1,4-Cyclohexanedione monoethylene acetal Enone Enone Precursor Start->Enone Dehydrogenation ATH_R Asymmetric Transfer Hydrogenation ((R,R)-catalyst) Enone->ATH_R ATH_S Asymmetric Transfer Hydrogenation ((S,S)-catalyst) Enone->ATH_S R_Product (R)-4-hydroxy- 2-cyclohexenone ATH_R->R_Product S_Product (S)-4-hydroxy- 2-cyclohexenone ATH_S->S_Product

Caption: Enantioselective synthesis of cyclohexenone precursors.

Step-by-Step Protocol for Asymmetric Transfer Hydrogenation (Adapted from[3])

  • Catalyst Preparation: Prepare the appropriate chiral ruthenium catalyst, either the (R,R)- or (S,S)-isoform.

  • Reaction Setup: In a suitable reaction vessel, dissolve the enone precursor in a biphasic solvent system (e.g., CH₂Cl₂/H₂O).

  • Addition of Reagents: Add the chiral catalyst, a phase-transfer agent (e.g., TBAC), and a hydrogen source (e.g., HCOONH₄).

  • Reaction: Stir the mixture vigorously at a controlled temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

  • Oxidation (if necessary): The resulting 4-hydroxy-2-cyclohexenone can be used as is or further modified.

Bioassay for Ambrosia Beetle Aggregation Pheromone

To evaluate the biological activity of the synthesized pheromone candidates, a standard Y-tube olfactometer bioassay can be employed.

Diagram 3: Y-Tube Olfactometer Bioassay Workflow

G cluster_0 Setup cluster_1 Observation & Data Collection cluster_2 Analysis Beetle_Release Release Ambrosia Beetle at the base of the Y-tube Choice Record Beetle's Choice (Test or Control Arm) Beetle_Release->Choice Odor_Source1 Test Compound ((1S,4R)-quercivorol) Odor_Source1->Choice Odor_Source2 Control (Solvent only) Odor_Source2->Choice Time Measure Time Spent in Each Arm Choice->Time Stats Statistical Analysis (e.g., Chi-squared test) Time->Stats

Caption: Workflow for a Y-tube olfactometer bioassay.

Step-by-Step Protocol for Y-Tube Olfactometer Bioassay

  • Apparatus Setup: Assemble a glass Y-tube olfactometer. Connect the arms to a purified and humidified air stream.

  • Sample Preparation: Apply a known concentration of the test compound (e.g., (1S,4R)-quercivorol) dissolved in a suitable solvent to a filter paper and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.

  • Beetle Acclimation: Acclimate adult ambrosia beetles in a clean environment for a specified period before the assay.

  • Bioassay: Introduce a single beetle at the base of the Y-tube.

  • Data Collection: Record which arm the beetle first enters and the total time it spends in each arm over a set period.

  • Replication: Repeat the assay with a sufficient number of beetles to ensure statistical power.

  • Data Analysis: Analyze the choice data using a Chi-squared test to determine if there is a significant preference for the test compound over the control.

Conclusion and Future Perspectives

The enantiomers of this compound provide a compelling case study in the importance of stereochemistry in biological systems. The well-established role of (R)-cryptone as a precursor to a highly active insect pheromone, in contrast to the likely lower activity of the derivative of its (S)-counterpart, highlights the exquisite specificity of biological receptors.

While the differential olfactory and other biological activities of the cryptone enantiomers themselves remain an area ripe for further exploration, the strong precedent set by structurally similar compounds like carvone suggests that significant differences are to be expected. Future research should focus on the direct comparative evaluation of the (R)- and (S)-enantiomers of this compound in a variety of biological assays. Such studies will not only deepen our fundamental understanding of chemo-ecology and pharmacology but may also unlock new applications for these chiral molecules in pest management, fragrance chemistry, and beyond.

References

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). National Institutes of Health. [Link]

  • Pheromones of three ambrosia beetles in the Euwallacea fornicatus species complex: ratios and preferences. (2017). National Institutes of Health. [Link]

  • 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. (2006). ResearchGate. [Link]

  • A new diastereoselective entry to the (1S,4R)- and (1S,4S)-isomers of 4-isopropyl-1-methyl-2-cyclohexen-1-ol, aggregation pheromones of the ambrosia beetle Platypus quercivorus. (2008). ResearchGate. [Link]

  • Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. (1976). PubMed. [Link]

  • Enantioconvergent synthesis of (-)-(S)- and (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone starting from rac-6-hydroxy-3-methoxycyclohex-2-enone. (2001). PubMed. [Link]

  • (1R,4R)‑Quercivorol, a Male‑Produced Aggregation‑Sex Pheromone of the Beetle Elytrimitatrix undata (F.) (Coleoptera. (n.d.). University of Illinois. [Link]

  • Synthesis of Enantiopure[1]Cyclorubicenes. (2021). National Institutes of Health. [Link]

  • This compound, 500-02-7. (n.d.). The Good Scents Company. [Link]

  • Pheromone Trials for Biochemical Control of the Striped Ambrosia Beetle, Trypodendron lineatum (Olivier). (2005). ResearchGate. [Link]

  • Laboratory Exploration of Several Potential Biocontrol Methods Against the Ambrosia Beetle, Euwallacea interjectus. (2023). MDPI. [Link]

  • Identification of 4-Isopropyl–Thiotropolone as a Novel Anti- Microbial: Regioselective Synthesis, NMR Characterization. (2018). University of Missouri-St. Louis. [Link]

  • Overview and Recent Advances in Bioassays to Evaluate the Potential of Entomopathogenic Fungi Against Ambrosia Beetles. (2024). National Institutes of Health. [Link]

  • Pharmacological comparison of R(+), S(-) and racemic secobarbital in mice. (1970). PubMed. [Link]

  • 2 Conformations and interactions comparison between R- and S-methadone in wild type CYP2B6, 2D6 and 3A4. (2018). ResearchGate. [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2021). MDPI. [Link]

  • Food and Chemical Toxicology 138 (2020) 111268. (2020). Fragrance Material Safety Assessment Center - Elsevier. [Link]

  • RIFM fragrance ingredient safety assessment, cis-4-(isopropyl)cyclohexanemethanol, CAS Registry Number 13828-37-0. (2020). PubMed. [Link]

  • cyclohexanone, CAS Registry Number 68901-22-4. (2020). (n.d.). [Link]

  • RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methylcyclohexene, CAS registry number 29350-67-2. (2024). PubMed. [Link]

  • Conformations and interactions comparison between R- and S-methadone in wild type CYP2B6, 2D6 and 3A4. (2018). ResearchGate. [Link]

  • Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. (2021). National Institutes of Health. [Link]

  • Antimicrobial and Antioxidant Activities of Four Essential Oils. (2019). SciELO México. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Isopropyl-2-cyclohexenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. The final step, proper disposal, is as critical as any reaction setup. This guide provides a comprehensive framework for the safe and compliant disposal of 4-Isopropyl-2-cyclohexenone, ensuring the protection of personnel and the environment. As a seasoned scientist, I have witnessed firsthand the consequences of improper chemical waste management, and it is with this experience that I offer this detailed protocol. The causality behind each recommendation is explained to foster a deeper understanding of the principles of laboratory safety.

I. Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its primary hazards from its chemical structure—an α,β-unsaturated ketone—and data from closely related compounds like cyclohexanone.[1][2]

Key Hazards:

  • Flammability: Like many organic ketones, this compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air. Therefore, all handling and disposal operations must be conducted away from ignition sources.

  • Toxicity: Cyclohexanone is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin irritation and serious eye damage.[1] Given the presence of the reactive α,β-unsaturated system, this compound should be handled with the assumption of similar or potentially greater toxicity.

  • Environmental Hazards: Many organic solvents and reagents are toxic to aquatic life. Discharge into drains or the environment is strictly prohibited.[1]

A summary of the anticipated hazard classifications for this compound, based on analogous compounds, is presented below.

Hazard ClassAnticipated ClassificationRationale and Key Precautions
Flammable Liquid Category 3 or 4Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Avoid ingestion, skin contact, and inhalation of vapors. Handle in a well-ventilated area or with local exhaust ventilation.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation. Wear appropriate chemical-resistant gloves.[1]
Serious Eye Damage/Eye Irritation Category 1 or 2Causes serious eye damage/irritation. Wear safety glasses with side shields or goggles.[1]
Aquatic Toxicity Acute and Chronic HazardDo not allow to enter drains or waterways.
II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound waste.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling, butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.
Eyes/Face Safety glasses with side shields or chemical splash gogglesProtects against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatProvides a removable barrier to protect personal clothing.
Respiratory Use in a certified chemical fume hoodIn the event of a spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, forming a self-validating system of personal safety.

III. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows the principles of hazardous waste management as mandated by the Environmental Protection Agency (EPA) and local regulations. The following workflow provides a logical progression from waste generation to final disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) A Waste Generation B Segregation & Characterization A->B Isolate from incompatible materials C Containerization & Labeling B->C Characterize as hazardous waste D Satellite Accumulation Area (SAA) C->D Store in a designated, secure area E Waste Pickup Request D->E Submit request to EHS F Transport to Central Accumulation Area E->F Scheduled pickup by trained personnel G Final Disposal by Licensed Vendor F->G Incineration or other approved method

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Segregation and Characterization

Immediately upon generation, waste containing this compound must be segregated from non-hazardous waste and incompatible chemicals. Due to its properties as an α,β-unsaturated ketone, it should be considered a reactive and toxic hazardous waste. Do not mix it with strong oxidizing agents, strong bases, or strong reducing agents, as this could lead to vigorous and potentially dangerous reactions.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers, as some ketones can be corrosive.

  • Label the Container: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages. The date of accumulation (when the first drop of waste was added) and the name of the principal investigator or laboratory must also be clearly visible.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

Step 4: Arranging for Disposal

Once the waste container is full, or before it has been in the SAA for one year (regulations may vary by institution), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste). Submit a chemical waste pickup request as per your institution's procedures.

IV. Laboratory-Scale Neutralization: A Word of Caution

While the primary disposal route should be through a licensed hazardous waste vendor, in some specific research contexts, small quantities of α,β-unsaturated ketones may be rendered less hazardous through a chemical reaction. This should only be attempted by trained personnel with a thorough understanding of the reaction, and with the approval of your institution's EHS.

A potential method for reducing the reactivity of the α,β-unsaturated system is through conjugate addition. For example, reaction with a thiol like 1-dodecanethiol in the presence of a base can saturate the double bond, reducing its reactivity. However, this process itself generates a new chemical waste stream that must be properly characterized and disposed of. This is not a recommendation for on-site treatment without expert consultation and approval.

V. Emergency Procedures: Preparedness is Key

Spills:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If it is safe to do so, remove all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up a small spill.

  • Collect and Dispose: Collect the absorbed material in a sealed container and label it as hazardous waste for disposal.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information on the chemical to the medical personnel.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of expertise, authoritativeness, and trustworthiness are not just for your research; they are the bedrock of safe scientific practice.

References

  • U.S. Environmental Protection Agency. (2022). Hazardous Waste. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Isopropyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Isopropyl-2-cyclohexenone demands more than just procedural knowledge; it requires a deep, causal understanding of the material's properties to ensure personal safety and experimental validity. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to establish a self-validating system of safety.

Foundational Hazard Assessment: Understanding this compound

Before any container is opened, a thorough understanding of the reagent's specific hazards is paramount. This assessment is the logical foundation upon which all safety protocols are built. This compound (CAS 500-02-7) is an α,β-unsaturated alicyclic ketone.[1][2]

Its key hazard characteristics include:

  • Flammability: The compound has a flash point of 189°F (87.22°C).[1] Under the OSHA Hazard Communication Standard, this classifies it as a Category 4 flammable liquid, as its flashpoint is between 140°F (60°C) and 199.4°F (93°C).[3][4] This means it requires specific precautions to prevent ignition from heat, sparks, or open flames.[5][6]

  • Skin and Eye Irritation: Ketones as a class are known to cause skin irritation and potentially serious eye damage.[7] Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness and cracking.[8][9]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[8] Handling should always occur in a well-ventilated area to minimize vapor concentration.

  • Ingestion Toxicity: Like many organic solvents, it is considered harmful if swallowed.[7]

This hazard profile dictates a multi-faceted PPE strategy that provides comprehensive protection against chemical splashes, vapor inhalation, and skin contact.

Strategic PPE Selection: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but an integrated system of protection. The selection of PPE must be deliberately matched to the scale and nature of the handling task.

Core PPE Recommendations Summary
Task / Scale of OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top Operations (e.g., weighing, small-scale reactions <100 mL)ANSI Z87.1 approved safety glasses with side shieldsButyl rubber gloves or specialized ketone-resistant nitrile glovesFlame-resistant lab coatWork within a certified chemical fume hood
Moderate Scale Operations (e.g., transfers, reactions 100 mL - 1 L)Chemical splash gogglesButyl rubber gloves or specialized ketone-resistant nitrile glovesFlame-resistant lab coat and a chemically resistant apronWork within a certified chemical fume hood
Large Scale Transfers (>1 L) or potential for splashingChemical splash goggles and a full-face shieldButyl rubber gloves (consider double-gloving with an outer nitrile glove)Chemically resistant suit or coveralls over a flame-resistant lab coatWork in a walk-in hood or well-ventilated area with NIOSH-approved respirator if necessary
In-Depth Analysis of PPE Components

Hand Protection: The Critical Barrier

The choice of glove material is arguably the most critical decision for handling ketones. Standard laboratory nitrile gloves offer insufficient protection against prolonged exposure to many organic solvents, including ketones.

  • Causality: The chemical structure of ketones allows them to readily permeate and degrade common glove materials like latex and standard nitrile. This leads to rapid breakthrough times, exposing the skin to the chemical.

  • Recommended Materials:

    • Butyl Rubber: This material provides superior resistance to ketones, esters, and other strong oxidizing agents.[10][11] It is the primary recommendation for direct and prolonged handling.

    • Ketone-Resistant Nitrile: Several manufacturers offer specially formulated nitrile gloves engineered for enhanced resistance to ketones.[12][13] These can provide excellent dexterity and are a viable alternative to butyl rubber, provided their breakthrough time data is consulted for the specific application.

Eye and Face Protection: Shielding Against the Unseen Splash

  • Causality: A chemical splash to the eye can cause immediate and severe damage.[7] Vapors can also cause irritation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all lab activities.

  • Elevated Risk: For any task with a higher risk of splashing, such as transfers or reactions under pressure, chemical splash goggles are required. When handling larger volumes, a full-face shield should be worn over the goggles to protect the entire face.[7][9]

Respiratory Protection: Engineering Controls First

  • Causality: Inhalation is a primary route of exposure for volatile and semi-volatile organic compounds, which can lead to systemic effects or respiratory irritation.

  • Primary Control: The most effective way to prevent inhalation exposure is to use engineering controls. All handling of this compound should be performed inside a properly functioning and certified chemical fume hood.

  • Secondary Control: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges must be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

Operational Plan: Step-by-Step Handling and Storage Protocol

A validated safety protocol ensures that PPE is used effectively within a structured workflow.

Experimental Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when planning to work with this compound.

PPE_Workflow start_end start_end process process decision decision io io start Start: Plan Experiment with this compound consult_sds Consult Safety Data Sheet (SDS) & Hazard Assessment start->consult_sds assess_scale Assess Scale & Splash Potential consult_sds->assess_scale small_scale Small Scale / Low Splash Risk (<100 mL) assess_scale->small_scale Low large_scale Large Scale / High Splash Risk (>100 mL) assess_scale->large_scale High ppe_small Select PPE: - Safety Glasses (side shields) - Butyl/Keto-Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Select PPE: - Goggles & Face Shield - Butyl Gloves (Double?) - Chem-Resistant Apron large_scale->ppe_large check_hood Verify Chemical Fume Hood is Certified & Functioning ppe_small->check_hood ppe_large->check_hood don_ppe Don All Selected PPE (Inspect for damage) check_hood->don_ppe handle_chemical Perform Handling/ Experimental Procedure don_ppe->handle_chemical doff_ppe Doff PPE Correctly to Avoid Contamination handle_chemical->doff_ppe dispose_waste Segregate & Dispose of Waste and Contaminated PPE doff_ppe->dispose_waste finish End: Wash Hands Thoroughly dispose_waste->finish

Caption: PPE selection workflow for handling this compound.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Clear Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, stir plate motors, and other electrical equipment not rated as explosion-proof.[5][14]

  • Assemble Materials: Gather all necessary equipment, including appropriate containers, non-sparking tools, and spill cleanup materials, before bringing the chemical into the hood.[14]

  • Inspect PPE: Before donning, carefully inspect all PPE for signs of damage, degradation, or contamination. Ensure gloves have no pinholes or tears.

Safe Storage Protocol
  • Container Integrity: Store the chemical in its original, tightly sealed container or a compatible, properly labeled secondary container.[7][14]

  • Location: Keep in a designated flammables storage cabinet.[3][15] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials like strong oxidizing agents.[14]

  • Quantity Limits: Adhere to OSHA limits for the amount of flammable liquid stored in a single area or cabinet.[4][15]

Disposal Plan: Managing the Lifecycle

Proper disposal is a legal requirement and a cornerstone of responsible chemical management.

Step-by-Step Waste Disposal Protocol
  • Waste Identification: All waste streams containing this compound must be classified as hazardous waste.[16][17] This includes the neat chemical, reaction mixtures, and contaminated materials.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Collect halogenated and non-halogenated solvent waste in separate containers.[18]

  • Containerization:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.[18] The container must be kept closed at all times except when adding waste.[19]

    • Collect contaminated solid waste (e.g., used gloves, paper towels, pipette tips) in a separate, clearly labeled, sealed plastic bag or container.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[16][19]

  • Pickup Request: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS personnel. Follow institutional procedures for requesting a waste pickup.[20]

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[18]

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025).
  • Flammable Liquid Storage: Essential OSHA Guidelines. Frontline Data Solutions.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025).
  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
  • OSHA Flammable Storage Requirements. (2024). U.S. Chemical Storage.
  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products.
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions.
  • Gloves, Butyl Rubber. Flinn Scientific.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for a similar flammable liquid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for a similar flammable liquid. (2025). Sigma-Aldrich.
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Safety Data Sheet for Cyclohexanone. (2017). Sigma-Aldrich.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for a similar chemical product. (2023). PPG Industries.
  • Safety Data Sheet for a mixture containing Isopropyl alcohol. 3M.
  • Safety Data Sheet for Cyclohexanone. (2025). TCI Chemicals.
  • This compound, 500-02-7. The Good Scents Company.
  • Safety Data Sheet for a similar flammable liquid. (2025). Fisher Scientific.
  • 4-ISOPROPYLCYCLOHEXANONE - Safety Data Sheet. (2025). ChemicalBook.
  • This compound. GSRS.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.